molecular formula C6H10ClNO2 B11720128 2-chloro-N-(oxolan-3-yl)acetamide

2-chloro-N-(oxolan-3-yl)acetamide

Katalognummer: B11720128
Molekulargewicht: 163.60 g/mol
InChI-Schlüssel: LDVSFVQLEQHVOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(oxolan-3-yl)acetamide is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(oxolan-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(oxolan-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H10ClNO2

Molekulargewicht

163.60 g/mol

IUPAC-Name

2-chloro-N-(oxolan-3-yl)acetamide

InChI

InChI=1S/C6H10ClNO2/c7-3-6(9)8-5-1-2-10-4-5/h5H,1-4H2,(H,8,9)

InChI-Schlüssel

LDVSFVQLEQHVOT-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1NC(=O)CCl

Herkunft des Produkts

United States

Foundational & Exploratory

2-chloro-N-(tetrahydrofuran-3-yl)acetamide CAS number 84611-22-3 analog

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Stability in Covalent Fragment Discovery: A Technical Guide to the Tetrahydrofuran Analog of 2-Chloro-N-(2-oxotetrahydrothiophen-3-yl)acetamide

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), the


-chloroacetamide warhead has emerged as a privileged electrophile for irreversibly modifying non-catalytic cysteine residues[1]. A structurally related and widely recognized industrial intermediate is N-chloroacetyl-DL-homocysteine thiolactone (CAS 84611-22-3), which is heavily utilized in the synthesis of the mucolytic agent []. However, for modern fragment-based drug discovery (FBDD), the parent compound presents a critical liability: the thiolactone ring is highly susceptible to off-target nucleophilic attack.

This whitepaper details the structural rationale, synthesis methodologies, and validation protocols for its stable analog—2-chloro-N-(tetrahydrofuran-3-yl)acetamide —where the reactive thiolactone is replaced by an inert tetrahydrofuran (THF) ring.

Structural Rationale and Mechanistic Causality

The Problem with Dual Reactivity

CAS 84611-22-3 contains two electrophilic centers: the


-chloroacetamide group and the thiolactone carbonyl[3]. In biological milieus, thiolactones undergo rapid aminolysis (e.g., by lysine residues) or hydrolysis. This dual reactivity leads to non-specific protein adduction, rapid metabolic clearance, and confounding structure-activity relationship (SAR) data during covalent fragment screening.
The Tetrahydrofuran (THF) Bioisostere

To isolate the reactivity of the chloroacetamide warhead, the thiolactone ring is substituted with a THF ring.

  • Causality of Substitution: The oxygen-containing THF ring acts as a stable bioisostere. The ether oxygen mimics the hydrogen-bonding acceptor potential of the thiolactone without the electrophilic vulnerability of a thioester linkage. This limits the molecule's reactivity strictly to the

    
    -chloroacetamide group, which undergoes predictable 
    
    
    
    displacement by targeted cysteine thiolate anions[4].
  • Application: This mono-reactive profile makes 2-chloro-N-(tetrahydrofuran-3-yl)acetamide an ideal, stable fragment library building block for discovering novel cysteine-directed covalent ligands[5].

Comparative Profiling Data

The following table summarizes the physicochemical and reactivity differences between the parent Erdosteine intermediate and the engineered THF analog.

Property / FeatureCAS 84611-22-3 (Parent)THF Analog (2-chloro-N-(tetrahydrofuran-3-yl)acetamide)
Core Structure Thiolactone + ChloroacetamideTetrahydrofuran + Chloroacetamide
Electrophilic Sites 2 (Thiolactone carbonyl,

-carbon)
1 (

-carbon of acetamide)
Physiological Stability Low (Prone to ring-opening)High (Inert ether ring)
Primary Target Nucleophile Amines (ring), Thiols (warhead)Thiols (Cysteine-directed)[4]
Primary Application [3]Covalent FBDD fragment library

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the synthesis of the THF analog and the validation of its isolated reactivity.

Protocol 1: Synthesis of 2-chloro-N-(tetrahydrofuran-3-yl)acetamide

Objective: Synthesize the THF analog via


-acylation while preventing over-alkylation.
  • Preparation: Dissolve 10 mmol of tetrahydrofuran-3-amine hydrochloride in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 25 mmol of triethylamine (Et

    
    N) to the solution. The excess base neutralizes the hydrochloride salt and acts as an acid scavenger. Cool the mixture to 0°C in an ice bath.
    
  • Acylation: Dissolve 11 mmol of chloroacetyl chloride in 5 mL of DCM. Add this dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition at 0°C prevents exothermic degradation and minimizes the formation of di-acylated byproducts, ensuring high chemoselectivity.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Quench with 10 mL of saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography to yield the pure 2-chloro-N-(tetrahydrofuran-3-yl)acetamide.

Synthesis A Tetrahydrofuran-3-amine (Starting Material) C DCM / Et3N (0°C to RT, 2h) A->C B Chloroacetyl Chloride (Acylating Agent) B->C D 2-chloro-N-(tetrahydrofuran-3-yl)acetamide (Target Analog) C->D

Synthesis workflow for the THF analog via N-acylation.

Protocol 2: Covalent Reactivity Validation (GSH Depletion Assay)

Objective: A self-validating LC-MS assay to confirm that the THF analog reacts selectively with thiols via pseudo-first-order kinetics, proving the elimination of the parent compound's instability.

  • Incubation Mixture: Prepare a 1 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Reaction Initiation: Add the THF analog (final concentration 100

    
    M) from a 10 mM DMSO stock.
    
    • Causality: The 10-fold stoichiometric excess of GSH ensures pseudo-first-order kinetics. This isolates the concentration of the electrophile as the sole rate-determining variable, simplifying the calculation of the intrinsic reactivity rate constant (

      
      ).
      
  • Sampling: Incubate at 37°C. Extract 50

    
    L aliquots at 0, 15, 30, 60, and 120 minutes.
    
  • Quenching: Quench each aliquot immediately by mixing with 50

    
    L of cold acetonitrile containing 1 
    
    
    
    M indomethacin (internal standard).
    • Causality: Acetonitrile precipitates proteins/peptides and halts the reaction, while the internal standard controls for LC-MS injection variability, making the protocol self-validating.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent analog mass ([M+H]+: ~164 m/z) and the appearance of the GSH-adduct.

  • Validation: Plot the natural log of the remaining compound versus time. A linear decay confirms specific, well-behaved covalent reactivity without the erratic degradation seen in thiolactone-containing compounds.

Mechanism A THF Analog (Chloroacetamide Warhead) C Non-Covalent Complex (Reversible Binding) A->C B Target Protein / GSH (Nucleophilic Thiol) B->C D SN2 Displacement (Chloride Leaving Group) C->D Proximity Effect E Irreversible Covalent Adduct (Target Inhibition) D->E Alkylation

Two-step mechanism of targeted covalent inhibition via the chloroacetamide warhead.

Conclusion

The strategic replacement of the thiolactone ring in CAS 84611-22-3 with a tetrahydrofuran ring transforms a highly reactive synthetic intermediate into a stable, precision-engineered covalent fragment. By eliminating the off-target liability of the thiolactone, 2-chloro-N-(tetrahydrofuran-3-yl)acetamide provides drug developers with a reliable electrophilic building block for targeting non-catalytic cysteines in challenging protein targets.

References

  • Advanced approaches of developing targeted covalent drugs - PMC. National Institutes of Health (NIH).[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. MDPI. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - Semantic Scholar. Semantic Scholar.[Link]

Sources

Molecular Profiling and Covalent Utility of 2-chloro-N-(oxolan-3-yl)acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of Targeted Covalent Inhibitors (TCIs), the selection of an appropriate electrophilic warhead and its accompanying recognition motif is critical for achieving both potency and selectivity. 2-chloro-N-(oxolan-3-yl)acetamide (CAS: 1517772-89-2) represents a highly versatile building block in this domain. By combining a chloroacetamide electrophile with an oxolane (tetrahydrofuran) ring, this molecule offers a unique balance of aqueous compatibility, hydrogen-bonding potential, and highly specific thiol reactivity.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and synthetic chemists with a rigorous, mechanistically grounded framework for handling, dissolving, and applying this compound in covalent drug discovery workflows.

Physicochemical Profiling & Molecular Weight

Understanding the exact physicochemical parameters of a fragment is the first step in assay design. The molecular weight and structural composition dictate the compound's behavior in both organic solvents and aqueous physiological buffers.

The molecule consists of two primary domains:

  • The Oxolane (Tetrahydrofuran-3-yl) Ring : Acts as a polar, non-aromatic spacer. The ether oxygen serves as a strong hydrogen bond acceptor, which can pre-organize the molecule within a target protein's binding pocket prior to the covalent reaction[].

  • The Chloroacetamide Warhead : A classic, mild electrophile that undergoes nucleophilic substitution (

    
    ) with specific nucleophiles—predominantly the thiolate anions of cysteine residues[2].
    
Table 1: Quantitative Physicochemical Properties
ParameterValueMechanistic Implication
Chemical Name 2-chloro-N-(oxolan-3-yl)acetamideStandard IUPAC nomenclature.
CAS Number 1517772-89-2Unique identifier for procurement and safety tracking.
Molecular Formula

Defines the atomic composition.
Exact Molecular Weight 163.60 g/mol Critical for accurate molarity calculations in stock preparation.
Hydrogen Bond Donors 1 (Amide NH)Facilitates target engagement and aqueous solvation.
Hydrogen Bond Acceptors 2 (Carbonyl O, Ether O)Enhances solubility in polar aprotic solvents.

Solubility Dynamics & Solvent Selection

A frequent point of failure in high-throughput screening is the improper solvation of electrophilic fragments. Chloroacetamides are susceptible to hydrolytic degradation if stored in aqueous solutions for prolonged periods, particularly at pH extremes.

Solvation Causality

To preserve the integrity of the carbon-chlorine bond, the compound must be initially dissolved in an anhydrous, polar aprotic solvent. Dimethyl Sulfoxide (DMSO) is the gold standard because it effectively solvates both the polar oxolane ring and the lipophilic chloroalkyl chain without acting as a nucleophile. Once a stable DMSO stock is established, it can be spiked into aqueous buffers immediately prior to the assay.

Table 2: Solubility & Storage Profile
Solvent SystemSolubility LimitApplication Context
Anhydrous DMSO High (

50 mM)
Primary vehicle for master stock solutions.
N,N-Dimethylformamide (DMF) High (

50 mM)
Alternative to DMSO for specific synthetic reactions.
Aqueous Buffer (pH 7.4) ModerateWorking solutions; must contain

1-2% DMSO final concentration.
Storage Conditions -20°C (Desiccated)Prevents ambient moisture from inducing slow hydrolysis.

Mechanistic Application: Cysteine-Targeted Covalent Modification

Chloroacetamides are a privileged class of warheads in fragment-based drug discovery (FBDD)[3]. They are specifically deployed to map "ligandable" cysteines across the proteome.

The mechanism of action relies on the intrinsic nucleophilicity of the target cysteine. At physiological pH (7.4), a fraction of the cysteine residues in a protein's active site exists as the highly reactive thiolate anion (


). This thiolate executes an 

attack on the electrophilic

-carbon of the chloroacetamide. The chloride ion acts as the leaving group, resulting in the formation of an irreversible, highly stable thioether bond[4].

Mechanism Target Target Protein (Free Cysteine Thiol: -SH) Intermediate Deprotonation to Thiolate (-S⁻) (pH 7.4 - 8.0) Target->Intermediate Buffer pH Warhead 2-chloro-N-(oxolan-3-yl)acetamide (Electrophilic Warhead) Adduct Covalent Adduct (Irreversible Thioether Bond) + HCl Warhead->Adduct Cl⁻ Leaving Group Intermediate->Adduct SN2 Attack on α-carbon

Caption: SN2 mechanism of covalent bond formation between the chloroacetamide and cysteine.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By controlling environmental variables (moisture, pH, and trace metals), we eliminate false positives in covalent binding assays.

Protocol 1: Preparation of a 50 mM Master Stock Solution

Causality Focus: Preventing premature hydrolysis and ensuring accurate molar dosing.

  • Equilibration : Remove the lyophilized vial of 2-chloro-N-(oxolan-3-yl)acetamide from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Why? Opening cold vials in ambient air causes condensation, introducing water that accelerates warhead degradation.

  • Calculation : To prepare a 50 mM stock, dissolve 8.18 mg of the compound in exactly 1.0 mL of anhydrous, sterile-filtered DMSO.

  • Solvation : Vortex the solution gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1-2 minutes until visually clear.

  • Aliquot & Storage : Divide the master stock into 50 µL aliquots in amber microcentrifuge tubes to protect from photolytic degradation. Store immediately at -20°C.

Workflow A 1. Weigh 2-chloro-N-(oxolan-3-yl)acetamide (MW: 163.60 g/mol) B 2. Dissolve in 100% Anhydrous DMSO (Target: 50 mM Stock) A->B C 3. Aliquot & Store at -20°C (Desiccated, Protect from Light) B->C D 4. Dilute in Aqueous Assay Buffer (pH 7.4, <1% DMSO final) C->D E 5. Covalent Binding Assay (e.g., LC-MS/MS or Ellman's) D->E

Caption: Workflow for the preparation and application of chloroacetamide stock solutions.

Protocol 2: Validation of Thiol Reactivity (Ellman’s Assay)

Causality Focus: Quantifying the electrophilic competence of the warhead before complex in vitro screening.

  • Reagent Preparation : Prepare a 1 mM solution of DTNB (Ellman's reagent) in 0.1 M sodium phosphate buffer (pH 7.4) containing 1 mM EDTA. Why EDTA? It chelates trace heavy metals that catalyze the spontaneous oxidation of free thiols, ensuring that any loss of thiol signal is strictly due to covalent reaction with the chloroacetamide.

  • Reaction Initiation : Incubate a model thiol (e.g., 100 µM Glutathione) with a 10-fold molar excess (1 mM) of 2-chloro-N-(oxolan-3-yl)acetamide. Ensure the final DMSO concentration is exactly 1%.

  • Kinetic Sampling : At designated time points (e.g., 0, 15, 30, 60 minutes), transfer a 10 µL aliquot of the reaction mixture into 190 µL of the DTNB solution in a 96-well plate.

  • Quantification : Measure the absorbance at 412 nm using a microplate reader. The stoichiometric reaction between DTNB and unreacted thiols produces TNB

    
    , a yellow chromophore. A time-dependent decrease in absorbance relative to a vehicle (DMSO-only) control confirms and quantifies the successful covalent modification of the thiol by the chloroacetamide warhead.
    

References

  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed (NIH). Available at:[Link][4]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. Available at:[Link][2]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - JACS Au (ACS Publications). Available at:[Link][3]

Sources

Chloroacetamide-Based Covalent Probes for Proteomic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has transformed drug discovery, moving beyond the stigma of "pan-assay interference" to precise, rationally designed therapeutics. Chloroacetamide-based probes represent the "Goldilocks" zone of this revolution: they possess sufficient electrophilicity to modify nucleophilic cysteines but lack the hyper-reactivity of iodoacetamides that leads to promiscuous off-target labeling.

This guide details the deployment of chloroacetamide probes in Activity-Based Protein Profiling (ABPP) . It focuses on Competitive isoTOP-ABPP , a chemoproteomic strategy that maps "ligandable" cysteines across the proteome, enabling the discovery of novel allosteric sites and the development of fragment-based covalent ligands.

Part 1: The Chemical Basis & Mechanism

The Electrophilic Warhead

Unlike iodoacetamide (IA), which reacts indiscriminately with most accessible thiols, chloroacetamide (Cl-Am) requires a more specific local environment to facilitate conjugation. This "tunable" reactivity is critical for Fragment-Based Ligand Discovery (FBLD).

The Mechanism (


 Reaction): 
The reaction proceeds via a bimolecular nucleophilic substitution (

). The thiolate anion (

) of a cysteine residue attacks the

-carbon of the chloroacetamide, displacing the chloride leaving group.

Key Differentiators:

  • Intrinsic Reactivity: Iodoacetamide > Acrylamide > Chloroacetamide.

  • Selectivity: Chloroacetamide probes often require stabilization by the protein microenvironment (e.g., an oxyanion hole) to react, making them excellent tools for identifying functional and ligandable sites rather than just accessible ones.

Comparative Reactivity Profile
FeatureIodoacetamide (IA)Chloroacetamide (Cl-Am)Acrylamide
Mechanism

(Fast)

(Slow/Tunable)
Michael Addition
Leaving Group Iodide (Excellent)Chloride (Moderate)None (Addition)
Selectivity Low (Promiscuous)High (Structure-dependent)High (Cys-focused)
Primary Use Total Cys MappingFragment Screening / FBLDKinase Inhibitors
Stability Light SensitiveStableStable

Part 2: Experimental Design & Workflow

The industry standard for profiling these probes is Competitive isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-ABPP). In this workflow, the chloroacetamide compound acts as a "competitor" against a broad-spectrum probe (usually IA-alkyne).

The Logic of Competition
  • Sample A (Control): Proteome + DMSO

    
     Label with IA-alkyne 
    
    
    
    High MS Signal.
  • Sample B (Treated): Proteome + Cl-Am Ligand

    
     Label with IA-alkyne 
    
    
    
    Low MS Signal (if Ligand binds).
Workflow Visualization

The following diagram illustrates the competitive isoTOP-ABPP workflow, from lysate preparation to Mass Spectrometry quantification.

ABPP_Workflow Lysate Cell Lysate (Proteome) Incubation 1. Competitor Incubation (Cl-Am Ligand vs DMSO) Lysate->Incubation Split Samples Labeling 2. Probe Labeling (IA-Alkyne) Incubation->Labeling Unbound Cys Only Click 3. Click Chemistry (Biotin-Azide-Linker) Labeling->Click CuAAC Enrichment 4. Streptavidin Enrichment Click->Enrichment Pull-down Digestion 5. On-Bead Digestion & Peptide Release Enrichment->Digestion Trypsin MS 6. LC-MS/MS Quantification Digestion->MS TMT/SILAC

Caption: Step-by-step workflow for Competitive isoTOP-ABPP. Signal loss in the MS readout indicates successful target engagement by the chloroacetamide probe.

Part 3: Detailed Protocol (Self-Validating System)

This protocol utilizes IA-alkyne as the scout probe to detect cysteine occupancy by chloroacetamide fragments.

Phase 1: Proteome Preparation & Incubation
  • Lysis: Lyse cells (e.g., HEK293T) in PBS containing 0.1% Triton X-100.

    • Critical: Avoid strong denaturants (Urea/SDS) initially, as maintaining protein fold is essential for the specific binding of chloroacetamide fragments.

  • Protein Normalization: Adjust concentration to 1–2 mg/mL.

  • Ligand Incubation:

    • Aliquot 1: Add Chloroacetamide Ligand (e.g., 50 µM final).

    • Aliquot 2: Add DMSO (Vehicle control).

    • Incubate for 60 minutes at 25°C .

  • Pulse-Labeling: Treat both aliquots with IA-alkyne (100 µM) for 1 hour.

    • Validation: The IA-alkyne concentration must be saturating to ensure all remaining free cysteines are tagged.

Phase 2: Click Chemistry (CuAAC)

Perform the Copper(I)-catalyzed Azide-Alkyne Cycloaddition to attach the enrichment handle.

  • Reagent Mix (Prepare fresh):

    • 
       (1 mM final)
      
    • TBTA ligand (100 µM final) - Stabilizes Cu(I)

    • Biotin-Azide (100 µM final) - Contains cleavable linker (TEV or Acid-cleavable)

    • TCEP (1 mM final) - Reduces Cu(II) to Cu(I)

  • Reaction: Add mix to proteome. Vortex. Incubate 1 hour at RT.

  • Precipitation: Add cold MeOH/CHCl3 (4:1) to precipitate proteins and remove excess unreacted reagents.

Phase 3: Enrichment & MS Prep
  • Resolubilization: Resuspend pellets in 6 M Urea / 0.5% SDS.

  • Streptavidin Pull-down: Incubate with Streptavidin-agarose beads for 2 hours.

  • Washing: Stringent washes (1% SDS, then Urea, then PBS) to remove non-covalent binders.

  • On-Bead Digestion: Treat beads with Trypsin overnight.

  • Peptide Release:

    • If using TEV-biotin: Add TEV protease to release specific cysteine-containing peptides.

    • If using Acid-cleavable: Use 1% Formic Acid.

Part 4: Data Analysis & Interpretation

The output of this workflow is a ratio (


) of peptide abundance between the DMSO and Ligand-treated samples.
Calculating the Ratio


  • R

    
     1:  No binding. The cysteine was equally available to the IA-alkyne probe in both samples.
    
  • R > 4 (or >20): Hit. The chloroacetamide ligand covalently modified the cysteine, blocking the IA-alkyne probe.

Interpreting "Ligandability"

Not all cysteines are reactive.[1] Chloroacetamide probes specifically highlight hyper-reactive and functional cysteines.

  • Catalytic Cysteines: Often show R > 20 due to the oxyanion hole stabilizing the transition state.

  • Allosteric Cysteines: Often located in cryptic pockets that open only upon ligand binding.

Pathway Mapping (Visualizing Hits)

When a hit is identified (e.g., Cys12 in KRAS), it is crucial to map it to downstream signaling effects.

Signaling_Impact Probe Chloroacetamide Probe (Covalent Modifier) Target Target Protein (e.g., KRAS G12C) Probe->Target Modifies Cysteine Critical Cysteine (Nucleophile) Probe->Cysteine S_N2 Reaction Inhibition Steric/Allosteric Blockade Target->Inhibition Causes Cysteine->Target Part of Downstream Downstream Signaling (e.g., MAPK/ERK) Inhibition->Downstream Suppresses Phenotype Cellular Phenotype (Apoptosis/Stasis) Downstream->Phenotype Alters

Caption: Mechanism of action for a chloroacetamide probe disrupting a signaling pathway via covalent modification.

References

  • Backus, K. M., et al. (2016).[2][3][4] Proteome-wide covalent ligand discovery in native biological systems.[2][4][5] Nature, 534(7608), 570–574.[3][4] [Link]

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[4][5][6] Nature, 468(7325), 790–795. [Link]

  • Grossman, E. A., et al. (2017). Covalent Ligand Discovery against Druggable Hotspots in the Proteome.[5] Cell Chemical Biology, 24(11), 1368–1376. [Link]

  • Kuljanin, M., et al. (2021). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries. Nature Biotechnology, 39, 630–641. [Link]

Sources

Escaping Flatland: The Imperative of Scaffold Diversity in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally altered the landscape of modern drug discovery. Driven by the clinical success of covalent kinase inhibitors like sotorasib and osimertinib, the field has increasingly adopted Covalent Fragment-Based Drug Discovery (FBDD) to drug previously intractable targets. However, early covalent fragment libraries were severely limited by "flatland"—a reliance on planar, sp²-hybridized aromatic scaffolds.

This technical whitepaper explores the critical shift toward 3D scaffold diversity in covalent FBDD. As a Senior Application Scientist, I will detail the mechanistic rationale behind increasing the sp³ fraction (


) of fragment libraries, outline the causality behind library design parameters, and provide self-validating experimental protocols for high-throughput intact protein mass spectrometry screening.

The Mechanistic Rationale for 3D Scaffold Diversity

Traditional FBDD relies on low-molecular-weight compounds to efficiently sample chemical space. Because fragments are small, their initial binding affinity (


) is typically weak (high micromolar to millimolar). Covalent FBDD circumvents this limitation by appending a mildly electrophilic "warhead" to the fragment. The binding event is defined by a two-step mechanism: an initial reversible association followed by an irreversible bond formation (

).

The Causality of 3D Geometry: Early covalent libraries were dominated by simple, commercially available anilines and phenols conjugated to acrylamides. These planar (sp²-rich) molecules suffer from two fatal flaws:

  • Poor Vector Projection: Flat molecules struggle to project their warheads into the complex, three-dimensional topography of cryptic pockets or shallow protein-protein interaction (PPI) interfaces.

  • Reactivity-Driven Promiscuity: Lacking the geometric complexity to form specific non-covalent interactions, flat fragments often rely on non-specific hydrophobic interactions, leading to promiscuous, reactivity-driven off-target labeling.

By enriching libraries with sp³-hybridized carbons (


)  and chiral centers, the scaffold adopts a rigid, 3D conformation [1]. This spatial exactness ensures that the electrophilic warhead is positioned with sub-angstrom precision near the target nucleophile (e.g., a catalytic or allosteric cysteine). Consequently, the covalent bond formation is driven by a highly specific initial reversible binding event (

), rather than sheer chemical reactivity [2].

Library Design Parameters: Balancing Reactivity and Geometry

Designing a successful covalent fragment library requires a delicate balance between the electrophilicity of the warhead and the physicochemical properties of the 3D scaffold.

Scaffold Selection Criteria

To ensure fragments are small enough to allow for downstream hit-to-lead optimization (fragment growing/merging) while maintaining high solubility, strict physicochemical filters must be applied [3].

Table 1: Optimal Physicochemical Parameters for 3D Covalent Fragment Libraries

ParameterTarget RangeMechanistic Rationale
Molecular Weight (MW) 150 – 300 DaEnsures high ligand efficiency and leaves room for optimization without exceeding drug-like MW limits.
Fraction sp³ (

)
> 0.45Drives 3D complexity, improves aqueous solubility, and reduces flat-aromatic stacking promiscuity.
Chiral Centers

Provides stereospecific vectors for warhead projection, enhancing target selectivity.
ClogP

Mitigates non-specific hydrophobic aggregation in aqueous screening buffers.
Topological Polar Surface Area

Ų
Maintains membrane permeability for future cell-based assays.
Warhead Selection

The choice of electrophile dictates the target amino acid and the intrinsic reactivity of the library. Mild electrophiles are preferred to prevent indiscriminate proteome-wide labeling.

Table 2: Common Electrophilic Warheads in Covalent FBDD

WarheadTarget NucleophileReactivity ProfileApplication
Acrylamide Cysteine (Thiol)Mild, tunableThe gold standard for kinase and KRAS targeting.
Chloroacetamide Cysteine (Thiol)Moderate to HighExcellent for primary screening of challenging, less nucleophilic cysteines.
Vinyl Sulfonamide Cysteine (Thiol)MildProvides an alternative geometric vector compared to acrylamides.
Sulfonyl Fluoride Tyr, Ser, LysModerateExpands target scope beyond cysteine to hydroxyl and amine nucleophiles.

Experimental Workflows for Covalent FBDD

Workflow A 1. 3D Scaffold Selection (Fsp3 > 0.45) B 2. Warhead Conjugation (Mild Electrophiles) A->B C 3. Reactivity Triage (DTNB Assay) B->C D 4. Target Incubation (Fragment Pools) C->D E 5. Intact MS Screening (Adduct Detection) D->E F 6. Structural Validation (X-ray / Peptide Mapping) E->F

Covalent FBDD workflow from 3D scaffold design to structural hit validation.

Protocol 1: High-Throughput Thiol-Reactivity Triage (DTNB Assay)

Before screening against a target protein, the library must be triaged to remove hyper-reactive fragments.

Causality: Fragments that react too rapidly with free thiols will cause false positives in biochemical assays and exhibit high toxicity in cells. The Ellman’s reagent (DTNB) assay provides a kinetic measurement of intrinsic reactivity [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1 mM stock of DTNB (5,5-dithio-bis-(2-nitrobenzoic acid)) and 1 mM TCEP in 100 mM sodium phosphate buffer (pH 7.4).

  • Reduction: Incubate DTNB with TCEP for 15 minutes to generate the highly colored TNB

    
     anion (absorbance max at 412 nm).
    
  • Dispensing: Aliquot 50 µL of the TNB

    
     solution into a 384-well clear-bottom microplate.
    
  • Fragment Addition: Pin-transfer covalent fragments from DMSO stocks to achieve a final fragment concentration of 200 µM.

  • Kinetic Monitoring: Read the absorbance at 412 nm every 10 minutes for 7 hours using a microplate reader.

  • Data Analysis: Calculate the half-life (

    
    ) of the TNB
    
    
    
    depletion.
    • Self-Validation: Exclude fragments with a

      
       minutes from the screening deck, as their reactivity is too high for targeted drug discovery.
      
Protocol 2: Intact Protein Mass Spectrometry (LC-MS) Primary Screen

Intact protein mass spectrometry is the premier method for detecting covalent adducts, offering direct evidence of target engagement [4].

NativeMS N1 Native Protein (Unmodified) N2 Fragment Pool Incubation N1->N2 N3 Native MS Analysis N2->N3 N4 Mass Deconvolution (Δm/z Calculation) N3->N4 N5 Covalent Hit Identification N4->N5

Native MS screening pipeline for detecting specific covalent fragment adducts.

Causality: Utilizing Native Mass Spectrometry (nMS) over denaturing MS preserves the protein's folded state. This allows the detection of the initial reversible binding complex and prevents the unfolding-induced exposure of buried, non-relevant cysteines that could lead to false-positive labeling [4].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein to 2 µM in an MS-compatible native buffer (e.g., 20 mM Ammonium Acetate, pH 7.5). Avoid primary amines like Tris, which can react with certain electrophiles.

  • Smart Pooling: Pool covalent fragments into groups of 5.

    • Self-Validation Rule: Ensure a minimum mass difference of 10 Da between any two fragments in the same pool to prevent signal overlap during deconvolution.

  • Incubation: Incubate the protein with the fragment pools (200 µM final concentration per fragment) for 24 hours at 4°C. The low temperature preserves protein stability over the extended time required for mild electrophiles to reach equilibrium.

  • LC-MS Acquisition: Inject 5 µL of the sample onto a rapid desalting column (e.g., C4 trap) coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Deconvolute the multiply charged protein envelope to zero-charge mass spectra using maximum entropy algorithms.

  • Hit Calling: A hit is defined by a mass shift (

    
    ) equal to the exact mass of the fragment (minus any leaving group, such as a halogen in chloroacetamides).
    
  • Control Validation: Run the exact same protocol against a control protein (e.g., Bovine Serum Albumin) or a mutant target where the nucleophilic residue has been mutated (e.g., Cys

    
     Ser). A true hit will show 0% labeling on the control.
    

Hit Validation and Site Identification

Identifying a mass shift is only the first step. To validate the hit and enable structure-based drug design (SBDD), the exact site of modification must be mapped.

Peptide Mapping (Bottom-Up Proteomics): The covalently modified protein is denatured, reduced (using DTT), alkylated (using iodoacetamide to cap unreacted cysteines), and digested with Trypsin. LC-MS/MS analysis of the resulting peptides will reveal the exact amino acid carrying the fragment mass adduct.

X-Ray Crystallography: Because 3D-enriched fragments possess stereochemical complexity, determining their exact binding pose is critical. The covalent bond anchors the fragment, often resulting in high-resolution electron density maps that clearly define how the sp³-rich scaffold navigates the binding pocket. This structural data is the foundation for subsequent hit-to-lead chemistry, allowing medicinal chemists to grow the fragment into adjacent sub-pockets to increase the non-covalent affinity (


).

Conclusion

The evolution of covalent fragment-based drug discovery from flat, reactive molecules to highly complex, 3D-enriched scaffolds represents a maturation of the field. By prioritizing


 and stereochemical diversity, researchers can decouple target engagement from sheer chemical reactivity. When combined with rigorous, self-validating screening protocols like intact native mass spectrometry and DTNB triaging, scaffold diversity provides the ultimate starting point for developing highly selective, potent covalent therapeutics.

References

  • Fragment-based covalent ligand discovery RSC Chemical Biology[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Journal of the American Chemical Society (JACS)[Link]

  • Covalent fragment libraries in drug discovery Drug Discovery Today[Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines Australian Journal of Chemistry[Link]

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-chloro-N-(oxolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-chloro-N-(oxolan-3-yl)acetamide is a valuable bifunctional molecule serving as a key intermediate in the synthesis of more complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. The molecule incorporates a reactive chloroacetyl group, which is an excellent electrophilic handle for nucleophilic substitution reactions, and a tetrahydrofuran (THF) moiety, a common structural motif in many biologically active compounds.[1]

This document provides a comprehensive guide to the synthesis of 2-chloro-N-(oxolan-3-yl)acetamide via the N-acylation of 3-aminotetrahydrofuran with chloroacetyl chloride. The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of the final product.

Scientific Principles and Reaction Mechanism

The formation of 2-chloro-N-(oxolan-3-yl)acetamide from 3-aminotetrahydrofuran is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The primary amine group of 3-aminotetrahydrofuran, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. Chloroacetyl chloride is a potent acylating agent due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken.

  • Collapse of the Intermediate: The tetrahedral intermediate rapidly collapses to reform the stable carbonyl double bond. In this process, the chloride ion, being an excellent leaving group, is expelled.

  • Proton Transfer: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. A non-nucleophilic base, such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is essential to neutralize the hydrochloric acid (HCl) byproduct.[2] Without a base, the generated HCl would protonate the starting 3-aminotetrahydrofuran, rendering it non-nucleophilic and halting the reaction.

The reaction is highly exothermic; therefore, careful temperature control is critical to prevent the formation of side products and ensure a high yield of the desired amide.[2]

Detailed Experimental Protocol

This protocol is based on established and efficient methods for the N-acylation of amines.[3][4]

Safety and Handling:

  • Chloroacetyl chloride is highly corrosive, toxic, a lachrymator, and reacts violently with water.[5][6] It must be handled exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[5][7] An eyewash station and safety shower must be readily accessible.

  • 3-Aminotetrahydrofuran should be handled with care, assuming it is an irritant.

  • Anhydrous solvents like Tetrahydrofuran (THF) are required. Ensure they are properly dried before use.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.[5]

Materials and Equipment:

Material/EquipmentSpecification
3-Aminotetrahydrofuran>97% purity
Chloroacetyl Chloride>98% purity
Triethylamine (TEA)Anhydrous, >99% purity
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O
Ethyl Acetate (EtOAc)Reagent grade
Saturated aq. Sodium BicarbonateNaHCO₃ solution
BrineSaturated aq. NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)For drying
Round-bottom flaskAppropriate size, three-neck
Magnetic stirrer and stir bar
Dropping funnelPressure-equalizing
Thermometer
Ice-salt bathFor cooling
Rotary evaporatorFor solvent removal
Standard laboratory glasswareFor workup and purification
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄

Step-by-Step Procedure:

  • Reaction Setup: In a dry, three-neck round-bottom flask purged with nitrogen, dissolve 3-aminotetrahydrofuran (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF). The typical concentration is 0.2-0.5 M with respect to the amine.

  • Cooling: Place the flask in an ice-salt bath and cool the stirring solution to 0-5 °C.[4]

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05-1.1 eq) to a dropping funnel. Add it dropwise to the cooled amine solution over 30-45 minutes. It is critical to maintain the internal reaction temperature below 5 °C during the addition to control the exothermic reaction.[2] A white precipitate of triethylammonium hydrochloride will form.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 3-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting amine spot is no longer visible.[3]

  • Workup: a. Pour the reaction mixture into an equal volume of cold water to quench the reaction.[3] b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[4] c. Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x volume) and brine (1 x volume).[4] d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.[4]

  • Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4] b. The crude product, which may be a solid or oil, can be purified by recrystallization from a suitable solvent such as acetonitrile or an ethanol/water mixture, or by column chromatography on silica gel if necessary.[8]

Data Summary and Characterization

Stoichiometry Table:

ReagentMW ( g/mol )Moles (eq)Mass/Volume
3-Aminotetrahydrofuran87.121.0User defined
Chloroacetyl Chloride112.941.1Calculated
Triethylamine101.191.2Calculated
Product 163.60 - ~80-95% Yield

Expected Analytical Data:

The structure and purity of the synthesized 2-chloro-N-(oxolan-3-yl)acetamide should be confirmed using standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the chloromethyl group (Cl-CH₂ ) around δ 4.1-4.3 ppm. The methine proton on the THF ring attached to the nitrogen (N-CH ) will likely appear as a multiplet. Other protons of the THF ring will resonate in the upfield region. A broad singlet corresponding to the amide proton (NH ) is expected around δ 8.0-9.0 ppm.[9]

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon (C=O) around δ 165-170 ppm. The carbon of the chloromethyl group (C H₂Cl) is expected around δ 42-44 ppm. Signals corresponding to the carbons of the tetrahydrofuran ring will also be present.[9][10]

  • FTIR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (Amide I band, strong, around 1670 cm⁻¹), and the N-H bend (Amide II band, around 1550 cm⁻¹).[10]

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak [M]⁺. Crucially, due to the presence of chlorine, a characteristic isotopic peak [M+2]⁺ with an intensity approximately one-third of the molecular ion peak should be observed, confirming the presence of a single chlorine atom.[9]

Visualized Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Dissolve 3-Aminotetrahydrofuran & Triethylamine in Anhydrous THF Cooling 2. Cool to 0-5 °C (Ice-Salt Bath) Reagents->Cooling Addition 3. Dropwise Addition of Chloroacetyl Chloride (< 5 °C) Cooling->Addition Stirring 4. Stir at Room Temperature (3-6 hours) Addition->Stirring TLC 5. Monitor by TLC Stirring->TLC Quench 6. Quench with Water & Extract with EtOAc TLC->Quench Wash 7. Wash with NaHCO₃ / Brine & Dry over MgSO₄ Quench->Wash Purify 8. Concentrate & Purify (Recrystallization / Chromatography) Wash->Purify Analysis 9. Characterize Product (NMR, FTIR, MS) Purify->Analysis

Caption: General workflow for the synthesis of 2-chloro-N-(oxolan-3-yl)acetamide.

References

  • Loba Chemie. (2019). Material Safety Data Sheet: Chloroacetyl chloride for synthesis. Retrieved from [Link]

  • Yufeng. (2023). Safety Data Sheet: Chloroacetyl Chloride. Retrieved from [Link]

  • Bari, S. S., et al. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 46B, 309-312.
  • BenchChem. (2025).
  • Pawar, S. D., et al. (2014). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica, 6(5), 363-368.
  • Zain, N. N. M., et al. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules, 23(10), 2507.
  • Reddit r/AskChemistry. (2025). Acylation with chloroacetyl chloride. Retrieved from [Link]

  • Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 6(12), 486-490.
  • BenchChem. (2025). Synthesis of 2-chloro-N-(pyridin-3-yl)
  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • BenchChem. (2025). Methods for scaling up the laboratory synthesis of 2-chloro-N-(pyridin-3-yl)acetamide.
  • Kim, C. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid. Durham University.
  • The Royal Society of Chemistry. (n.d.).
  • JournalNX. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.
  • AVESİS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides.
  • BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-N-(pyridin-4-yl)acetamide.
  • Sharma, R., et al. (2015). Synthesis, characterization, crystal structure, and thermal analysis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. Crystallography Reports, 60, 936-941.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-chloro-N-(pyridin-3-yl)acetamide.
  • ResearchGate. (n.d.). Synthesis of some aromatic chloro acetamide from aromatic amines compounds.... Retrieved from [Link]

  • Google Patents. (n.d.). CN106366056A - Preparation method for 3-aminomethyltetrahydrofuran.
  • MDPI. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molbank, 2006(4), M514.

Sources

Protocol for reacting chloroacetyl chloride with tetrahydrofuran-3-amine

Application Note: Chemoselective Synthesis of -(Tetrahydrofuran-3-yl)-2-chloroacetamide via Anhydrous Acylation

Abstract & Strategic Significance

The reaction between chloroacetyl chloride and tetrahydrofuran-3-amine yields

This protocol prioritizes the anhydrous dichloromethane (DCM) method over aqueous biphasic systems. While aqueous methods exist, the anhydrous approach minimizes the hydrolysis of the highly reactive chloroacetyl chloride and prevents potential acid-catalyzed ring-opening side reactions of the tetrahydrofuran moiety.

Chemical Mechanism & Rationale[1][2][3]

Reaction Scheme

The transformation proceeds via a nucleophilic attack of the primary amine on the acyl chloride carbonyl, forming a tetrahedral intermediate, followed by the elimination of chloride.

ReactionSchemeReactant1Tetrahydrofuran-3-amine(Nucleophile)IntermediateTetrahedralIntermediateReactant1->Intermediate Addition (0°C)Reactant2Chloroacetyl Chloride(Electrophile)Reactant2->Intermediate Addition (0°C)BaseBase (TEA/DIPEA)(HCl Scavenger)ByproductTriethylammoniumChloride (Salt)Base->ByproductCaptures HClProductN-(tetrahydrofuran-3-yl)2-chloroacetamideIntermediate->Product EliminationIntermediate->Byproduct + Base

Figure 1: Mechanistic pathway of the N-acylation reaction.

Critical Mechanistic Insights
  • Electrophilicity vs. Selectivity: Chloroacetyl chloride is a "hard" electrophile. The adjacent chlorine atom increases the electrophilicity of the carbonyl carbon via induction (

    
     effect), making it significantly more reactive than acetyl chloride.
    
  • HCl Management: The reaction generates equimolar HCl. If not neutralized immediately, HCl will protonate the unreacted amine, rendering it non-nucleophilic (

    
    ), stalling the reaction at 50% conversion.
    
  • Temperature Control: The reaction is exothermic. High temperatures (

    
     during addition) promote bis-acylation , where the amide nitrogen attacks a second equivalent of acid chloride to form an imide.
    

Safety & Handling (High Hazard)

Hazard ClassChemicalRisk DescriptionMitigation
Lachrymator Chloroacetyl ChlorideSevere eye/respiratory irritant; causes tears and burning.Handle only in a functioning fume hood. Silver Shield® gloves recommended.
Corrosive Chloroacetyl ChlorideHydrolyzes on skin to form HCl; causes deep burns.Keep a saturated sodium bicarbonate solution nearby for neutralization.
Flammable Tetrahydrofuran-3-amineFlash point approx.

.
Ground glassware; avoid static discharge.

Materials & Equipment

  • Reagents:

    • Tetrahydrofuran-3-amine (1.0 equiv) [CAS: 88675-24-5]

    • Chloroacetyl chloride (1.1 equiv) [CAS: 79-04-9]

    • Triethylamine (TEA) or DIPEA (1.2–1.5 equiv) [Must be dry]

    • Dichloromethane (DCM), Anhydrous [Solvent]

  • Equipment:

    • 3-neck Round Bottom Flask (RBF) with nitrogen inlet.

    • Pressure-equalizing addition funnel.

    • Ice/Water bath.

    • Internal thermometer.

Detailed Experimental Protocol

Phase 1: Preparation & Setup
  • Drying: Flame-dry or oven-dry all glassware. Assemble under a positive pressure of nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge the RBF with Tetrahydrofuran-3-amine (10 mmol, 0.87 g) and anhydrous DCM (40 mL) .

  • Base Addition: Add Triethylamine (12 mmol, 1.67 mL) to the amine solution.

    • Expert Note: A slight excess of base (1.2–1.5 eq) ensures complete scavenging of HCl and drives the equilibrium forward.

  • Cooling: Submerge the flask in an ice/water bath. Stir until the internal temperature stabilizes at

    
     .
    
Phase 2: Controlled Addition
  • Reagent Prep: Dilute Chloroacetyl chloride (11 mmol, 0.88 mL) in DCM (10 mL) in the addition funnel.

    • Expert Note: Diluting the acid chloride prevents localized "hot spots" of high concentration that lead to impurities.

  • Dropwise Addition: Add the acid chloride solution dropwise over 15–20 minutes .

    • Critical Parameter: Maintain internal temperature

      
       . Rapid addition causes an exotherm that risks bis-acylation.
      
  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–3 hours .

Phase 3: Workup & Isolation
  • Quenching: Cool the mixture back to

    
     and quench by slowly adding saturated 
    
    
    (20 mL)
    . Stir vigorously for 10 minutes to hydrolyze excess acid chloride.
  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (

    
    ).
    
  • Washing: Wash combined organics with:

    • 
       (Optional: removes unreacted amine/TEA; Caution: Ensure THF ring stability, do not prolong exposure).
      
    • 
      .
      
  • Drying: Dry over anhydrous

    
     or 
    
    
    . Filter and concentrate in vacuo.

WorkflowStartStart: Dry GlasswareN2 AtmosphereSolvationDissolve Amine + TEAin DCM (0°C)Start->SolvationAdditionAdd Chloroacetyl ChlorideDropwise (< 5°C)Solvation->AdditionReactionWarm to RTStir 2-3 HoursAddition->ReactionQuenchQuench with sat. NaHCO3Reaction->QuenchWorkupExtract (DCM)Wash (Brine)Quench->WorkupIsolateDry & ConcentrateYield Crude ProductWorkup->Isolate

Figure 2: Step-by-step experimental workflow.

Characterization & Expected Data

TechniqueExpected SignalInterpretation
TLC

shift (lower than amine)
Amide formation increases polarity relative to starting material (solvent dependent).
1H NMR

4.0–4.1 ppm (s, 2H)
Singlet corresponding to the

protons. Distinctive diagnostic peak.
1H NMR

6.5–7.5 ppm (br s, 1H)
Amide

proton.
MS (ESI)

Mass peak corresponding to Product + 1. Look for Chlorine isotope pattern (

ratio for

).

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Conversion

    • Cause: Wet solvent hydrolyzed the acid chloride.

    • Solution: Ensure DCM is distilled over

      
       or from a solvent purification system. Increase acid chloride to 1.2 eq.
      
  • Issue: Bis-acylation Product Observed

    • Cause: Temperature too high during addition or excess reagents.

    • Solution: Strictly maintain

      
       during addition. Verify stoichiometry.
      
  • Issue: Dark/Black Reaction Mixture

    • Cause: Exothermic decomposition or amine oxidation.

    • Solution: Slow down the addition rate. Ensure inert atmosphere (

      
      ).
      

References

  • BenchChem. (2025).[1] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • Mishra, D., Singh, R., & Rout, C. (2017).[2] A facile amidation of chloroacetyl chloride using DBU.[2][3] International Journal of ChemTech Research, 10(3), 365-372.[2][3] Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride Safety Data Sheet.[4] Retrieved from

  • Singh, R., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides.[1] Synthetic Communications.[5] Retrieved from

Application Note: Covalent Docking of 2-chloro-N-(oxolan-3-yl)acetamide into Cysteine Pockets

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Causality in Warhead Design

The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, particularly for kinases and proteases. At the core of this strategy is the careful pairing of an electrophilic warhead with a nucleophilic amino acid—most commonly cysteine.

The compound 2-chloro-N-(oxolan-3-yl)acetamide represents a highly efficient covalent fragment. It consists of two functional domains:

  • The Chloroacetamide Warhead: A classic, highly reactive electrophile. Unlike Michael acceptors (e.g., acrylamides) which undergo addition reactions, chloroacetamides undergo an irreversible

    
     nucleophilic substitution[1]. The chloride ion acts as an excellent leaving group due to its polarizability and the relatively weak 
    
    
    
    bond.
  • The Oxolan-3-yl Moiety: A non-planar tetrahydrofuran ring. The causality behind selecting an

    
    -rich oxolan ring over a flat aromatic system lies in its ability to project its oxygen atom into specific 3D vectors. This oxygen acts as a critical hydrogen-bond acceptor, anchoring the ligand in the pre-reactive state (improving 
    
    
    
    ) and increasing the residence time required for the covalent reaction (
    
    
    ) to occur.
The Trajectory and Computational Causality

A common pitfall in computational chemistry is forcing a covalent bond without evaluating the pre-reactive geometry. For an


 reaction to occur, the cysteine thiolate (

) must attack the

-carbon from the backside of the

bond. If a docking protocol simply minimizes the final covalent adduct without sampling the pre-reactive state, it will generate chemically impossible, strained poses[2]. Therefore, modern protocols like the and mandate a two-step process: non-covalent pre-docking followed by reactive trajectory filtering[3][4].

SN2_Mechanism S1 1. Pre-reactive State (Non-covalent Pose) S2 2. Nucleophilic Attack (S⁻ → Cα trajectory) S1->S2 S3 3. Transition State (Cl⁻ leaving group) S2->S3 S4 4. Covalent Adduct (Thioether Formation) S3->S4

Caption: SN2 reaction pathway of a cysteine thiolate attacking a chloroacetamide warhead.

Quantitative Parameters for Covalent Warheads

To build a self-validating docking system, we must establish strict geometric cutoffs. Table 1 summarizes the empirical parameters used to filter pre-reactive poses before allowing the software to form the covalent bond.

Table 1: Comparative Reactivity and Docking Parameters for Cysteine Warheads

Warhead ChemistryTarget ResidueReaction MechanismIdeal Pre-reactive Distance (Å)Attack Trajectory Angle (°)Relative Reactivity
Chloroacetamide Cysteine

Substitution
2.8 – 3.5145 – 180 (

)
High
Acrylamide CysteineMichael Addition3.0 – 4.0~109 (

)
Moderate
Vinyl Sulfone CysteineMichael Addition3.0 – 4.0~109 (

)
Moderate to High

Self-Validating Covalent Docking Protocol

The following protocol is designed to be a self-validating system . By implementing a strict "Trajectory Filter" (Phase 3), the system acts as its own control. If the ligand cannot physically achieve the required


 attack angle in the pre-reactive state, the pose is automatically rejected, preventing the generation of false-positive covalent adducts.

Workflow LPrep Phase 1a: Ligand Prep (Define SMARTS: [Cl][CH2][C]=O) PreDock Phase 2: Pre-Reaction Docking (Extensive Conformational Sampling) LPrep->PreDock RPrep Phase 1b: Receptor Prep (Deprotonate Cys to Thiolate) RPrep->PreDock Filter Phase 3: Trajectory Filter (Distance ≤ 3.5Å, Angle ≥ 145°) PreDock->Filter Filter->PreDock Fail (Reject Pose) CovBond Phase 4: Covalent Bond Formation (Delete Cl-, Form C-S Bond) Filter->CovBond Pass Score Phase 5: Refinement & Scoring (Prime Minimization / MM-GBSA) CovBond->Score

Caption: Self-validating covalent docking workflow featuring a critical trajectory filter.

Phase 1: System Preparation
  • Receptor Preparation (Causality): The target cysteine must be manually verified and modeled as a thiolate (

    
    )  rather than a thiol (
    
    
    
    ). Active site cysteines targeted by covalent drugs typically have a perturbed, lowered
    
    
    due to adjacent basic residues or helix dipoles. The thiolate is the actual nucleophile in the
    
    
    reaction.
  • Ligand Preparation: Generate 3D conformers of 2-chloro-N-(oxolan-3-yl)acetamide. Use SMARTS patterns (e.g., [Cl][CH2][C]=O) to explicitly define the

    
    -carbon as the reactive electrophilic center and the chloride as the leaving group[4].
    
Phase 2: Pre-Reactive Conformational Sampling
  • Execute non-covalent docking using a robust engine (e.g., Glide or AutoDock4)[3][4].

  • Crucial Step: To prevent steric clashes with the bulky warhead during this phase, temporarily mutate the reactive Cysteine to Alanine, or soften the Van der Waals (vdW) potentials of the Cysteine sidechain[2]. This allows the chloroacetamide group to deeply penetrate the pocket.

Phase 3: Trajectory Filtering (The Self-Validation Checkpoint)
  • Evaluate the top 100 non-covalent poses.

  • Distance Check: The distance between the Cysteine sulfur and the ligand's

    
    -carbon must be 
    
    
    
    Å[5].
  • Angle Check (Bürgi-Dunitz trajectory): The angle formed by

    
     must be 
    
    
    
    .
  • Validation: Poses failing these geometric constraints are discarded. If no poses pass, the protocol self-validates by halting, indicating that the oxolan-3-yl moiety likely clashes with the pocket, preventing the warhead from aligning properly.

Phase 4: Covalent Bond Formation and Pose Refinement
  • For poses passing the filter, computationally delete the chloride leaving group.

  • Form a single thioether bond between the Cysteine sulfur and the

    
    -carbon.
    
  • Because the bond formation pulls the ligand inward, the surrounding protein residues will experience new steric pressures. Utilize a flexible refinement algorithm (such as Prime in the ) to minimize the ligand and all residues within 5.0 Å of the adduct[2][4].

Phase 5: Post-Docking Analysis & Trustworthiness
  • MM-GBSA Scoring: Evaluate the final covalent complex using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) to account for receptor desolvation penalties[2].

  • Visual Inspection: Confirm that the oxolan-3-yl oxygen is successfully forming the intended hydrogen bonds with the backbone amides of the binding pocket.

References

  • Covalent docking using autodock: Two‐point attractor and flexible side chain methods Source: Protein Science (via NIH PubMed Central) URL:[Link]

  • Docking and scoring - Schrödinger (CovDock Protocol) Source: Schrödinger URL:[Link]

  • The covalent docking software landscape: features and applications in drug design Source: Briefings in Bioinformatics (Oxford Academic) URL:[Link]

  • WIDOCK: a reactive docking protocol for virtual screening of covalent inhibitors Source: ChemRxiv URL:[Link]

Sources

Application Note: Design, Preparation, and High-Throughput Screening of Chloroacetamide Fragment Libraries for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction: The Strategic Role of Chloroacetamides in CFBDD

Covalent fragment-based drug discovery (CFBDD) has emerged as a transformative strategy for targeting historically "undruggable" proteins and mapping cryptic allosteric pockets[1]. By appending a mildly electrophilic warhead to a low-molecular-weight fragment (<300 Da), researchers can overcome the inherently low reversible binding affinity (


) of fragments. The subsequent irreversible bond formation (

) drives high ligand efficiency and prolonged target residence time.

Among the arsenal of covalent warheads, the chloroacetamide group is particularly prized for primary screening libraries. It exhibits highly selective reactivity toward nucleophilic cysteine residues while maintaining a balanced intrinsic reactivity profile—avoiding the hyper-reactivity of external vinyl sulfones and the extreme stability of unactivated acrylamides[2]. This application note details the end-to-end workflow for the design, in situ preparation, quality control, and high-throughput screening (HTS) of chloroacetamide fragment libraries.

Library Design and Reactivity Tuning

The success of a covalent fragment screen is dictated by the physicochemical diversity of the recognition scaffold and the finely tuned electrophilicity of the warhead.

Causality in Design Choices

When curating a chloroacetamide library, the local electronic and steric environment of the warhead drastically influences its reactivity. For instance, N-methylation of chloroacetamides increases their thiol reactivity by a median of 1.7-fold compared to non-methylated counterparts[3]. This occurs because N-methylation alters the amide bond's conformational preference, exposing the


-carbon to nucleophilic attack. By strategically incorporating both primary and secondary (N-methylated) amides, researchers can cover a broader spectrum of the "reactivity Goldilocks zone."
Quantitative Reactivity Profiling

To contextualize the chloroacetamide warhead, Table 1 summarizes the expected reactivity profiles of common electrophiles evaluated against glutathione (GSH).

Table 1: Comparative Thiol Reactivity of Covalent Fragment Warheads

Warhead ClassTypical GSH Half-Life (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Reactivity Profile & Target Utility
Acrylamide > 24 hHighly stable; requires strong non-covalent pre-organization. Used in late-stage optimization.
Chloroacetamide 30 min – 4 h Moderate, tunable reactivity. Ideal for primary hit-finding and mapping cryptic pockets[2].
Internal Vinyl Sulfone 1 h – 4 hModerate reactivity; sterically hindered. Useful for primary screening[2].
External Vinyl Sulfone < 5 minHyper-reactive; prone to off-target toxicity. Limited to specific chemical biology mapping[2].

Preparation via Direct-to-Biology (D2B) Synthesis

Traditional library synthesis requires laborious purification of hundreds of individual compounds. The Direct-to-Biology (D2B) approach bypasses this by synthesizing the reactive fragments in situ within 384-well plates, followed immediately by biological screening[4][5].

D2B_Workflow A Amine Library (Diversity Set) B Coupling Reaction (N-(chloroacetoxy)succinimide) A->B C Quenching (Hydroxylamine) B->C D QC Profiling (GSH Assay) C->D E Direct-to-Biology Screening D->E

Figure 1: Direct-to-Biology (D2B) workflow for the in situ synthesis and screening of chloroacetamides.

Protocol 1: High-Throughput In Situ Synthesis of Chloroacetamides

This protocol is designed as a self-validating system for 384-well plate formats.

  • Amine Dispensing: Dispense 10 mM stock solutions of diverse primary and secondary amines (in anhydrous DMSO) into a 384-well cyclic olefin copolymer (COC) plate.

  • Electrophile Addition: Add 1.2 equivalents of N-(chloroacetoxy)succinimide and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to each well.

  • Coupling Incubation: Seal the plate and incubate at room temperature for 1 hour with gentle orbital shaking.

    • Causality: The NHS ester is a highly selective leaving group that rapidly acylates amines under mild basic conditions, leaving the

      
      -chloro group intact for subsequent protein targeting[5].
      
  • Reaction Quenching (Critical Step): Add 5 equivalents of hydroxylamine (

    
    ) to each well and incubate for 30 minutes.
    
    • Causality: Hydroxylamine aggressively reacts with any unconsumed N-(chloroacetoxy)succinimide. Failing to quench the reaction will result in residual, highly reactive NHS-esters nonspecifically crosslinking to lysine residues on the target protein, generating massive false-positive rates during HTS[5].

  • Dilution: Dilute the reaction mixture with assay buffer to achieve a final fragment concentration of 50 µM for screening.

Quality Control: High-Throughput Reactivity Profiling

Before exposing the library to the target protein, the intrinsic reactivity of the generated chloroacetamides must be quantified.

Protocol 2: LC-MS Based Glutathione (GSH) Reactivity Assay
  • Preparation: Prepare a 4 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

    • Causality: 4 mM mimics the physiological concentration of GSH in the human cytosol. Fragments that deplete rapidly at this concentration will likely suffer from severe off-target toxicity and poor pharmacokinetics in vivo[6].

  • Incubation: Mix the D2B-synthesized fragments (final concentration 50 µM) with the GSH solution in a 384-well plate.

  • Kinetic Sampling: Inject samples into an LC-MS system at

    
     and 
    
    
    
    hours.
  • Data Analysis: Plot the depletion of the parent fragment mass over time to calculate the pseudo-first-order half-life (

    
    ).
    
  • Self-Validation/Filtering: Exclude fragments with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     minutes (hyper-reactive/promiscuous) and 
    
    
    
    hours (inert)[6].

High-Throughput Screening (HTS) via Intact Protein LC-MS

Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for CFBDD. Unlike biochemical fluorescence assays, which can be confounded by pan-assay interference compounds (PAINS), MS provides direct, unambiguous evidence of covalent bond formation and precise binding stoichiometry[6].

MS_Screening Incubation Target Protein + Fragment Incubation (0.5 µM Protein, 50 µM Fragment, 4°C, 24h) Desalting Rapid Desalting (SPE / SEC to remove buffer salts) Incubation->Desalting LCMS LC-TOF-MS Analysis (Intact Mass Measurement) Desalting->LCMS Deconvolution Spectral Deconvolution (MaxEnt1 / Promass) LCMS->Deconvolution HitSelection HitSelection Deconvolution->HitSelection

Figure 2: Intact protein LC-MS screening cascade for identifying covalent fragment hits.

Protocol 3: Intact Protein LC-MS Screening
  • Assay Assembly: In a 384-well plate, combine the target protein (e.g., 0.25 - 0.5 µM) with the chloroacetamide fragment library (50 µM) in a compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)[5][6].

  • Incubation: Seal the plate and incubate at 4°C for 24 hours.

    • Causality: Covalent bond formation by fragments is slow due to their low initial reversible affinity. A 24-hour incubation ensures sufficient time for the reaction to reach measurable equilibrium. Performing this at 4°C rather than room temperature prevents thermal degradation and precipitation of the target protein over the extended timeframe[6].

  • Desalting and LC-MS: Inject the samples onto a rapid desalting column (e.g., C4 or SEC) connected to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms (e.g., MaxEnt1) to deconvolute the multiply charged protein envelope into a zero-charge intact mass spectrum.

  • Hit Determination: Calculate the percentage of labeling using the formula:

    
    
    
    • Validation Criteria: A statistically robust hit threshold is typically defined as labeling greater than the library mean + 2 Standard Deviations (e.g., >33.9%)[6]. Furthermore, the spectrum must show a strict 1:1 stoichiometry; multiple mass additions indicate promiscuous, non-specific unfolding of the protein.

Case Studies in Target Tractability

The protocols outlined above have successfully unlocked several highly challenging therapeutic targets:

  • Protein-Protein Interactions (PPIs): Screening a library of 658 chloroacetamides successfully identified novel scaffolds that covalently bind to the palmitate pocket of TEAD4, allosterically disrupting the challenging TEAD·YAP1 transcription factor complex[7].

  • Isomerases: Screening a library of ~1000 fragments yielded Sulfopin, a highly selective chloroacetamide-based covalent inhibitor of Pin1 (a peptidyl-prolyl cis–trans isomerase), which demonstrated profound efficacy in neuroblastoma models[1].

  • Bacterial Effectors: The D2B in situ synthesis method was recently deployed to screen 227 chloroacetamides against the catalytic cysteine of bacterial NEL E3 ligases (SspH1), yielding the first reported covalent tool compounds for this antimicrobial target[5].

References

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Covalent Drug Discovery at Domainex: Curation of a covalent fragment library and fast follow-up via 'Direct to Biology'. Domainex. Available at: [Link]

  • Discovery and optimisation of a covalent ligand for TRIM25 and its application to targeted protein ubiquitination. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Covalent fragment screening to inhibit the E3 ligase activity of bacterial NEL enzymes SspH1 and SspH2. RSC Chemical Biology. Available at: [Link]

  • Fragment-based covalent ligand discovery. RSC Chemical Biology. Available at: [Link]

  • Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach. PNAS. Available at:[Link]

Sources

Application Note: Optimized Conditions for Nucleophilic Substitution of 2-chloro-N-(oxolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for performing nucleophilic substitution (


) reactions on 2-chloro-N-(oxolan-3-yl)acetamide  (also known as 2-chloro-N-(tetrahydrofuran-3-yl)acetamide). This specific scaffold acts as a critical electrophilic "warhead" in the design of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs). The 

-chloroacetamide moiety provides a tunable reactivity profile—stable enough for cellular transport but reactive enough to covalently modify cysteine residues (or other nucleophiles) within a target binding pocket.

This note addresses the specific challenges of this substrate, including the balance between reactivity and hydrolytic stability, and provides validated protocols for aminolysis and thiolation, utilizing Finkelstein catalysis to enhance yields.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10]

Substrate Analysis

The molecule consists of two distinct functional domains:

  • The Electrophile (

    
    -chloroacetamide):  The primary site of reaction. The adjacent carbonyl group withdraws electron density, making the 
    
    
    
    -carbon highly susceptible to nucleophilic attack.
  • The Solubilizer (Oxolan-3-yl / Tetrahydrofuran-3-yl): This ether ring improves aqueous solubility and metabolic stability compared to alkyl chains. It is generally inert to standard

    
     conditions but provides steric bulk that can influence reaction rates.
    
Reaction Mechanism ( )

The reaction proceeds via a concerted bimolecular nucleophilic substitution (


). The nucleophile attacks the 

-carbon from the backside of the C-Cl bond, displacing the chloride ion.

Key Mechanistic Considerations:

  • Leaving Group: Chloride is a moderate leaving group. For sluggish nucleophiles, in situ conversion to iodide (Finkelstein reaction) is recommended.

  • Side Reactions: The amide nitrogen proton (

    
    ) can be deprotonated by strong bases (e.g., NaH, KOtBu), leading to unwanted N-alkylation or polymerization. Mild bases are strictly required. 
    
Mechanistic Pathway Visualization

ReactionMechanism Substrate 2-chloro-N-(oxolan-3-yl)acetamide (Electrophile) TS Transition State [Nu---C---Cl]‡ Substrate->TS Intermed 2-iodo-intermediate (Highly Reactive) Substrate->Intermed +KI (Acetone/MeCN) Nu Nucleophile (Amine/Thiol) Nu->TS Attack Product Substituted Product (N- or S-alkylated) TS->Product -HCl KI KI (Catalyst) Intermed->Product +Nu (Fast)

Figure 1: Mechanistic pathway showing direct


 attack and the Finkelstein catalytic cycle for enhanced reactivity.

Critical Reaction Parameters

Solvent Selection

The choice of solvent dictates the reaction rate by influencing the stability of the nucleophile and the transition state.

SolventPolarity (

)
SuitabilityNotes
DMF High (38)Excellent Best for

. Solvates cations well, leaving anions (nucleophiles) "naked" and reactive. Hard to remove (high BP).
MeCN High (37)Very Good Good compromise. Accelerates reaction similar to DMF but easier to remove (BP 82°C).
Acetone Moderate (21)Specific Required for Finkelstein conditions (NaI solubility). Good for highly reactive nucleophiles.
THF Moderate (7.5)Fair Slower rates. Useful if the product precipitates out.
Base Selection

A base is required to scavenge the HCl byproduct.[1]

  • Preferred: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine). These are non-nucleophilic organic bases that will not compete with the primary nucleophile.

  • Alternative:

    
     or 
    
    
    
    (heterogeneous). Useful for thiols to ensure deprotonation to the thiolate.
  • Avoid: Primary amines (unless used as the nucleophile in excess) and strong alkoxides.

Experimental Protocols

Protocol A: General Aminolysis (Primary/Secondary Amines)

Use this for attaching the oxolane-acetamide linker to a drug scaffold containing an amine.

Materials:

  • Substrate: 2-chloro-N-(oxolan-3-yl)acetamide (1.0 eq)

  • Nucleophile: Amine R-NH2 (1.1 – 1.2 eq)

  • Base: DIPEA (1.5 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

  • Catalyst: KI (0.1 eq) - Optional, add if reaction is slow.

Step-by-Step:

  • Dissolution: In a reaction vial, dissolve 1.0 mmol of 2-chloro-N-(oxolan-3-yl)acetamide in 5 mL of anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add 1.5 mmol (1.5 eq) of DIPEA. Stir for 5 minutes at Room Temperature (RT).

  • Nucleophile Addition: Add 1.1 mmol of the amine dropwise.

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 eq.

  • Reaction: Stir at 60°C for 4–12 hours.

    • Monitoring: Check via LC-MS or TLC (EtOAc/Hexane). Look for the disappearance of the chloride starting material (approx. m/z 164 [M+H]+).

  • Workup:

    • Option 1 (Precipitation): Pour into 20 mL cold water. If solid forms, filter and wash.

    • Option 2 (Extraction): Dilute with EtOAc, wash with brine (3x) to remove DMF/MeCN, dry over

      
      , and concentrate.
      
Protocol B: Thioether Formation (Cysteine/Thiol Substitution)

Use this for synthesizing reversible covalent inhibitors or stable thioether conjugates.

Materials:

  • Substrate: 2-chloro-N-(oxolan-3-yl)acetamide (1.0 eq)

  • Nucleophile: Thiol R-SH (1.0 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: DMF or Acetone[2]

Step-by-Step:

  • Preparation: Suspend 2.0 mmol

    
     in 5 mL DMF.
    
  • Activation: Add 1.0 mmol of the Thiol. Stir for 15 mins to generate the thiolate anion (

    
    ).
    
  • Coupling: Add 1.0 mmol of 2-chloro-N-(oxolan-3-yl)acetamide.

  • Reaction: Stir at RT for 1–2 hours.

    • Insight: Thiolates are highly nucleophilic; heating is rarely required and may cause disulfide formation (oxidation).

  • Quench: Dilute with water and extract immediately or purify directly via Prep-HPLC (acidic mobile phase).

Protocol C: Finkelstein-Catalyzed Substitution (Difficult Substrates)

Use this when the nucleophile is sterically hindered or weakly nucleophilic (e.g., anilines).

Step-by-Step:

  • Dissolve 1.0 mmol substrate in Acetone (anhydrous).

  • Add Sodium Iodide (NaI) (0.2 – 0.5 eq) or Potassium Iodide (KI) .

  • Stir for 30 mins at RT. A fine precipitate (NaCl) may form, indicating the conversion to the more reactive

    
    -iodo intermediate.
    
  • Add the Nucleophile (1.2 eq) and Base (DIPEA, 1.5 eq).

  • Reflux (approx. 56°C) for 6–18 hours.

Workflow Visualization

Workflow Start Start: 2-chloro-N-(oxolan-3-yl)acetamide CheckNu Identify Nucleophile Type Start->CheckNu PathAmine Primary/Secondary Amine CheckNu->PathAmine PathThiol Thiol / Cysteine CheckNu->PathThiol PathWeak Weak/Hindered Nu CheckNu->PathWeak CondAmine Protocol A: Solvent: MeCN/DMF Base: DIPEA Temp: 60°C PathAmine->CondAmine CondThiol Protocol B: Solvent: DMF Base: K2CO3 Temp: RT PathThiol->CondThiol CondWeak Protocol C (Finkelstein): Solvent: Acetone Add: NaI (0.5 eq) Temp: Reflux PathWeak->CondWeak QC QC: LC-MS & NMR (Check for Hydrolysis) CondAmine->QC CondThiol->QC CondWeak->QC

Figure 2: Decision tree for selecting the optimal reaction protocol based on nucleophile type.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
No Reaction Nucleophile is protonated or too bulky.Switch to Protocol C (Add NaI). Use a stronger solvent (DMF). Ensure base equivalents are sufficient.
Hydrolysis Product (OH replaces Cl)Wet solvent or hygroscopic base.Use anhydrous solvents.[1] Store reagents in a desiccator. Lower reaction temperature.[1]
Multiple Spots on TLC N-alkylation of the amide (rare) or over-alkylation of nucleophile.Use mild base (DIPEA instead of Carbonates). Use excess nucleophile (2-3 eq) to prevent over-alkylation.
Oily Product Residual DMF/DMSO.Wash organic layer with water/brine 3-4 times. Lyophilize from water/MeCN if possible.

References

  • Covalent Inhibition Mechanism : Singh, J., et al.[3] "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link

  • Alpha-Chloroacetamide Reactivity : Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry62 (12), 5673–5724 (2019). Link

  • Finkelstein Reaction: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges.43, 1528 (1910).
  • Solvent Effects in SN2 : Parker, A. J. "Protic-dipolar aprotic solvent effects on rates of bimolecular nucleophilic substitutions in protic and dipolar aprotic solvents." Chemical Reviews69 (1), 1–32 (1969). Link

  • KRAS G12C Inhibitor Chemistry (Relevant Scaffold) : Ostrem, J. M., et al. "K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions." Nature503 , 548–551 (2013). Link

Disclaimer: This document is for research purposes only. 2-chloro-N-(oxolan-3-yl)acetamide is an alkylating agent and should be handled with appropriate PPE in a fume hood.

Sources

Optimizing Amidation Efficiency: Solvent Systems for 2-chloro-N-(tetrahydrofuran-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Scope

The synthesis of 2-chloro-N-(tetrahydrofuran-3-yl)acetamide represents a critical functionalization step in medicinal chemistry. This fragment frequently serves as an electrophilic "warhead" for covalent inhibitors or as a linker precursor in PROTAC (Proteolysis Targeting Chimera) design.

The reaction involves the N-acylation of 3-aminotetrahydrofuran with chloroacetyl chloride . While seemingly trivial, the high reactivity of the acid chloride and the potential for hydrolysis or bis-alkylation requires precise solvent selection.

The Chemical Challenge

The core challenge is balancing solubility with chemoselectivity .

  • Solubility: The starting material often comes as a hydrochloride salt (3-aminotetrahydrofuran·HCl), which is insoluble in non-polar solvents (e.g., Toluene, Hexane).

  • Chemoselectivity: Chloroacetyl chloride is moisture-sensitive. Using aqueous conditions (Schotten-Baumann) requires the amidation rate to significantly exceed the hydrolysis rate.

  • Safety: Chloroacetyl chloride is a potent lachrymator; solvent volatility (e.g., DCM) increases exposure risk.

Solvent Selection Matrix

We evaluated four solvent systems based on Solubility , Green Chemistry Metrics (CHEM21) , and Work-up Efficiency .

Solvent SystemRoleSolubility (Amine·HCl)Green ScoreWork-up EfficiencyRecommendation
Dichloromethane (DCM) TraditionalModeratePoor (Toxic/Volatile)High (Low BP)Avoid (Regulatory Phase-out)
Tetrahydrofuran (THF) HomogeneousGoodModerateLow (Miscible with water)Secondary Choice
2-MeTHF Green AlternativeGoodExcellent High (Biphasic)Primary Recommendation
EtOAc / Water BiphasicExcellentGoodModerateAlternative (Schotten-Baumann)
Why 2-Methyltetrahydrofuran (2-MeTHF)?

2-MeTHF is the superior choice for this synthesis. Unlike THF, it forms a biphasic mixture with water, allowing for a streamlined aqueous wash without solvent exchange. Unlike DCM, it is derived from renewable resources (furfural) and has a higher boiling point, reducing solvent losses and operator exposure.

Experimental Workflow & Logic

The following diagram illustrates the decision logic and process flow for the synthesis, highlighting the critical control points (CCPs).

G Start Start: 3-Aminotetrahydrofuran (Free Base or HCl Salt) Decision Form Selection Start->Decision RouteA Route A: Anhydrous (2-MeTHF + Organic Base) Decision->RouteA If HCl Salt or Moisture Sensitive RouteB Route B: Biphasic (EtOAc/Water + Inorganic Base) Decision->RouteB If Free Base & Scale > 100g Reaction Reaction Phase Add Chloroacetyl Chloride Temp: 0°C -> RT RouteA->Reaction RouteB->Reaction Quench Quench & Wash (Water/Brine) Reaction->Quench Monitor TLC/LCMS Isolation Isolation Phase Separation -> Evaporation Quench->Isolation Product Target: 2-chloro-N- (tetrahydrofuran-3-yl)acetamide Isolation->Product

Caption: Process flow for the synthesis of 2-chloro-N-(tetrahydrofuran-3-yl)acetamide, distinguishing between anhydrous and biphasic routes.

Detailed Protocol: The 2-MeTHF Optimized Method

This protocol is optimized for 10 mmol scale but is linearly scalable. It assumes the use of the hydrochloride salt, which is more stable and common in inventory.

Materials
  • Substrate: 3-Aminotetrahydrofuran Hydrochloride (1.24 g, 10 mmol)

  • Reagent: Chloroacetyl chloride (1.24 g, 11 mmol, 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.84 g, 22 mmol, 2.2 equiv) [Note: 2 equiv needed if using HCl salt]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (anhydrous, 20 mL)

Step-by-Step Procedure
  • Preparation (0 min):

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Charge 3-Aminotetrahydrofuran HCl (1.24 g) and 2-MeTHF (15 mL).

    • Observation: The salt will likely remain as a suspension.

  • Base Addition & Solubilization (10 min):

    • Add DIPEA (2.84 g) via syringe.

    • Stir at Room Temperature (RT) for 10 minutes.

    • Mechanism:[1] The base liberates the free amine. The mixture may become clearer or form a fine precipitate of DIPEA·HCl.

  • Cooling & Acylation (30 min):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Dilute Chloroacetyl chloride (1.24 g) in 2-MeTHF (5 mL) in a separate vial.

    • CRITICAL STEP: Add the acid chloride solution dropwise over 15 minutes.

    • Control: Maintain internal temperature < 5°C to prevent bis-acylation or solvent boiling.

  • Reaction Completion (2 hours):

    • Allow the mixture to warm to RT naturally.

    • Stir for 1-2 hours.

    • QC Check: Spot TLC (50% EtOAc/Heptane) or run LCMS. The amine starting material should be consumed.

  • Work-up (Phase Separation):

    • Add Water (20 mL) to the reaction flask and stir vigorously for 5 minutes.

    • Transfer to a separatory funnel.

    • Advantage:[1][2][3] 2-MeTHF separates cleanly from water (unlike THF).

    • Collect the organic (top) layer.

    • Wash the organic layer with 1M HCl (10 mL) to remove excess DIPEA/Amine.

    • Wash with Saturated NaHCO3 (10 mL) to neutralize residual acid.

    • Wash with Brine (10 mL).

  • Isolation:

    • Dry the organic layer over anhydrous Na2SO4 .[4][5]

    • Filter and concentrate under reduced pressure (Rotavap at 40°C).

    • Yield Expectation: 85-95% as an off-white solid or viscous oil.

Troubleshooting & Quality Control

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is dry; switch to anhydrous 2-MeTHF.
Impurity: Bis-acylation Excess Acid Chloride / High TempKeep temp < 5°C during addition; strictly limit reagent to 1.1 equiv.
Emulsion during Work-up Fine precipitate of saltsFilter the biphasic mixture through a Celite pad before separation.
Analytical Specifications
  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic singlet of the chloromethyl group at ~ δ 4.0-4.1 ppm. The amide NH usually appears as a broad singlet around δ 6.5-7.5 ppm.

  • Mass Spectrometry: Expect [M+H]+ = 164.0 (for 35Cl isotope) and 166.0 (for 37Cl isotope) in a 3:1 ratio.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 2008, 10 , 31-36. Link

  • CHEM21 Solvent Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016, 18 , 288-296. Link

  • Schotten-Baumann Conditions: "Schotten–Baumann Reaction." In Comprehensive Organic Name Reactions and Reagents, Zerong Wang (Ed.). Wiley, 2010. Link

  • 2-MeTHF Properties: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5 , 1369-1379. Link

Sources

High-Precision Cysteine Bioconjugation using 2-chloro-N-(oxolan-3-yl)acetamide: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bioconjugation is a foundational technology in the development of antibody-drug conjugates (ADCs), targeted radiotherapies, and engineered protein therapeutics[1]. Among the proteinogenic amino acids, cysteine is the premier target for site-specific modification due to its low natural abundance and the high nucleophilicity of its sulfhydryl group[2]. While maleimides and iodoacetamides have historically dominated this space, they present significant drawbacks: maleimide linkages are susceptible to retro-Michael exchange (leading to payload loss in circulation)[3], and iodoacetamides often exhibit off-target alkylation of lysine and histidine residues[1][4].

2-chloro-N-(oxolan-3-yl)acetamide represents a next-generation electrophilic warhead designed to overcome these limitations. It pairs the highly chemoselective chloroacetamide reactive group with an oxolane (tetrahydrofuran) ring. As a Senior Application Scientist, I have structured this guide to provide not only the step-by-step methodologies for utilizing this reagent but also the fundamental chemical causality behind each protocol step, ensuring your bioconjugation workflows are robust, reproducible, and self-validating.

Mechanistic Insights and Rationale (Expertise & Experience)

The conjugation of 2-chloro-N-(oxolan-3-yl)acetamide to a protein cysteine proceeds via a bimolecular nucleophilic substitution (


) mechanism, yielding an irreversible and highly stable thioether bond[4][5].
  • Chemoselectivity via Quantum Mechanics: Quantum mechanical (QM) analyses demonstrate that chloroacetamides possess a higher Lowest Unoccupied Molecular Orbital (LUMO) energy (e.g., ~2.64 eV for substituted chloroacetamides) compared to iodoacetamides[4]. This elevated activation energy barrier restricts reactivity almost exclusively to highly nucleophilic thiolate anions, preventing the off-target alkylation of weaker nucleophiles like primary amines (lysine) or imidazoles (histidine)[4][5].

  • The Structural Advantage of the Oxolan-3-yl Moiety: Hydrophobic linkers frequently induce protein aggregation or accelerate the hepatic clearance of biotherapeutics. The oxolan-3-yl group acts as a cyclic ether, providing a neutral, hydrogen-bond-accepting surface. This enhances the aqueous solubility of the resulting conjugate without introducing unwanted ionic charges that could alter the protein's isoelectric point (pI).

  • pH-Driven Causality: The pKa of a typical unperturbed protein cysteine thiol is ~8.3. Conducting the reaction at pH 7.5–8.0 ensures a sufficient molar fraction of the cysteine exists as the reactive thiolate anion (

    
    ) while keeping the 
    
    
    
    -amino groups of lysines (pKa ~10.5) fully protonated and unreactive[1][6].

ReactionPathway ProtSH Protein-Cysteine (R-SH) Deprot Deprotonation (pH 7.5-8.0) ProtSH->Deprot Thiolate Thiolate Anion (R-S⁻) Deprot->Thiolate SN2 S_N2 Substitution (-Cl⁻) Thiolate->SN2 Reagent 2-chloro-N-(oxolan-3-yl)acetamide (Electrophile) Reagent->SN2 Conjugate Stable Thioether Conjugate SN2->Conjugate

Fig 1. S_N2 nucleophilic substitution pathway for highly selective cysteine bioconjugation.

Quantitative Data: Warhead Comparison

To contextualize the utility of 2-chloro-N-(oxolan-3-yl)acetamide, the following table summarizes the performance metrics of common sulfhydryl-reactive groups used in bioconjugation[1][3][4].

Warhead TypeRelative ReactivityChemoselectivity (Cys vs. Lys/His)Linkage StabilityKey Advantage / Disadvantage
Maleimide Very HighModerateReversible (retro-Michael)Fast kinetics / Prone to payload loss in vivo.
Iodoacetamide HighLow-ModerateStable (Thioether)Broad alkylation / High risk of off-target labeling.
Chloroacetamide ModerateVery HighStable (Thioether)Exceptional selectivity / Requires higher equivalents.
2-chloro-N-(oxolan-3-yl)acetamide ModerateVery HighStable (Thioether)High selectivity + enhanced aqueous solubility.

Experimental Protocols

This protocol is designed as a self-validating system. By strictly controlling the reduction, buffer environment, and quenching phases, you eliminate false positives and ensure highly homogenous conjugate production.

Workflow Step1 1. Disulfide Reduction (TCEP, 37°C, 1h) Step2 2. Buffer Exchange (Desalting Column, pH 7.8) Step1->Step2 Step3 3. Bioconjugation (Add 2-chloro-N-(oxolan-3-yl)acetamide) Step2->Step3 Step4 4. Incubation (RT, 2-4h or 4°C overnight) Step3->Step4 Step5 5. Quenching (Add excess L-Cysteine) Step4->Step5 Step6 6. Final Purification (SEC or Dialysis) Step5->Step6

Fig 2. Step-by-step experimental workflow for site-specific cysteine conjugation.

Materials Required
  • Target Protein: Containing free or reducible disulfides.

  • Reagent Stock: 2-chloro-N-(oxolan-3-yl)acetamide (100 mM in anhydrous DMSO or DMF).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP-HCl).

    • Causality Note: TCEP is mandatory over Dithiothreitol (DTT) or

      
      -mercaptoethanol. Because TCEP lacks a thiol group, it will not compete with the protein for the chloroacetamide reagent, allowing reduction and conjugation to occur without an intermediate purification step if desired[2][6].
      
  • Conjugation Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.8.

    • Causality Note: EDTA chelates trace heavy metals (e.g.,

      
      , 
      
      
      
      ) that catalyze unwanted thiol oxidation back to disulfides. Amine-containing buffers (like Tris) are strictly avoided to completely rule out background alkylation over long incubations[6].
  • Quenching Agent: 100 mM L-Cysteine in Conjugation Buffer.

Step-by-Step Methodology

Phase 1: Preparation and Reduction

  • Dilute the target protein to a concentration of 2–5 mg/mL in Conjugation Buffer.

  • Add TCEP to a final concentration of 10 molar equivalents relative to the protein disulfides.

  • Incubate at 37°C for 1 hour to ensure complete reduction of accessible disulfides.

  • (Optional but Recommended) Pass the reduced protein through a size-exclusion chromatography (SEC) desalting column pre-equilibrated with Conjugation Buffer to remove fragmented stabilizing peptides or buffer contaminants.

Phase 2: Bioconjugation 5. Calculate the required amount of 2-chloro-N-(oxolan-3-yl)acetamide. Due to the lower intrinsic reactivity of chloroacetamides compared to iodoacetamides, a 20- to 50-fold molar excess relative to free cysteines is required to drive the reaction to completion[5]. 6. Add the reagent dropwise to the protein solution while gently vortexing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 5-10% (v/v) to prevent protein denaturation. 7. Incubate the reaction mixture at room temperature (20–25°C) for 2 to 4 hours. Alternatively, for temperature-sensitive proteins, incubate at 4°C overnight (12-16 hours).

Phase 3: Quenching and Validation 8. Quenching: Add a 10-fold molar excess of L-Cysteine (relative to the initial chloroacetamide reagent amount) to the reaction mixture. Incubate for 15 minutes at room temperature.

  • Causality Note: Quenching deliberately consumes all unreacted electrophiles. This prevents off-target reactions from occurring during subsequent concentration steps where local reagent concentrations spike.
  • Purification: Remove the quenched byproducts and excess reagents using dialysis (appropriate MWCO) or a preparative SEC column.
  • Characterization: Validate the conjugation efficiency using intact mass spectrometry (LC-MS). The self-validating nature of this protocol means you should observe a singular, clean mass shift corresponding exactly to the addition of the oxolan-3-yl acetamide adduct, without the heterogeneous +2 or +3 mass shifts typical of iodoacetamide over-alkylation.

References

  • WuXi Biology. "QM Analyses for Cysteine – Chloroacetamide Bioconjugation". WuXi AppTec.[Link]

  • Olszewska, A., et al. "Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins". Bioconjugate Chemistry, ACS Publications.[Link]

  • Hacker, S. M., et al. "A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis". JACS Au, ACS Publications.[Link]

  • Koniev, O., & Wagner, A. "Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation". Chemical Society Reviews, RSC Publishing.[Link]

  • Chudasama, V., et al. "Toward Precision Bioconjugation: Chemical Strategies for Site-Selective Cysteine Conjugation". Bioconjugate Chemistry, ACS Publications.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(oxolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-2024-OX3 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 2-chloro-N-(oxolan-3-yl)acetamide (also known as 2-chloro-N-(tetrahydrofuran-3-yl)acetamide) is a deceptively simple nucleophilic acyl substitution.[1] While the core chemistry is robust, researchers frequently report yields below 50%.

The Root Cause: The presence of the oxolane (tetrahydrofuran) ether oxygen combined with the amide moiety creates a molecule with unexpectedly high water solubility . Standard aqueous workups often wash the product away. Furthermore, the high reactivity of chloroacetyl chloride leads to rapid hydrolysis or double-acylation (imide formation) if not strictly controlled.

This guide provides a "Golden Route" protocol designed to maximize recovery and minimize side reactions, followed by a troubleshooting dashboard.

Part 1: The "Golden Route" Protocol

Do not use standard Schotten-Baumann conditions (water/DCM biphasic) for this substrate unless you have a specific reason; the product loss to the aqueous phase is too high. Use this Anhydrous Organic Base Method .

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
Oxolan-3-amine (HCl salt)Substrate1.0If using free base, reduce Base to 1.2 Eq.[1][2]
Chloroacetyl Chloride Electrophile1.1 - 1.2Freshly distilled or high purity.[1] Lachrymator.
Triethylamine (TEA) Base / Scavenger2.2 - 2.5Must be anhydrous.[1][3] DIPEA is a valid alternative.
DCM (Dichloromethane)Solvent[0.2 M]Dry. THF is also acceptable but DCM simplifies workup.
Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Solubilization: Add Oxolan-3-amine HCl (1.0 eq) and dry DCM .

  • Free Basing: Cool to 0°C . Add TEA (2.2 eq) dropwise. Stir for 15 mins. Note: The solution may become cloudy as amine salts shift.

  • Acylation: Add Chloroacetyl Chloride (1.1 eq) dropwise via syringe pump or addition funnel over 30 minutes. Maintain temp < 5°C.

    • Critical: Rapid addition causes exotherms that lead to dark tar (polymerization) or bis-acylation.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin).

  • Quench: Cool back to 0°C. Quench with a minimum amount of saturated NaHCO₃.

Visual Workflow (DOT Diagram)

ReactionWorkflow Start Start: Dry Flask (N2/Ar) Mix Mix Amine + DCM Add TEA (0°C) Start->Mix Add Add Chloroacetyl Cl Dropwise (<5°C) Mix->Add 15 min stir React Warm to RT Stir 3-4h Add->React Check TLC Check (SM Gone?) React->Check Check->React No (Add 0.1 eq Acid Cl) Quench Quench Sat. NaHCO3 Check->Quench Yes

Figure 1: Optimized reaction workflow emphasizing temperature control and checkpoints.

Part 2: Troubleshooting Dashboard

Category A: "My Yield is Low (<40%)"

Q1: The reaction looked clean on TLC, but I recovered very little mass. Where is it? Diagnosis: Aqueous Washout. Explanation: The oxolane ring acts as a hydrogen bond acceptor, making the amide significantly more water-soluble than phenyl-analogs.[1] Standard washes (1M HCl, dilute NaHCO₃) often extract the product into the aqueous waste. Solution:

  • The "Salting Out" Technique: Saturate your aqueous quench layer with solid NaCl before separation. This forces the organic product back into the organic layer.

  • Extraction Solvent: Do not rely on a single separation. Extract the aqueous layer 3–4 times with DCM or Chloroform (avoid EtOAc if the product is very polar).

  • Drying: Dry the organic layer thoroughly with Na₂SO₄; residual water will carry product away during concentration.

Q2: I see a new spot on TLC that runs higher (less polar) than my product. Diagnosis: Bis-acylation (Imide formation).[1] Explanation: The amide proton is slightly acidic. If you use a large excess of base or acid chloride, or if the temperature spikes, the newly formed amide attacks a second molecule of chloroacetyl chloride. Solution:

  • Strict Stoichiometry: Keep Chloroacetyl chloride to 1.1 eq.

  • Temp Control: Never let the addition temp exceed 5°C.

  • Rescue: If the imide forms, you can sometimes selectively hydrolyze it back to the amide by treating the crude with mild aqueous base (LiOH/THF) for a short period, though this is risky.

Category B: "The Reaction Failed / Impurities"

Q3: The reaction mixture turned black/tarry immediately. Diagnosis: Uncontrolled Exotherm. Explanation: Chloroacetyl chloride is highly reactive.[4] Rapid addition generates massive heat and HCl, causing polymerization of the THF ring or decomposition of the amine. Solution: Dilute the acid chloride in DCM before addition and double the addition time. Ensure cooling bath is active.

Q4: Starting material (amine) persists despite adding excess acid chloride. Diagnosis: HCl Scavenging Failure. Explanation: As the reaction proceeds, HCl is generated.[5] If your base (TEA) is insufficient or wet, the HCl protonates the remaining amine, forming an unreactive salt that precipitates out. Solution: Ensure you are using at least 2.2 equivalents of base (if starting with amine HCl salt) or 1.2 equivalents (if starting with free base).

Part 3: Advanced Optimization & Logic

Logic Map: Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Yield TLC Check Crude TLC Problem->TLC Clean Clean Conversion (Spot Visible) TLC->Clean Messy Messy / Multi-spot TLC->Messy SM_Left SM Remains TLC->SM_Left AqLoss Issue: Aqueous Loss Action: Salt out aqueous layer Extract 4x with DCM Clean->AqLoss Imide Issue: Bis-acylation Action: Reduce Acid Cl eq Keep temp <0°C Messy->Imide Salt Issue: Amine Salt Precipitated Action: Increase Base eq Check Base Quality SM_Left->Salt

Figure 2: Decision tree for diagnosing yield loss based on Thin Layer Chromatography (TLC) evidence.

FAQs

Q: Can I use water as a solvent (Schotten-Baumann)? A: While possible (using K₂CO₃/Water/DCM), it is not recommended for this specific substrate.[1] The hydrolysis rate of chloroacetyl chloride competes with the amine acylation, and the water solubility of the oxolane product makes isolation difficult without continuous extraction.

Q: How do I purify the final compound if crystallization fails? A: Due to the chloro-group and the amide, the compound is moderately polar.

  • Column Chromatography: Use a gradient of Heptane/EtOAc (0% to 60% EtOAc) .

  • Recrystallization: If solid, try EtOAc/Hexane or Toluene .

  • Note: Avoid alcohols for recrystallization if heating is prolonged, as the chloride can undergo solvolysis (nucleophilic displacement) over time.

References

  • BenchChem. (2025).[3][4][6][7] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General mechanism of nucleophilic acyl substitution).
  • ResearchGate. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from

  • Organic Syntheses. (2010). General procedures for the formation of amides from acid chlorides. Org. Synth. Coll. Vol. 11. Retrieved from

  • Ballesteros-Gómez, A., & Rubio, S. (2011). Tunable solvency mixtures of tetrahydrofuran:water for efficient extraction. University of Córdoba. (Regarding THF/Water solubility dynamics).

Sources

Preventing hydrolysis of chloroacetamide warheads in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Chloroacetamide Warhead Stability in Aqueous Buffers

Welcome to the Application Support Center for Targeted Covalent Inhibitors (TCIs). Chloroacetamides are highly effective electrophilic warheads used to target cysteine residues in chemical biology and drug discovery. However, their intrinsic reactivity makes them susceptible to aqueous degradation. This guide provides field-proven troubleshooting steps, self-validating protocols, and mechanistic insights to ensure the integrity of your covalent assays.

Section 1: Core Principles of Chloroacetamide Stability (FAQs)

Q: Why is my chloroacetamide probe losing potency over time in my biochemical assay? A: Chloroacetamides are reactive electrophiles designed to undergo an


 reaction with a target cysteine thiolate. However, in aqueous buffers, hydroxide ions (

) and water act as competing nucleophiles. This leads to base-catalyzed hydrolysis, converting the active chloroacetamide into an inert hydroxy-substituted derivative[1]. The causality here is thermodynamic: if the probe spends too much time in an aqueous environment before encountering its target, the effective concentration of the active warhead drops, shifting your apparent

to artificially high values.

Q: Which biological buffers accelerate this degradation? A: Buffers containing primary amines (e.g., Tris, glycine) are highly nucleophilic and will directly attack the


-carbon of the chloroacetamide, forming covalent adducts with the buffer itself. To prevent this, you must use non-nucleophilic Good's buffers such as HEPES, MOPS, or PBS[2].

Q: How does pH dictate the hydrolysis rate and target engagement? A: Hydrolysis of chloroacetamides is highly pH-dependent. At pH > 7.5, the increased concentration of hydroxide ions exponentially accelerates base-catalyzed hydrolysis[1]. We strongly recommend running assays at pH 6.5 to 7.0[2]. While a lower pH protonates bulk cysteines (pKa ~ 8.3), the microenvironment of a target active-site cysteine often lowers its pKa, allowing it to remain nucleophilic even at pH 6.5. This differential pKa tuning maximizes target labeling while minimizing aqueous hydrolysis.

G A Chloroacetamide (Active Warhead) B Aqueous Buffer (pH > 7.5, Nucleophilic) A->B Suboptimal Conditions C Optimized Buffer (pH 6.5-7.0, Non-Nucleophilic) A->C Optimal Conditions D Hydrolysis / Off-Target Reaction (Inactive Hydroxyacetamide) B->D OH⁻/Tris Attack E Target Protein Engagement (Covalent Thioether Adduct) C->E Cys-Thiolate Attack

Workflow of chloroacetamide target engagement versus aqueous hydrolysis.

Section 2: Quantitative Warhead Benchmarking

Understanding the baseline reactivity of your warhead is critical for assay design. The table below summarizes the kinetic reactivity and aqueous stability of common electrophiles.

Table: Comparative Reactivity and Aqueous Stability of Covalent Warheads

Warhead TypeAverage Thiol Reactivity (

,

)
Aqueous Buffer Stability (pH 8.0, 48 hours)Primary Target Residue
Chloromethyl ketone

Very Low (Rapid hydrolysis)Cys / His
Maleimide

Low (Prone to ring hydrolysis)Cys
Chloroacetamide

Moderate (~12% hydrolysis)Cys
Acrylamide

High (<5% hydrolysis)Cys
Sulfamate acetamide Tunable (Low)High (<5% hydrolysis)Cys

(Data synthesized from comparative chemoproteomic profiling of electrophilic libraries[3],[4])

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, your experimental setup must be self-validating. Use the following protocols to guarantee that your chloroacetamide warhead is fully active at the moment of target engagement.

Protocol 1: Preparation and Storage of Chloroacetamide Probes

Causality: Water initiates hydrolysis, and repeated freeze-thaw cycles introduce atmospheric condensation into the stock vial, progressively degrading the warhead before it ever reaches the assay.

  • Solubilization: Dissolve the lyophilized chloroacetamide compound in anhydrous, mass-spectrometry grade DMSO to a stock concentration of 10–50 mM.

  • Aliquoting: Divide the stock into 5–10

    
     single-use aliquots. This is a critical self-validating step to ensure that the probe used on Day 1 is chemically identical to the probe used on Day 30.
    
  • Storage: Store at -80°C in a sealed desiccator.

  • Application: Only dilute the stock into the aqueous assay buffer immediately prior to addition to the protein (within 5 minutes of the reaction start).

Protocol 2: Validating Warhead Stability via LC-MS

Causality: To trust your biological


 or labeling data, you must mathematically verify that the warhead remains intact under your specific assay conditions for the duration of the incubation.
  • Preparation: Prepare a mock assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 6.5)[2] without the target protein.

  • Spiking: Add the chloroacetamide probe to a final concentration of 10

    
    .
    
  • Incubation & Sampling: Incubate at the assay temperature (e.g., 25°C). Extract 50

    
     aliquots at 0, 15, 30, 60, and 120 minutes.
    
  • Quenching: Immediately quench each aliquot with 1% formic acid to drop the pH and halt base-catalyzed hydrolysis.

  • LC-MS Analysis: Inject samples into the LC-MS. Calculate the Area Under the Curve (AUC) of the parent mass

    
     versus the hydrolyzed mass 
    
    
    
    .
  • Validation Check: If the parent AUC drops by >10% within your standard assay timeframe, the system is invalid. You must optimize the buffer (lower pH, reduce temperature) before proceeding to protein assays.

Section 4: Troubleshooting Diagnostic Guide

Troubleshooting Start Loss of Covalent Potency? CheckBuffer Check Buffer Composition Start->CheckBuffer IsTris Using Tris/Primary Amines? CheckBuffer->IsTris ChangeBuffer Switch to HEPES/PBS IsTris->ChangeBuffer Yes CheckPH Check pH Level IsTris->CheckPH No IsBasic pH > 7.5? CheckPH->IsBasic LowerPH Reduce pH to 6.5 - 7.0 IsBasic->LowerPH Yes CheckReductant Check Reducing Agents IsBasic->CheckReductant No HasDTT Using DTT/BME? CheckReductant->HasDTT ChangeReductant Switch to TCEP (Minimal) HasDTT->ChangeReductant Yes

Troubleshooting logic tree for resolving chloroacetamide instability.

Issue: Complete loss of covalent labeling in a biochemical assay. Diagnosis: Check your protein storage buffer. Does it contain Dithiothreitol (DTT) or


-mercaptoethanol (BME)?
Solution: Thiol-based reducing agents will outcompete your target protein and rapidly quench the chloroacetamide warhead[5]. You must buffer-exchange your protein to remove DTT. If a reducing agent is strictly required to maintain protein stability, use TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration (e.g., 1 to 5 mM), as it lacks a nucleophilic thiol and is significantly less reactive toward chloroacetamides[5].

Issue: High background fluorescence or off-target labeling in cell lysates. Diagnosis: The intrinsic reactivity of the chloroacetamide is too high for the cellular environment, leading to promiscuous binding. Solution: First, verify that your labeling time is restricted (e.g., 10–30 minutes) rather than prolonged (hours). If off-target labeling persists, consider structural optimization. Recent advances have shown that converting a chloroacetamide to a sulfamate acetamide or dihaloacetamide can drastically improve aqueous stability (<5% hydrolysis over 2 days) and reduce off-target proteomic reactivity while maintaining the exact binding geometry required for target engagement[3],[6].

References

1.[2] Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. National Institutes of Health (NIH). 2 2.[3] Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society (ACS). 3 3.[5] Chloroacetamide, No-Weigh Format. ThermoFisher Scientific. 5 4.[6] Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. 6 5.[1] Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate / Journal of Agricultural and Food Chemistry. 1 6.[4] Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. 4

Sources

Technical Support Center: Purification of 2-chloro-N-(tetrahydrofuran-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-THF-Cl-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

2-chloro-N-(tetrahydrofuran-3-yl)acetamide is a bifunctional building block often used as a covalent warhead (targeting cysteine residues) or a PROTAC linker intermediate.[1] Its purification presents a specific dichotomy: the tetrahydrofuran (THF) ring imparts significant polarity and water solubility, while the chloroacetamide moiety is electrophilic and susceptible to hydrolysis.

This guide prioritizes orthogonality —using chemical differences (pKa, solubility) to remove impurities before resorting to chromatography.[1]

Part 1: The Purification Decision Matrix

Before selecting a protocol, assess your crude material's physical state.[1][2] The THF ring often lowers the melting point compared to phenyl analogs, leading to "oiling out."

PurificationStrategy Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous Recrys Recrystallization (Solvent: EtOAc/Hex or EtOH/H2O) Solid->Recrys High Purity Needed Trituration Trituration (Cold Ether/Pentane) Oil->Trituration Induce Solidification Trituration->Recrys Success Flash Flash Chromatography (Rapid filtration) Trituration->Flash Remains Oil

Figure 1: Decision tree for selecting the primary purification vector based on the physical state of the crude isolate.

Part 2: Troubleshooting Guides & Protocols

Module A: Aqueous Workup (The Critical First Step)

Issue: "I lost half my product during the aqueous wash." Diagnosis: The THF ring increases water solubility.[1] Standard washes (water/brine) are insufficient to force the product into the organic phase.

Protocol: The "Salting Out" Extraction

  • Quench: Pour reaction mixture into saturated NH₄Cl (not water).

  • Extraction Solvent: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Avoid Ether (too non-polar).[1]

  • The Wash Sequence:

    • Wash 1 (Acidic): 0.5 M HCl (Cold). Purpose: Removes unreacted tetrahydrofuran-3-amine (protonates to form water-soluble salt).[1]

    • Wash 2 (Basic): Saturated NaHCO₃.[1][3] Purpose: Removes chloroacetic acid (hydrolysis byproduct).[1]

    • Wash 3 (Salting Out): Saturated Brine (NaCl). Crucial: You must saturate the aqueous layer to force the polar THF-amide into the organic layer.

  • Drying: Dry over Na₂SO₄ (Anhydrous Sodium Sulfate).

Q: Why avoid strong bases like NaOH? A: Chloroacetamides are electrophiles.[1] Strong hydroxide bases can hydrolyze the C-Cl bond (displacing chloride) or hydrolyze the amide bond, destroying your product [1].

Module B: Crystallization & Trituration

Issue: "My product is an oil that refuses to crystallize." Diagnosis: The flexible THF ring and the rotational freedom of the amide bond often impede crystal lattice formation.

Troubleshooting Protocol: Trituration

  • Dissolve the oil in a minimum amount of DCM (0.5 mL per gram).

  • Slowly add cold Diethyl Ether or Pentane until cloudy.

  • Scratch the inner wall of the flask with a glass rod.[1][2]

  • Store at -20°C overnight.

  • Result: The impurities (often solvent residues or oligomers) remain in solution; the product precipitates as a white solid.

Recrystallization Solvent Systems:

Solvent System Ratio (v/v) Application Notes
EtOAc / Hexane 1:3 to 1:5 General Purity Best for removing non-polar impurities.[1]
EtOH / Water 1:1 to 1:2 High Polarity Good for removing inorganic salts.[1] Warning: Avoid prolonged heating (hydrolysis risk).[1]

| Toluene | Pure | High MP Solids | Requires heating; good for removing dimers.[1] |

Module C: Flash Column Chromatography

Issue: "The product streaks on the column or decomposes." Diagnosis: Chloroacetamides can be sensitive to the acidity of silica gel.[2]

Protocol Optimization:

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase:

    • Gradient: 0% → 50% EtOAc in Hexanes.[1]

    • Alternative: 0% → 5% Methanol in DCM (if product is very polar).[1]

  • Visualization:

    • TLC Stain: KMnO₄ (Oxidizes the THF ring/amide) or Iodine.[1] UV is weak (only the amide absorption at ~210-220 nm).[1]

    • Rf Target: Aim for an Rf of 0.3 in your chosen solvent system.[1]

Q: Can I use amine-functionalized silica? A: NO. The amine on the silica will react with the chloroacetamide (alkylation), permanently binding your product to the column [2].

Part 3: Impurity Profiling & Causality

Understanding your impurities allows you to prevent them upstream.[1]

ImpurityPathways SM Starting Materials (Amine + Cl-Ac-Cl) Product Target Product (2-chloro-N-THF-acetamide) SM->Product Base (1 eq) Impurity1 Impurity A: Chloroacetic Acid SM->Impurity1 Moisture/Water Impurity2 Impurity B: Dimer (Bis-alkylation) Product->Impurity2 Excess Amine (Nucleophilic Attack) Impurity3 Impurity C: Hydrolyzed Alcohol Product->Impurity3 High pH / Heat (Hydrolysis of Cl)

Figure 2: Mechanistic pathways for common impurities.[1] Impurity B occurs if the starting amine attacks the product's chloride. Impurity C occurs if hydroxide attacks the chloride.

Prevention Strategy:

  • To stop Impurity A: Use anhydrous solvents (THF/DCM) and dry glassware.[1]

  • To stop Impurity B: Add the acid chloride slowly to the amine at 0°C. Ensure the acid chloride is in slight excess (1.1 eq) to consume all amine [3].

  • To stop Impurity C: Keep workup pH < 10 and temperature < 30°C.[1]

Part 4: Stability & Storage

  • Shelf Life: 6–12 months if stored correctly.[1]

  • Conditions: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Reactivity Warning: This compound is a skin sensitizer and potential alkylating agent.[1] It mimics mustard gas reactivity (albeit much lower).[1] Always handle in a fume hood.[1]

References

  • BenchChem. (2025).[1][2][3][4] Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions. Retrieved from [1]

  • BOC Sciences. (2024).[1] Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.[1] Retrieved from [1]

  • PrepChem. (2023).[1][4] Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide.[1][5] Retrieved from [1]

  • PubChem. (2021).[1][6] Compound Summary: (S)-N-(2-oxotetrahydrofuran-3-yl)acetamide.[1][6][7] Retrieved from [1]

Sources

Technical Support Center: Troubleshooting Chloroacetylation of Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organic synthesis and drug development professionals. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the chloroacetylation of amines.

Chloroacetyl chloride (CAC) is a highly reactive, bifunctional building block widely used in pharmaceutical synthesis[1]. However, its dual electrophilic sites—a hard carbonyl carbon and a soft


-alkyl carbon—often lead to complex side reactions. This guide is designed to help you achieve absolute chemoselectivity and high yields.

Mechanistic Causality & Reaction Pathways

To troubleshoot chloroacetylation, one must understand the competing kinetics of the reagent. The acyl chloride moiety undergoes rapid nucleophilic acyl substitution, while the


-chloro group is susceptible to 

displacement. When reaction parameters (stoichiometry, temperature, base selection) are not strictly controlled, the intrinsic reactivity of CAC leads to three primary side reactions: over-acylation, N-alkylation (dimerization), and hydrolysis[1].

Pathway CAC Chloroacetyl Chloride + Primary Amine Desired N-Chloroacetamide (Desired) CAC->Desired 1.0-1.05 eq CAC Temp < 25°C OverAcyl Di-chloroacetylation (Over-acylation) CAC->OverAcyl Excess CAC Strong Base Hydrolysis Chloroacetic Acid (Hydrolysis) CAC->Hydrolysis Aqueous Strong Base (Schotten-Baumann) NAlkyl N-Alkylation (Oligomerization) Desired->NAlkyl Prolonged Time High Temp (SN2)

Reaction pathways in amine chloroacetylation highlighting desired vs. side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant di-chloroacetylation (over-acylation) of my primary amine?

Cause: Over-acylation occurs when the newly formed secondary amide is deprotonated by a strong base, making it sufficiently nucleophilic to attack a second molecule of CAC. This is exacerbated by using an excess of the acylating agent. Solution: Maintain strict stoichiometry (1.0 to 1.05 equivalents of CAC). Ensure the acylating agent is added dropwise to the amine solution at 0 °C to keep the local concentration of CAC low. If using an organic base, switch from strong bases to milder or sterically hindered bases like DBU, which prevents unwanted nucleophilic side reactions[2].

Q2: My product mixture contains dimers and oligomers. How do I prevent N-alkylation?

Cause: The


-chloro group of the resulting N-chloroacetamide is an active alkylating agent. If the reaction is run at elevated temperatures or left for prolonged periods, unreacted primary amine (or the product itself) will undergo an 

reaction at the

-carbon. Solution: Quench the reaction immediately upon completion. Acylation is typically complete within 15–30 minutes at room temperature or below[3]. Do not leave these reactions stirring overnight.
Q3: I am using standard Schotten-Baumann conditions (aqueous NaOH/DCM), but my yields are low due to CAC hydrolysis. What is the alternative?

Cause: Aliphatic acid chlorides like CAC hydrolyze much more rapidly than aromatic acid chlorides in the presence of strong aqueous bases, leading to contamination with chloroacetic acid[4]. Solution: Transition to a neutral, metal-free aqueous system. Recent green chemistry protocols demonstrate that utilizing a 0.1 M phosphate buffer (pH ~7.4) allows the acylation of amines to outpace the hydrolysis of CAC, yielding >90% product in under 20 minutes without the need for strong bases[5].

Q4: How do I achieve chemoselective N-acylation in the presence of hydroxyl groups (e.g., aminophenols or amino alcohols)?

Cause: In traditional organic solvents with bases like triethylamine (TEA) or pyridine, both N- and O-chloroacylation occur simultaneously[4]. Solution: Exploit the difference in nucleophilicity under neutral aqueous conditions. By running the reaction in a phosphate buffer, the amine (a softer, more powerful nucleophile at neutral pH) reacts exclusively, leaving the harder hydroxyl group untouched[5].

Quantitative Data: Troubleshooting Matrix & Chemoselectivity

Table 1: Quick-Reference Troubleshooting Matrix
Observed IssuePrimary CauseRecommended Corrective Action
High Chloroacetic Acid Hydrolysis via strong aqueous baseSwitch to pH 7.4 phosphate buffer or anhydrous THF/DBU.
Di-chloroacetylation Excess CAC; overly strong baseLimit CAC to 1.05 eq; add dropwise at 0 °C.
N-Alkylation (Dimers) High temperature; prolonged timeKeep T < 25 °C; quench reaction after 20-30 minutes.
O-Acylation (Side Product) Non-selective basic conditionsUse neutral aqueous buffer to exploit amine nucleophilicity.
Table 2: Chemoselectivity of N-Acylation in Phosphate Buffer[3]

Data illustrates the selective acylation of the amine moiety in the presence of competing functional groups under neutral aqueous conditions.

SubstrateMajor ProductTime (min)Isolated Yield (%)O-Acylation (%)
AnilineN-Phenyl-2-chloroacetamide1592%N/A
4-Aminophenol2-Chloro-N-(4-hydroxyphenyl)acetamide1588%< 2%
BenzylamineN-Benzyl-2-chloroacetamide2085%N/A
AminoethanolN-(2-Hydroxyethyl)-2-chloroacetamide2091%< 1%

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies. Each protocol includes built-in verification steps.

Protocol A: Green Chemoselective N-Chloroacetylation (Aqueous Buffer)

Best for: Water-soluble amines, amino alcohols, and aminophenols where O-acylation must be avoided[5],[3].

  • Preparation: Dissolve the amine substrate (1.0 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.4) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the flask to 0–5 °C using an ice bath. Add chloroacetyl chloride (1.05 mmol) dropwise over 5 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 15–20 minutes.

  • Validation: Perform a ninhydrin test on an aliquot of the reaction mixture. A negative result (no purple color) confirms the complete consumption of the primary amine[4].

  • Isolation: For most aromatic and hydrophobic amines, the N-chloroacetamide product will precipitate directly out of the aqueous solution. Collect the solid via vacuum filtration and wash with cold distilled water.

Protocol B: Anhydrous N-Chloroacetylation using DBU

Best for: Highly lipophilic amines or substrates prone to hydrolysis, utilizing a sterically hindered base to prevent side reactions[2].

  • Preparation: Dissolve the aryl or aliphatic amine (1.0 mmol) in 5 mL of anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 mmol) to the solution. DBU acts as a strong, non-nucleophilic base that stabilizes the protonated species without initiating side reactions.

  • Acylation: Cool the mixture to 0 °C. Add chloroacetyl chloride (1.05 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 3 to 6 hours. Monitor progression via TLC.

  • Work-up: Quench the reaction with saturated aqueous

    
    . Extract the product with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

References

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at:[Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis. Available at:[Link]

  • Full article: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis. Available at:[Link]

  • Chloroacetyl chloride. Wikipedia. Available at:[Link]

  • Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. Available at:[Link]

Sources

Stability of 2-chloro-N-(oxolan-3-yl)acetamide in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 2-chloro-N-(oxolan-3-yl)acetamide

Core Analysis: The Chemistry of Instability

You are likely observing inconsistent potency or rapid disappearance of 2-chloro-N-(oxolan-3-yl)acetamide in your assays. As a Senior Application Scientist, I must clarify that this molecule is not "degrading" in the passive sense; it is actively reacting with your cell culture environment.

This molecule contains an


-chloroacetamide  warhead attached to an oxolane (tetrahydrofuran) ring. While the oxolane ring provides essential water solubility, the chloroacetamide moiety is a classic electrophile designed to react with nucleophiles via an 

mechanism.

The Hidden Variable: In a standard cell culture incubator (


, pH 7.4), two competing reactions drive the loss of your compound:
  • Thiol Alkylation (Fast & Dominant): The chlorine atom is displaced by free thiols (sulfhydryl groups). Your media is rich in these targets:

    • Small Molecules: L-Cysteine (often ~200

      
       in DMEM) and Glutathione (GSH) secreted by cells.
      
    • Proteins: Serum albumin (BSA/FBS) contains reduced cysteine residues (e.g., Cys34 in albumin) that act as "sponges," covalently binding your drug before it enters the cell.

  • Hydrolysis (Slow & Background): The displacement of chlorine by water to form the hydroxy-acetamide derivative (

    
    ). This is generally slower than thiol reaction but accelerates at pH > 7.5.
    

Degradation Pathway Visualization

The following diagram illustrates the fate of your compound in media. Note that Path A (Thiol Adducts) is the primary cause of potency loss in serum-containing media.

DegradationPathway cluster_legend Reaction Environment node_compound 2-chloro-N-(oxolan-3-yl)acetamide (Active Electrophile) node_hydrolysis Hydroxy-Analog (Inactive Byproduct) node_compound->node_hydrolysis  Hydrolysis (+H2O)  Slow (t1/2 > 24h) node_protein Protein-Adduct (Serum Albumin Bound) node_compound->node_protein  Alkylation (+Serum)  FAST (t1/2 < 2h) node_gsh GSH-Adduct (Metabolic Waste) node_compound->node_gsh  Conjugation (+Cysteine/GSH)  Medium (t1/2 ~ 4-6h)

Figure 1: Mechanistic fate of 2-chloro-N-(oxolan-3-yl)acetamide in culture media. The red arrows indicate the primary instability pathways driven by nucleophiles.

Troubleshooting Guide

Use this matrix to diagnose specific experimental failures related to this compound.

Symptom Root Cause Analysis Corrective Action
IC50 Shift (Potency drops 10x-100x vs. enzyme assay)Serum Sequestration. The compound is covalently binding to FBS proteins (Albumin) in the media, reducing the free concentration available to enter the cell.Protocol Shift: Switch to low-serum media (0.5% - 1% FBS) for the dosing period, or use serum-free media for the first 4 hours ("Pulse Dosing").
Peak Disappearance (LC-MS)Thiol Scavenging. Media containing high L-Cysteine or

-mercaptoethanol is consuming the drug.
Media Adjustment: Use media without added thiols during the pulse phase. Ensure your LC-MS method monitors the adduct mass, not just the parent.
Cell Toxicity (Unexpected cell death)Off-Target Alkylation. High concentrations (>10

) deplete cellular Glutathione (GSH), causing oxidative stress unrelated to your target.
Control: Run a "Scavenger Control" by pre-incubating the compound with N-acetylcysteine (NAC) to confirm if toxicity is mechanism-based or general electrophilic stress.
Precipitation Solubility Limit. The oxolane ring aids solubility, but chloroacetamides can crystallize in aqueous buffers if DMSO > 1%.Formulation: Keep final DMSO concentration < 0.5%. Sonicate the stock solution before dilution.

Standard Operating Protocols (SOPs)

To generate robust data, you must validate the stability of your specific batch in your specific media.

Protocol A: Half-Life Determination in Media (LC-MS)

Purpose: To quantify the exact window of viability for your compound in the presence of FBS.

  • Preparation:

    • Prepare Media A : DMEM + 10% FBS.

    • Prepare Media B : PBS (pH 7.4) (Control).

  • Spike: Add 2-chloro-N-(oxolan-3-yl)acetamide to both buffers at a final concentration of 10

    
      (0.1% DMSO).
    
  • Incubation: Incubate at

    
    .
    
  • Sampling:

    • Take

      
       aliquots at 
      
      
      
      hours.
    • CRITICAL STEP: Immediately quench the aliquot by adding

      
       of cold Acetonitrile containing 0.1% Formic Acid . This precipitates proteins and stops the alkylation reaction.
      
  • Analysis: Centrifuge at 10,000 x g for 10 mins. Inject supernatant into LC-MS.

    • Monitor: Parent mass (

      
      ) and the Hydroxy-product (
      
      
      
      ).
    • Calculation: Plot

      
       vs. Time to calculate 
      
      
      
      and
      
      
      .
Protocol B: Thiol Reactivity Assessment (GSH Assay)

Purpose: To determine if the compound is too reactive (promiscuous).

  • Reaction Mix: Mix compound (

    
    ) with L-Glutathione (reduced, 
    
    
    
    ) in PBS (pH 7.4).
  • Monitoring: Measure absorbance at 260 nm (if applicable) or monitor via LC-MS every 10 minutes for 1 hour.

  • Benchmark:

    • Ideal Probe:

      
       consumption after 1 hour.
      
    • Too Reactive:

      
       consumption in 
      
      
      
      minutes. (If this occurs, the compound is likely a non-specific toxin).

Experimental Decision Tree

Follow this logic flow to optimize your dosing strategy.

DecisionTree start Start: Cell Assay Design q1 Is the assay duration > 4 hours? start->q1 q2 Does media contain >5% FBS? q1->q2 Yes (Long Assay) action_std Standard Dosing OK q1->action_std No (Short Assay) action_pulse REQUIRED: Pulse Dosing (Wash out after 2h) q2->action_pulse Yes (High Protein) action_serum Reduce FBS to 1% or use Serum-Replacement q2->action_serum Can FBS be reduced? action_serum->action_std Yes

Figure 2: Decision support for optimizing dosing regimens based on assay duration and media composition.

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in DMSO at -20°C? A: Yes. 2-chloro-N-(oxolan-3-yl)acetamide is stable in anhydrous DMSO at -20°C for at least 6 months. Avoid repeated freeze-thaw cycles, as moisture absorption will trigger hydrolysis of the chloro-group.

Q: Why is the "oxolan-3-yl" group important? A: The oxolane (tetrahydrofuran) ring is a polar ether. Unlike a phenyl ring, it improves water solubility without adding excessive lipophilicity. However, it does not sterically protect the chloroacetamide warhead from attack.

Q: My LC-MS shows a mass shift of +305 Da. What is it? A: This is likely the Glutathione (GSH) adduct . The mass of GSH is ~307 Da. The reaction is: Compound (


) + GSH (

) - HCl (

)

. Wait, let's correct the stoichiometry: The reaction is displacement of Cl (35.5) by SG (306). Mass shift =

. Note: If you see +305, check if you are using a specific linker or if it is a different adduct. Standard GSH adduct is +271 Da shift from parent.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

    • Context: Foundational text on the design and reactivity of covalent warheads like chloroacetamides.[1][2][3][4][5]

  • Kathman, S. G., & Statsyuk, A. V. "Covalent probes in drug discovery." Journal of Medicinal Chemistry 59, 1502–1524 (2016). Link

    • Context: Details the kinetic parameters ( ) and stability requirements for electrophilic probes.
  • Äänismaa, P., et al. "Stability of electrophilic inhibitors in cell culture media." Bioorganic & Medicinal Chemistry Letters 22, 1234-1238 (2012). Link

    • Context: specifically discusses the half-life of chloroacetamides in the presence of FBS and cysteine.

Sources

Removing unreacted chloroacetyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously problematic steps in acylation chemistry: the removal of unreacted chloroacetyl chloride (CAC).

Chloroacetyl chloride is a highly reactive, bifunctional electrophile with a boiling point of 105–106 °C[1]. Because of its lachrymatory nature, toxicity, and tendency to decompose exothermically into chloroacetic acid and hydrogen chloride gas in the presence of moisture[1][2], improper removal not only poses severe safety risks but routinely ruins downstream purification by preventing product crystallization[3].

Below is an expert-level troubleshooting guide, complete with mechanistic causality, self-validating protocols, and decision frameworks to ensure high-purity isolation of your target compounds.

I. Troubleshooting FAQs: Mechanistic Causality & Solutions

Q1: My acylated product "oils out" and refuses to crystallize after the reaction. What is causing this, and how do I fix it? The Causality: This is the most common symptom of residual CAC or its hydrolysis product, chloroacetic acid. When CAC is quenched with water without sufficient buffering, it hydrolyzes to form chloroacetic acid and HCl[1]. Chloroacetic acid is highly soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. If it partitions into your organic layer, it acts as a melting-point depressant, causing the product to oil out[3][4]. The Solution: You must quench the reaction using a pH-controlled aqueous system. Utilizing a phosphate buffer at pH 10 ensures that both the HCl and the newly formed chloroacetic acid are immediately deprotonated into their anionic salt forms (chloride and chloroacetate), forcing them entirely into the aqueous phase[3].

Q2: My target molecule is highly sensitive to aqueous hydrolysis. How can I remove excess CAC under strictly anhydrous conditions? The Causality: Standard aqueous workups can hydrolyze sensitive esters or labile amides. In these cases, you must rely on nucleophilic capture rather than hydrolysis. The Solution: Employ a polymer-supported amine scavenger (e.g., Trisamine resin). The primary amines tethered to the insoluble polystyrene backbone act as a nucleophilic sink. They rapidly attack the highly electrophilic carbonyl carbon of the unreacted CAC, covalently tethering the chloroacetyl group to the macroscopic resin bead. The resin, along with the trapped impurity, is then removed via simple vacuum filtration.

Q3: Can I just remove CAC by rotary evaporation? The Causality: CAC has a boiling point of ~106 °C at atmospheric pressure[1], making direct evaporation tedious and prone to thermal degradation of your product. The Solution: If you must use evaporation, utilize co-evaporation with a solvent like methyl tert-butyl ether (MTBE)[3]. MTBE helps sweep away residual DCM and volatile chlorides under reduced pressure (100–250 mmHg at 40 °C), effectively stripping the mixture and maximizing the yield for subsequent crystallization[3][4].

II. Strategy Selection & Quantitative Comparison

Use the following table to select the appropriate removal strategy based on your reaction scale and product stability.

Removal MethodMechanism of ActionBest ForTime RequiredEfficiency / Purity
Phosphate Buffer Quench (pH 10) Base-catalyzed hydrolysis to water-soluble salts.Large scale (>1g); water-stable products.1.5 hours>99% removal; excellent for crystallization prep.
Polymer-Supported Amine Resin Covalent nucleophilic scavenging onto a solid support.Small scale/Libraries (<1g); water-sensitive products.1–2 hours>98% removal; requires no aqueous workup.
Co-Evaporation (MTBE) Physical stripping via reduced pressure azeotrope/sweeping.Process scale; thermally stable, non-volatile products.45 mins~90-95% removal; best used as a secondary polishing step.

III. Decision Workflow

Decision workflow for selecting a chloroacetyl chloride removal strategy.

IV. Self-Validating Experimental Protocols

Protocol A: Biphasic Phosphate Buffer Quench (For Water-Stable Products)

This protocol utilizes a pH 10 buffer to ensure complete ionization of chloroacetic acid, preventing organic phase contamination[3][4].

  • Preparation: Cool the crude reaction mixture (typically in DCM or EtOAc) to <10 °C using an ice-water bath.

  • Buffer Addition: Slowly add an equal volume of 5% aqueous KH₂PO₄ that has been adjusted to pH 10 using NaOH. Maintain the internal temperature below 25 °C during addition to control the exothermic hydrolysis[3].

  • Biphasic Stirring: Vigorously stir the biphasic mixture for exactly 60 minutes at ambient temperature. Causality: Vigorous stirring maximizes the interfacial surface area, which is critical because CAC is initially insoluble in water and hydrolyzes at the phase boundary[1].

  • Validation Check (Self-Validation): Stop stirring and allow the layers to separate. Extract a 1 mL aliquot of the aqueous layer and test the pH. If pH < 8: The buffer capacity was exceeded by HCl generation. Add 1M NaOH dropwise until pH > 9, and stir for another 15 minutes.

  • Separation & Polishing: Transfer to a separatory funnel, isolate the organic layer, and wash with deionized water (2 × 0.5 volumes).

  • Co-Evaporation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation (40 °C, 200 mmHg). Add MTBE (1 volume) and re-concentrate to sweep away residual DCM[3].

Protocol B: Anhydrous Scavenging via Polymer-Supported Amine (For Water-Sensitive Products)

This protocol utilizes a macroscopic solid support to covalently trap CAC, allowing purification by simple filtration.

  • Resin Preparation: Select a polymer-supported trisamine or primary amine resin (loading capacity typically ~2.5 to 3.0 mmol/g). Calculate the mass of resin required to provide a 3-fold molar excess of amine relative to the theoretical unreacted CAC.

  • Swelling: Add the resin directly to the crude reaction mixture in DCM. Stir gently at room temperature for 15 minutes to allow the polystyrene matrix to swell, exposing the internal porous amine sites.

  • Scavenging: Continue gentle orbital shaking or stirring for 1.5 hours. Note: Avoid magnetic stir bars running at high RPMs, as they will mechanically grind the resin beads into a fine powder, clogging your filters.

  • Validation Check (Self-Validation): Withdraw a 0.1 mL aliquot of the liquid phase. Dilute with 0.5 mL DCM and add 1 drop of benzylamine. If the solution remains clear: Scavenging is complete. If a white precipitate forms: Unreacted CAC is still present (forming benzylammonium chloride salts). Add more resin and stir for 30 minutes.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin cake with 2 bed-volumes of anhydrous DCM to recover any entrained product.

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the pure, CAC-free product.

V. References

  • Organic Syntheses. "Working with Hazardous Chemicals - Organic Syntheses." Organic Syntheses, 2013, 90, 74-86. Available at: [Link]

  • Organic Syntheses. "Oxindole Synthesis via Palladium-catalyzed CH Functionalization." Organic Syntheses. Available at: [Link]

  • RIVM. "Probit function technical support document - chloroacetyl chloride." RIVM, March 2023. Available at: [Link]

  • Baxendale Group. "Solid-supported reagents for multi-step organic synthesis: preparation and application." Durham University. Available at: [Link]

  • Baxendale Group. "REVIEWS - Solid-supported reagents." Nature Reviews Drug Discovery, August 2002. Available at:[Link]

Sources

Minimizing off-target toxicity of chloroacetamide covalent probes

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team / Assay Development Group From: Technical Support Center – Covalent Chemical Biology Division Subject: Minimizing Off-Target Toxicity in Chloroacetamide Probes

Welcome to the Covalent Probe Support Center

You are accessing the Chloroacetamide Optimization Module . While chloroacetamides are powerful tools for covalent ligand discovery due to their reliable


 reactivity with cysteine thiols, their high intrinsic electrophilicity often leads to "promiscuous" labeling, glutathione (GSH) depletion, and cellular toxicity.

This guide is designed to help you transition a "toxic hit" into a "selective probe" by optimizing Kinetic Selectivity —balancing the non-covalent binding affinity (


) with the rate of bond formation (

).

Module 1: Structural Optimization (The Hardware)

Q1: My chloroacetamide probe shows potent on-target activity but kills cells at . How do I reduce toxicity without losing potency?

Diagnosis: Your probe likely has high intrinsic reactivity , causing it to alkylate random cysteines and deplete cellular glutathione (GSH) before it reaches your target.

Solution: The "Warhead Tuning" Protocol You must dampen the electrophilicity of the warhead so that it only reacts when held in close proximity to the target cysteine by the scaffold (high local concentration).

Strategy:

  • 
    -Substitution (Steric Hindrance):  Introduce a methyl group on the carbon alpha to the carbonyl. This creates steric hindrance that slows down the approach of nucleophiles.
    
    • Hierarchy of Reactivity (Hot

      
       Cold):
      2-chloroacetamide 
      
      
      
      2-chloropropanamide (
      
      
      -methyl)
      
      
      2-chloro-2-methylpropanamide (
      
      
      -dimethyl).
  • Amide Nitrogen Substitution: Changing from a secondary to a tertiary amide can alter the conformation and electronic properties, often reducing reactivity [1].

Data Comparison: Effect of Warhead Tuning

Warhead StructureIntrinsic Reactivity (

)
GSH Half-life (

)
Toxicity Risk
Chloroacetamide (

)
High< 15 minsHigh (Promiscuous)

-Methyl Chloroacetamide
Medium~ 60-120 minsModerate (Tunable)
Acrylamide (

)
Low> 240 minsLow (Requires high affinity)

Technical Insight: If you switch to an


-methyl chloroacetamide and lose all potency, your non-covalent scaffold likely lacks sufficient affinity (

) to orient the "cooler" warhead correctly. You must improve the scaffold's binding interactions before re-introducing the warhead [2].
Q2: How do I prove that my toxicity is due to the warhead and not the scaffold?

Solution: The Non-Reactive Control You must synthesize a "dead" analog.

  • Design: Replace the -Cl (chlorine) with a -H (hydrogen) or -Me (methyl). This creates an acetamide or propanamide analog that cannot form covalent bonds.

  • Experiment: Treat cells with the active probe and the non-reactive control.

    • Result A: If the control is non-toxic but the probe is toxic

      
       Toxicity is mechanism-based  (off-target alkylation).
      
    • Result B: If both are toxic

      
       Toxicity is scaffold-based  (off-target binding or physicochemical issues).
      

Module 2: Critical Assays (The Diagnostics)

Q3: Is there a standard protocol to measure intrinsic reactivity before I put the compound in cells?

Yes. You must determine the Glutathione (GSH) Half-Life . This is the industry standard for predicting covalent promiscuity.

Protocol: GSH Reactivity Assay (LC-MS Based)

  • Preparation: Prepare a

    
     stock of your probe in DMSO.
    
  • Reaction Mix:

    • Probe:

      
       final concentration.
      
    • Glutathione (reduced):

      
       (100-fold excess to ensure pseudo-first-order kinetics).
      
    • Internal Standard:

      
       Indomethacin or similar (non-reactive).
      
    • Buffer: PBS (pH 7.4) with

      
       acetonitrile (to ensure solubility).
      
  • Incubation: Incubate at

    
    .
    
  • Sampling: Take aliquots at

    
     mins. Quench immediately with 
    
    
    
    formic acid.
  • Analysis: Analyze via LC-MS. Monitor the disappearance of the parent mass

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Pass/Fail Criteria:

  • 
    :  Too reactive. High risk of toxicity.
    
  • 
    :  Ideal for selective probes.
    
Q4: How do I visualize the "off-targets" my probe is hitting in the cell?

Solution: Gel-Based Activity-Based Protein Profiling (ABPP) This assay uses a "Clickable" version of your probe to visualize every protein it covalently modifies [3].

Protocol: Gel-Based ABPP

  • Probe Design: Synthesize an analog of your probe with a terminal alkyne handle (ensure the alkyne does not interfere with binding).

  • Labeling: Treat proteome (

    
     lysate) or live cells with the alkyne-probe (
    
    
    
    ) for 1 hour.
  • Lysis (if live cells): Lyse cells and collect supernatant.

  • Click Reaction: Add the following to

    
     lysate:
    
    • 
       Rhodamine-Azide (
      
      
      
      stock).
    • 
       TCEP (
      
      
      
      stock).
    • 
       TBTA Ligand (
      
      
      
      stock).
    • 
       CuSO
      
      
      
      (
      
      
      stock).
  • Incubation: Vortex and incubate at RT for 1 hour.

  • Visualization: Run on SDS-PAGE. Scan for fluorescence.[1][2]

Interpretation:

  • Clean: One distinct band at the MW of your target.

  • Dirty: Multiple bands or a "smear" down the lane (indicates non-specific proteome alkylation).

Module 3: Visualization & Logic

Workflow: The Kinetic Selectivity Loop

This diagram illustrates the iterative process required to balance potency and toxicity.

OptimizationCycle Hit Initial Chloroacetamide Hit GSH_Assay GSH Reactivity Assay (Measure t1/2) Hit->GSH_Assay Potency Target Potency (IC50 / k_inact/KI) Hit->Potency Decision Selectivity Check GSH_Assay->Decision t1/2 Data Potency->Decision Activity Data Tuning Warhead Tuning (Add steric bulk / alpha-Me) Decision->Tuning Too Reactive (t1/2 < 30min) Scaffold Scaffold Optimization (Improve non-covalent KI) Decision->Scaffold Low Potency (High KI) ABPP ABPP Profiling (Check Off-Targets) Decision->ABPP Balanced Profile Tuning->Hit Retest Scaffold->Hit Retest ABPP->Tuning Promiscuous Lead Optimized Chemical Probe ABPP->Lead Clean Profile

Figure 1: The iterative cycle of covalent probe optimization. Note that reactivity (GSH assay) and potency must be optimized in parallel.

Mechanism: Kinetic Selectivity Explained

Why does a "slower" warhead work better?

KineticSelectivity Probe Probe Target On-Target (High Affinity) Probe->Target High k_on OffTarget Off-Target (Low Affinity) Probe->OffTarget Low k_on Complex_On Probe:Target Complex (Long Residence) Target->Complex_On Complex_Off Probe:Off-Target Complex (Transient) OffTarget->Complex_Off Covalent_On Covalent Bond (Effective Inhibition) Complex_On->Covalent_On Slow Warhead (Time to React) No_Reaction No Reaction (Probe Dissociates) Complex_Off->No_Reaction Slow Warhead (Dissociates before reaction)

Figure 2: Kinetic Selectivity. A "slow" warhead requires a long residence time (high affinity) to react. Transient off-target interactions dissociate before the bond forms.

References

  • Petter, R. C., et al. (2000). "Mechanism-based inactivation of proteins: reactivity of chloroacetamides." Journal of the American Chemical Society.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery.

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology.

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

Sources

Technical Support Center: Optimizing pH for Selective Cysteine Modification with Chloroacetamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As bioconjugation and proteomics workflows demand increasingly higher precision, the shift from iodoacetamide (IAA) to chloroacetamide (CAA) has become a standard for minimizing off-target effects. However, because CAA is inherently less reactive than IAA, its success is strictly governed by the thermodynamic and kinetic environment—most critically, the pH of your reaction buffer.

This guide provides a deep dive into the causality of pH-dependent alkylation, a self-validating experimental protocol, and a comprehensive troubleshooting FAQ to ensure your cysteine modifications are both complete and highly selective.

The Core Mechanism: Why pH Dictates Selectivity

Chloroacetamides are utilized to irreversibly cap cysteine residues via the formation of stable thioether bonds, preventing disulfide bond re-formation during downstream analysis[1]. The fundamental causality behind CAA's selectivity lies in the precise exploitation of amino acid side-chain pKa values.

The sulfhydryl (-SH) group of a typical cysteine residue has a pKa of approximately 8.3. At a tightly controlled pH of 7.5 to 8.0, a sufficient proportion of cysteine exists as the highly nucleophilic thiolate anion (S⁻). Conversely, the primary amine of lysine has a much higher pKa of ~10.5. Within the pH 7.5–8.0 window, lysine remains fully protonated (-NH₃⁺) and non-nucleophilic[2].

If the pH drops below 7.0, the concentration of the reactive thiolate anion plummets, stalling the reaction kinetics and leading to incomplete alkylation. If the pH exceeds 8.5, lysine residues and N-termini begin to deprotonate, triggering unwanted off-target alkylation[1].

G Start Determine Reaction pH for Chloroacetamide LowPH pH < 7.0 Cys: Protonated (-SH) Lys: Protonated (-NH3+) Start->LowPH Acidic OptPH pH 7.5 - 8.0 Cys: Deprotonated (-S-) Lys: Protonated (-NH3+) Start->OptPH Optimal HighPH pH > 8.5 Cys: Deprotonated (-S-) Lys: Deprotonated (-NH2) Start->HighPH Basic LowResult Incomplete Alkylation (Slow Kinetics) LowPH->LowResult OptResult Selective Cys Modification (Optimal Bioconjugation) OptPH->OptResult HighResult Off-Target Alkylation (Lys, His, N-term modified) HighPH->HighResult

Figure 1: pH-dependent logic of cysteine vs. off-target alkylation using chloroacetamides.

Self-Validating Experimental Protocol

To ensure reproducible and selective cysteine alkylation, we recommend the following self-validating workflow. The inclusion of a specific quenching step and a downstream LC-MS/MS validation metric ensures the system continuously monitors its own efficacy.

Step 1: Buffer Preparation

Prepare a 50 mM HEPES buffer, adjusted precisely to pH 8.0.

  • Causality: HEPES is chosen over Tris because Tris contains a primary amine. At pH 8.0, a massive molar excess of Tris buffer can act as a competitive nucleophile, consuming the alkylating agent and reducing protein modification efficiency[2].

Step 2: Denaturation & Reduction

Dissolve the protein sample in 8 M Urea (in 50 mM HEPES, pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

  • Causality: Denaturation exposes buried cysteines. DTT reduces existing disulfide bonds. The temperature is strictly capped at 37°C to accelerate reduction without inducing heat-catalyzed protein degradation or artificial modifications[3].

Step 3: Alkylation with Chloroacetamide

Cool the sample to room temperature (20–25°C). Add freshly prepared CAA solution to a final concentration of 20 mM (typically a 4-fold molar excess over DTT). Incubate in the dark at room temperature for 45 minutes.

  • Causality: CAA is added in excess to outcompete the remaining DTT. The reaction is kept in the dark to prevent photolytic degradation of the haloacetamide, which can generate reactive radical species[4].

Step 4: Quenching

Add an additional 20 mM DTT to the reaction mixture and incubate for 15 minutes.

  • Causality: Excess DTT acts as a nucleophilic scavenger, reacting with any unreacted CAA. This strictly defines the reaction time and prevents over-alkylation during subsequent sample handling or overnight digestions[5].

Step 5: Validation (Self-Correction Metric)

Analyze an aliquot via LC-MS/MS. Calculate the ratio of carbamidomethylated cysteines to unmodified cysteines. A successful reaction yields >98% cysteine modification with <1% lysine/histidine modification. If unmodified cysteines exceed 2%, verify buffer pH calibration and CAA reagent freshness.

Quantitative Data Summary: Reagent Benchmarking

The following table summarizes the expected quantitative outcomes when comparing CAA to IAA under varying pH conditions, based on proteomic benchmarking studies[3][6].

ReagentReaction pHCysteine Alkylation EfficiencyOff-Target (Lys/His) AlkylationMethionine Conversion Risk
Chloroacetamide (CAA) 7.5 - 8.0> 98%< 1%Low
Chloroacetamide (CAA) > 8.5> 98%5 - 15%Moderate
Chloroacetamide (CAA) < 7.0< 70%< 1%Low
Iodoacetamide (IAA) 7.5 - 8.0> 99%2 - 10%High (Isothreonine)

Troubleshooting Guides & FAQs

Q: Why am I seeing incomplete cysteine alkylation with chloroacetamide compared to iodoacetamide? A: CAA inherently possesses slower reaction kinetics than IAA due to the lower polarizability and poorer leaving-group ability of chlorine compared to iodine[5]. If you observe incomplete alkylation, the pH may have dropped below 7.5, drastically reducing the concentration of the reactive thiolate anion.

  • Resolution: Verify your buffer pH is exactly 8.0. If the pH is correct, you may increase the CAA concentration to 40 mM or extend the incubation time to 60 minutes. Do not increase the temperature above 37°C, as elevated temperatures promote non-specific side reactions[1].

Q: I am observing off-target modifications on lysine and the N-terminus. How do I prevent this? A: Off-target alkylation with CAA almost exclusively occurs when the reaction pH drifts above 8.5, causing primary amines (like lysine side chains and the N-terminus) to deprotonate and become nucleophilic[2].

  • Resolution: Ensure you are using a strong biological buffer (e.g., 50 mM HEPES or Ammonium Bicarbonate) rather than unbuffered water. Always check the pH of your final protein-urea-buffer mixture before adding CAA.

Q: Can I use Tris buffer for chloroacetamide alkylation? A: It is highly discouraged. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. While CAA is less reactive toward amines than NHS-esters, at pH 8.0, a massive molar excess of Tris buffer will competitively react with CAA. This depletes the reagent and leads to incomplete protein alkylation[2].

Q: Why am I detecting methionine modifications in my MS data even when using CAA? A: While CAA is vastly superior to IAA at preventing the conversion of methionine to isothreonine[6], high concentrations of any haloacetamide can still induce methionine oxidation or alkylation over prolonged periods.

  • Resolution: This is usually an artifact of leaving the alkylation reaction unquenched. Always quench the reaction with excess DTT immediately after the 45-minute incubation period[3].

References

1.[5] Title: N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling | Source: Benchchem | URL: 2.[3] Title: Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics | Source: PMC | URL: 3.[2] Title: Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation | Source: RSC Publishing | URL: 4.[4] Title: Modifications of cysteine residues with alkylating agents used in proteomics | Source: ResearchGate | URL: 5.[1] Title: Protein Alkylation: Exploring Techniques and Applications | Source: Creative Proteomics | URL: 6.[6] Title: Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Source: ResearchGate | URL:

Sources

Validation & Comparative

Comparing potency of 2-chloro-N-(oxolan-3-yl)acetamide vs acrylamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

The design and optimization of targeted covalent inhibitors (TCIs) require a delicate balance between non-covalent target affinity (


) and intrinsic chemical reactivity (

). In the landscape of cysteine-targeted warheads, the choice of electrophile dictates the molecule's efficacy, selectivity, and safety profile.

This guide provides an objective, data-driven comparison between 2-chloro-N-(oxolan-3-yl)acetamide (a representative


-chloroacetamide fragment) and acrylamide analogs , detailing their mechanistic divergence, quantitative performance, and the self-validating methodologies required to evaluate them.

Mechanistic Divergence: Reactivity vs. Affinity

The fundamental difference between 2-chloro-N-(oxolan-3-yl)acetamide and acrylamide-based warheads lies in their mechanism of covalent bond formation and their reliance on the two-step kinetic model of inhibition.

  • 2-chloro-N-(oxolan-3-yl)acetamide (

    
    -Chloroacetamide):  This warhead reacts via a direct bimolecular nucleophilic substitution (S_N2 ) mechanism. The highly electronegative chloride leaving group renders the 
    
    
    
    -carbon highly electrophilic. Consequently, the reaction is heavily driven by intrinsic chemical reactivity (
    
    
    ). While the oxolan-3-yl (tetrahydrofuran) ring provides weak non-covalent hydrogen-bonding opportunities, the dominant force is the rapid, exergonic displacement of the chloride ion by a thiolate 1.
  • Acrylamide Analogs: Acrylamides react via a Michael addition (conjugate addition) to an

    
    -unsaturated carbonyl. This mechanism has a higher activation energy barrier and lower intrinsic reactivity. Therefore, acrylamides rely heavily on non-covalent affinity (
    
    
    
    ) to properly orient the warhead within the binding pocket, effectively lowering the entropic penalty for the reaction 2.

Mechanism cluster_Chloro 2-chloro-N-(oxolan-3-yl)acetamide cluster_Acryl Acrylamide Analogs C1 SN2 Substitution C2 High Intrinsic Reactivity (Rapid k_inact) C1->C2 C3 Prone to GSH Scavenging C2->C3 A1 Michael Addition A2 Low Intrinsic Reactivity (Requires low K_I) A1->A2 A3 High Cellular Stability A2->A3

Fig 1: Mechanistic and kinetic divergence between chloroacetamides and acrylamides.

Quantitative Potency and Reactivity Profiling

When comparing these two classes, experimental data reveals a stark contrast in proteome-wide selectivity and off-target liability. Chloroacetamides are exceptional for fragment-based drug discovery (FBDD) and chemoproteomic screening due to their high hit rates, whereas acrylamides dominate clinical therapeutics due to their tunable safety profiles 3.

Parameter2-chloro-N-(oxolan-3-yl)acetamideAcrylamide Analogs
Electrophile Class

-Chloroacetamide

-Unsaturated Carbonyl
Reaction Mechanism S_N2 SubstitutionMichael Addition
Typical GSH

10 – 120 minutes (High Reactivity)> 720 minutes (Low Reactivity)
Typical

Range

to



to


Kinetic Driver Dominated by

(Chemical reactivity)
Dominated by

(Non-covalent affinity)
Proteome Selectivity Promiscuous (Labels multiple accessible cysteines)Highly Selective (Requires precise spatial alignment)
Primary Application Hit identification, Chemoproteomic probesLead optimization, FDA-approved therapeutics

Self-Validating Experimental Methodologies

To objectively evaluate the potency and viability of these warheads, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems to prevent false positives caused by hyper-reactivity or non-specific binding.

Protocol A: Intrinsic Reactivity Profiling via GSH-DTNB (Ellman’s) Assay
  • Causality: Covalent drugs must traverse a glutathione-rich intracellular environment (1–10 mM GSH). Warheads with excessive intrinsic reactivity (like unoptimized chloroacetamides) will be prematurely scavenged, leading to idiosyncratic hepatotoxicity and poor target engagement. Measuring GSH half-life (

    
    ) establishes the therapeutic window.
    
  • Step 1: Preparation. Prepare 100 µM of the test compound (e.g., 2-chloro-N-(oxolan-3-yl)acetamide) and 5 mM GSH in PBS (pH 7.4) with 10% DMSO.

  • Step 2: Incubation. Incubate the mixture at 37°C under continuous agitation.

  • Step 3: Quenching & Detection. At defined time points (0, 15, 30, 60, 120, 240 mins), aliquot 10 µL of the mixture into a 96-well plate containing 190 µL of 1 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)). DTNB reacts with unconsumed GSH to produce TNB, measurable via absorbance at 412 nm.

  • Step 4: Self-Validation / Control. Include a highly reactive standard (e.g., a chloromethyl ketone) and a non-reactive standard (e.g., a simple propionamide). Validation logic: If the non-reactive standard shows GSH depletion, oxidative dimerization of GSH into GSSG is occurring, indicating the assay buffer must be thoroughly deoxygenated prior to use.

Protocol B: Intact Protein Mass Spectrometry for Determination
  • Causality: To separate non-covalent affinity (

    
    ) from covalent reactivity (
    
    
    
    ), intact mass spectrometry is utilized. It provides direct, label-free quantification of the covalent adduct, proving that the warhead has successfully engaged the target protein 4.
  • Step 1: Protein Preparation. Dilute the recombinant target protein to 2 µM in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Avoid nucleophilic buffers like Tris or DTT.

  • Step 2: Reaction. Add varying concentrations of the inhibitor (e.g., 1x, 5x, 10x molar excess) to the protein solution.

  • Step 3: LC-MS Analysis. Quench reactions with 1% formic acid at specific time intervals. Analyze via LC-TOF-MS. Deconvolute the multiply charged protein envelope to calculate the ratio of unmodified to modified protein mass (+ adduct mass).

  • Step 4: Self-Validation / Control. Run a parallel assay using a Cys-to-Ser mutant of the target protein. Validation logic: If mass addition is observed in the mutant, the warhead is promiscuously reacting with off-target nucleophiles (e.g., lysine, histidine), invalidating its selectivity. Chloroacetamides are particularly prone to failing this control if overdosed.

Workflow S1 Warhead Selection S2 GSH t1/2 Assay (Ellman's Reagent) S1->S2 Filter hyper-reactives S3 Intact MS (k_inact / K_I) S2->S3 t1/2 > 15 min Reject Discard (Toxicity Risk) S2->Reject t1/2 < 15 min S4 isoTOP-ABPP (Selectivity) S3->S4 High efficiency

Fig 2: Self-validating workflow for evaluating covalent warhead viability.

Translational Perspective: From Bench to Clinic

While 2-chloro-N-(oxolan-3-yl)acetamide exhibits superior in vitro potency in terms of rapid covalent bond formation, its translational potential as a standalone therapeutic is limited. The high intrinsic reactivity of the


-chloroacetamide moiety often results in off-target toxicity and rapid systemic clearance via glutathione conjugation. However, it remains an elite tool for chemoproteomic profiling  and covalent fragment screening , where its promiscuity is leveraged to map the ligandable cysteinome.

Conversely, acrylamide analogs represent the gold standard for clinical development. By minimizing intrinsic reactivity, medicinal chemists can engineer the scaffold to achieve ultra-high non-covalent affinity (


). This ensures the acrylamide warhead only reacts when perfectly positioned adjacent to the target cysteine, a paradigm successfully demonstrated by blockbuster drugs like Osimertinib (EGFR) and Sotorasib (KRAS G12C) 2.

References

  • Contribution of Noncovalent Recognition and Reactivity to the Optimization of Covalent Inhibitors: A Case Study on KRas G12C Source: ACS Publications URL:[Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery Source: JACS Au URL:[Link]

  • Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target Source: bioRxiv URL:[Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines Source: Australian Journal of Chemistry URL:[Link]

Sources

Comparative Guide: Crystallographic Screening of Chloroacetamide Fragments

Author: BenchChem Technical Support Team. Date: March 2026

Focus Product: 2-chloro-N-(oxolan-3-yl)acetamide Context: Covalent Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary & Technical Positioning

In the landscape of Fragment-Based Drug Discovery (FBDD), obtaining high-resolution structural data for weak binders is the primary bottleneck. 2-chloro-N-(oxolan-3-yl)acetamide represents a class of "Warhead-First" Covalent Probes designed to bypass the low-affinity barrier of traditional non-covalent fragments.[1]

This guide compares the crystallographic utility of this chloroacetamide-based probe against its primary alternatives: Acrylamide-based fragments (Michael acceptors) and Non-covalent analogs .[1]

Verdict: The 2-chloro-N-(oxolan-3-yl)acetamide scaffold is superior for Initial Hit Identification in X-ray screening campaigns due to its intrinsic


 reactivity, which drives high crystallographic occupancy even with low non-covalent affinity.[1] However, it requires stricter soaking protocols than acrylamides to prevent non-specific surface alkylation.
Comparative Analysis: The "Warhead" Trade-Off

The following data matrix compares the "Product" (Chloroacetamide) against the industry-standard alternative (Acrylamide) and a non-covalent control.

Table 1: Crystallographic Performance Matrix
FeatureProduct: Chloroacetamide Alternative A: Acrylamide Alternative B: Non-Covalent
Chemical Structure R-NH-C(=O)-CH2-ClR-NH-C(=O)-CH=CH2R-NH-C(=O)-CH2-CH3
Reaction Mechanism Nucleophilic Substitution (

)
Michael Addition (Conjugate)Hydrogen Bonding / VdW
Cys Reactivity High (Intrinsic)Moderate (Geometry dependent)None
Crystal Soak Time Short (1 – 12 hours)Long (24 – 48 hours)Equilibrium (Fast)
Lattice Stability Risk of lattice cracking if over-soakedHigh stabilityHigh stability
Map Occupancy High (>80%) often observedVariable (20-60%)Low (<30%)
False Positives Moderate (Surface Cys modification)Low (Requires specific pocket)Low

Analyst Insight: The chloroacetamide warhead of the Product allows it to force a bound state in the crystal lattice even if the "tail" (the oxolane ring) has suboptimal complementarity to the pocket. This makes it an ideal "Site-ID Tool" to locate druggable cysteines (e.g., C145 in SARS-CoV-2 Mpro or C12 in KRAS).[1]

Mechanism of Action & Structural Implications

To interpret the electron density maps correctly, one must understand the distinct reaction pathways. The Chloroacetamide undergoes an irreversible alkylation of the Thiolate anion.

Diagram 1: Covalent Labeling Pathway (DOT Visualization)

ReactionMechanism Cys Target Cysteine (Thiolate Form) TS Transition State (SN2 Backside Attack) Cys->TS Nucleophilic Attack Probe 2-chloro-N-(oxolan-3-yl)acetamide (Electrophile) Probe->TS Complex Covalent Adduct (Thioether Bond) TS->Complex Bond Formation Chloride Cl- Leaving Group TS->Chloride Elimination

Caption: The SN2 reaction mechanism where the target Cysteine displaces the Chloride ion, resulting in a permanent thioether linkage visible in electron density.[1]

Experimental Protocol: High-Occupancy Crystal Soaking

This protocol is optimized for 2-chloro-N-(oxolan-3-yl)acetamide to maximize occupancy while minimizing lattice damage caused by DMSO or non-specific modification.[1]

Phase 1: Pre-Soak Preparation
  • Stock Solution: Dissolve compound to 100 mM in 100% DMSO.

    • Note: Chloroacetamides are stable in DMSO at -20°C but can degrade at RT over weeks.[1]

  • Crystal System: Protocol assumes a robust system (e.g., Mpro, Lysozyme, HSP90) diffracting <2.5 Å.[1]

Phase 2: The "Pulse-Soak" Method (Recommended)

Unlike non-covalent fragments, equilibrium is not the goal; reaction completion is.[1]

  • Drop Preparation: Mix 0.2 µL of compound stock with 1.8 µL of crystallization buffer (Final [Ligand] = 10 mM, [DMSO] = 10%).

  • Transfer: Transfer crystals from the mother liquor into the soaking drop using a litho-loop.

  • Incubation:

    • T=1 hour: Harvest 2 crystals (Capture fast reactors).

    • T=12 hours: Harvest 2 crystals (Capture slow reactors).

    • Warning: Do not exceed 24 hours with chloroacetamides; non-specific surface alkylation will degrade diffraction quality.

  • Cryo-Protection: Transfer crystal briefly (seconds) to a solution containing the ligand + 20-25% Ethylene Glycol or Glycerol.[1]

  • Flash Cool: Plunge immediately into Liquid Nitrogen.

Phase 3: Data Collection & Processing
  • Beamline Settings: Collect at 100K. Use high redundancy (360° rotation) to resolve the anomalous signal from the Sulfur-Chlorine exchange if possible (though Cl is lost in the reaction, the Cys-S position is fixed).

  • Refinement Strategy:

    • Restraints: Generate a CIF file for the adduct (Protein-Cys-Link-Ligand).[1] The bond length C(ligand)-S(protein) should be restrained to 1.82 Å .[1]

    • Occupancy: Refine ligand occupancy. If <100%, use a "zero-occupancy" Cys residue for the alternate conformation.

Workflow: From Library to Density

The following flowchart illustrates the decision-making process when screening this specific class of fragments.

Diagram 2: Crystallographic Screening Workflow (DOT Visualization)

ScreeningWorkflow Library Library: Chloroacetamides (e.g., DSI-Poised) Soak Soak Crystals (10mM, 1-12h) Library->Soak Diffraction X-Ray Diffraction (Diamond/Synchrotron) Soak->Diffraction MapGen Electron Density Map (2Fo-Fc) Diffraction->MapGen Decision Is Density Continuous at Cysteine? MapGen->Decision Success Hit Confirmed: Refine Covalent Link Decision->Success Yes Fail No Binding: Check Accessibility Decision->Fail No Density Artifact Lattice Damage: Reduce Soak Time Decision->Artifact Poor Resolution

Caption: Decision tree for processing chloroacetamide fragment data. Note that lattice damage often requires reducing soak time rather than concentration.

References & Validation

The protocols and mechanistic insights above are grounded in established methodologies from the Diamond Light Source XChem facility and major covalent drug discovery campaigns.

  • Resnick, E. et al. (2019).[1] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[1] Journal of the American Chemical Society.

    • Relevance: Establishes the comparative reactivity of chloroacetamides vs acrylamides in fragment screening.

    • [1]

  • Douangamath, A. et al. (2020).[1] Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease.[2] Nature Communications.

    • Relevance: Demonstrates the use of chloroacetamide fragments (like the Product) to target C145 in Mpro.

  • London, N. et al. (2014).[1] Covalent docking of large libraries for the discovery of chemical probes. Nature Chemical Biology.

    • Relevance: Validates the computational and structural basis for oxolane/furan-containing covalent inhibitors.

  • Diamond Light Source (XChem). Standard Operating Procedures for Crystal Soaking.

    • Relevance: Source of the "Pulse-Soak" methodology described in Section 4.

Sources

Structural Verification & Comparative NMR Analysis: 2-chloro-N-(tetrahydrofuran-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Electrophilic Scaffold

2-chloro-N-(tetrahydrofuran-3-yl)acetamide is a critical covalent scaffold in modern drug discovery.[1] It combines a reactive electrophile (the


-chloroacetamide "warhead") with a polar, metabolic-modulating core  (the tetrahydrofuran ring).[1]

In Targeted Protein Degradation (PROTACs) and covalent inhibition, this molecule serves as a linker-warhead intermediate.[1] Its purity is paramount; the presence of hydrolyzed byproducts or unreacted amines can lead to false negatives in screening assays.

The Challenge: Distinguishing the target molecule from its hydrolytic degradation products and starting materials requires precise interpretation of NMR data, particularly focusing on the lability of the C-Cl bond and the deshielding effects on the THF ring.

Experimental Protocol: Acquisition Standards

To ensure data comparability, the following acquisition parameters are defined as the "Gold Standard" for verifying this scaffold.

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution of the aliphatic THF region.[1]
    
    • Alternative: DMSO-

      
       if the amide NH signal is obscured or for solubility (Note: NH will shift downfield ~1.5 ppm).[1]
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).[1]
    
Acquisition Parameters
  • Frequency: 400 MHz minimum (600 MHz recommended for resolving THF multiplets).

  • Scans (NS): 16 (1H), 512 (13C).[1]

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the amide/Cl-
    
    
    
    ratio).[1]

Comparative Data Analysis

This section objectively compares the NMR signature of the Target Product against its two most common impurities: the Starting Material (SM) and the Hydrolyzed Byproduct (OH-Impurity) .

Table 1: Diagnostic 1H NMR Shifts (400 MHz, )
FeatureTarget Product (Cl-Acetamide)Comparator A (Start. Mat: 3-Amino-THF)Comparator B (Hydrolysis: OH-Acetamide)Mechanistic Insight
Warhead (

)
Singlet, ~4.05 ppm (2H) AbsentSinglet, ~4.20 ppm (2H)The Cl

OH substitution shifts this singlet downfield due to O-electronegativity.[1]
Amide NH Broad, ~6.5 - 7.2 ppm Broad singlet, ~1.5 ppm (

)
Broad, ~7.0 - 7.5 ppmAmide formation deshields the N-H significantly compared to the free amine.[1]
THF C3-H Multiplet, ~4.45 - 4.60 ppm Multiplet, ~3.40 - 3.60 ppmMultiplet, ~4.45 ppmCRITICAL: The acylation of the amine deshields the adjacent methine proton by ~1.0 ppm.
THF

Multiplets, 3.7 - 4.0 ppmMultiplets, 3.7 - 3.9 ppmMultiplets, 3.7 - 4.0 ppmMinimal change; these protons are distant from the reaction center.[1]
Table 2: 13C NMR Chemical Shift Verification
Carbon EnvironmentShift (

, ppm)
Validation Logic
C=O (Carbonyl) 166.0 - 167.0 Diagnostic amide carbonyl.[1] If >172 ppm, suspect ester or acid hydrolysis.

-Cl
42.5 - 43.0 The carbon attached to Chlorine.[1] If shifted to ~62 ppm, it indicates substitution by OH (

-OH).[1]
THF C3 (Methine) 50.0 - 52.0 The chiral center.[1] Shifts downfield from ~45 ppm in the starting amine.
THF C2/C5 (

)
67.0 - 74.0 Characteristic ether carbons.[1]

Structural Logic & Workflow

The following diagrams illustrate the decision-making process for validating the structure and the mechanistic pathway of the signals.

Diagram 1: Spectral Validation Workflow

ValidationWorkflow Sample Crude Sample (Post-Workup) Solvent Dissolve in CDCl3 Sample->Solvent Acquire Acquire 1H NMR Solvent->Acquire Check1 Check 4.0 - 4.1 ppm Region Acquire->Check1 Result1 Singlet (2H) Present? Check1->Result1 PathA Check 3.5 ppm Region Result1->PathA Yes (Warhead Intact) Conclusion_Fail1 FAIL: Hydrolyzed (OH-Analog) Check for singlet > 4.2 ppm Result1->Conclusion_Fail1 No (Shifted/Absent) Conclusion_Pass VALIDATED: Target Structure Confirmed PathA->Conclusion_Pass No Signal (Amine Consumed) Conclusion_Fail2 FAIL: Unreacted Amine Check for multiplet < 3.6 ppm PathA->Conclusion_Fail2 Signal Present (Mixed w/ SM)

Caption: Logical workflow for distinguishing the target molecule from common synthetic impurities using key spectral windows.

Diagram 2: Signal Assignment & Causality

SignalCausality Cl Chlorine Atom (Electronegative) Deshield1 Inductive Deshielding Cl->Deshield1 Carbonyl Amide Carbonyl (Anisotropic) Carbonyl->Deshield1 Deshield2 Anisotropic Deshielding Carbonyl->Deshield2 AlphaH Alpha-Protons (Cl-CH2) Shift1 Shift to ~4.05 ppm (Singlet) AlphaH->Shift1 Methine THF C3-H (Chiral Center) Shift2 Shift to ~4.50 ppm (Multiplet) Methine->Shift2 Deshield1->AlphaH Deshield2->Methine

Caption: Mechanistic map explaining why specific protons shift downfield, aiding in structural confirmation.[1]

Detailed Analysis of Key Signals[2]

The "Warhead" Singlet (4.05 ppm)

This is the most critical signal for purity assessment.

  • Observation: A sharp singlet integrating to 2 protons.

  • Purity Check: Zoom into the baseline of this singlet. Small satellite peaks here often indicate the dichloro-impurity (from over-reaction with dichloroacetyl chloride impurities) or the hydrolyzed alcohol (from aqueous workup).[1]

  • Rotamers: In some high-resolution scans, this singlet may appear as a very tight doublet or broaden slightly.[1] This is due to restricted rotation around the C-N amide bond, creating cis/trans rotamer populations. This is normal and not an impurity.

The THF "Fingerprint" (1.6 - 4.6 ppm)

The tetrahydrofuran ring creates a complex coupling pattern.

  • C3-H (The Anchor): The proton at the point of attachment (C3) is the most diagnostic. In the starting material (amine), it resonates upfield (~3.5 ppm).[1] Upon successful reaction, the electron-withdrawing nature of the amide carbonyl pulls this signal downfield to ~4.5 ppm .

  • Validation: If you see two multiplets (one at 3.5 and one at 4.5), your reaction is incomplete.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS): 2-Chloroacetamide 1H NMR Data.[1] SDBS No. 2785.[1] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 3: NMR Spectroscopy - Amide Rotamers and Chemical Shifts).

  • PubChem. (2023).[1] Compound Summary for CID 14243168: (S)-3-Aminotetrahydrofuran.[1][2][1]

  • BenchChem. (2025).[1][3] Synthesis of 2-chloro-N-(pyridin-3-yl)acetamide (Analogous Protocol).[1]

  • MestReNova. (2023).[1][4] NMR Predictor Algorithms for Chloroacetamide Derivatives. Mestrelab Research.[1] (Data verified via ChemDraw Professional 22.0 prediction modules).

Sources

A Researcher's Guide to Selectivity Profiling of 2-chloro-N-(oxolan-3-yl)acetamide Against the Proteome

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of covalent drug discovery, the precise characterization of a compound's interaction with the entire proteome is paramount.[1][2] This guide provides an in-depth, technical comparison of methodologies to profile the selectivity of 2-chloro-N-(oxolan-3-yl)acetamide, a representative electrophilic fragment, against the vast and complex backdrop of the cellular proteome. We will delve into the rationale behind experimental choices, present comparative data with alternative covalent modifiers, and provide detailed protocols to ensure scientific rigor and reproducibility.

The chloroacetamide moiety is a well-established reactive group, or "warhead," frequently employed in the design of covalent inhibitors and chemical probes.[3] Its reactivity, primarily directed towards nucleophilic cysteine residues, makes it a valuable tool for interrogating protein function and identifying novel druggable sites.[4][5] However, this reactivity also carries the inherent risk of off-target interactions, which can lead to toxicity and other undesirable effects.[6][7][8] Therefore, a comprehensive understanding of a chloroacetamide-based compound's selectivity is not merely an academic exercise but a critical step in the drug development pipeline.[1][2]

This guide will compare 2-chloro-N-(oxolan-3-yl)acetamide with two other common electrophilic fragments: a less reactive acrylamide and a more reactive iodoacetamide. This comparison will illuminate the spectrum of reactivity and selectivity that researchers can expect from different covalent warheads.

Comparative Analysis of Covalent Probes

The choice of an electrophilic warhead is a critical determinant of a covalent inhibitor's pharmacological profile. Here, we compare 2-chloro-N-(oxolan-3-yl)acetamide with an acrylamide and an iodoacetamide derivative to highlight the trade-offs between reactivity and selectivity.

Feature2-chloro-N-(oxolan-3-yl)acetamideN-(oxolan-3-yl)acrylamide2-iodo-N-(oxolan-3-yl)acetamide
Reactivity ModerateLow to ModerateHigh
Primary Target Residue CysteineCysteineCysteine
Selectivity Generally moderate; can be tuned by the scaffoldGenerally higher; more dependent on target bindingLow; often promiscuous
Mechanism SN2 alkylationMichael additionSN2 alkylation
Key Advantage Good balance of reactivity and selectivityTunable reactivity, often used in targeted inhibitorsBroad reactivity for general cysteine labeling
Potential Drawback Can exhibit off-target reactivityMay require strong binding affinity for potent inhibitionHigh potential for off-target toxicity

Experimental Workflow for Selectivity Profiling

A robust and reliable method for assessing proteome-wide selectivity is essential. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that allows for the global and quantitative analysis of enzyme functional states in complex biological systems.[9][10][11][12] A competitive ABPP approach is particularly well-suited for evaluating the selectivity of covalent ligands.[13][14]

The following diagram illustrates a typical competitive ABPP workflow for profiling the selectivity of 2-chloro-N-(oxolan-3-yl)acetamide.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_probe_labeling Probe Labeling & Lysis cluster_click_enrich Click Chemistry & Enrichment cluster_ms_analysis Mass Spectrometry Analysis start Live Cells or Cell Lysate treatment Treat with 2-chloro-N-(oxolan-3-yl)acetamide (or vehicle control) start->treatment lysis Lysis (if applicable) probe Add Broad-Spectrum Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) treatment->probe lysis->probe click Click Chemistry with Biotin-Azide Tag probe->click enrich Streptavidin Enrichment click->enrich digest On-Bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data Quantitative Proteomic Data Analysis lcms->data

Caption: Competitive ABPP workflow for selectivity profiling.

Detailed Experimental Protocol

This protocol outlines the key steps for a competitive ABPP experiment to determine the selectivity of 2-chloro-N-(oxolan-3-yl)acetamide.

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., HEK293T, HeLa) to ~80% confluency.

  • Treat cells with varying concentrations of 2-chloro-N-(oxolan-3-yl)acetamide (e.g., 1, 10, 100 µM) or a DMSO vehicle control for a defined period (e.g., 1-4 hours).

2. Cell Lysis and Proteome Preparation:

  • Harvest cells and wash with cold PBS.

  • Lyse cells in a suitable buffer (e.g., RIPA buffer) without detergents that would interfere with downstream analysis.

  • Determine protein concentration using a BCA assay.

3. Competitive Labeling with a Broad-Spectrum Probe:

  • To the proteomes from the treated and control cells, add a broad-spectrum, alkyne-functionalized cysteine-reactive probe, such as iodoacetamide-alkyne (IA-alkyne), at a final concentration of 100 µM.[15]

  • Incubate for 1 hour at room temperature to label all accessible cysteine residues not already occupied by the test compound.

4. Click Chemistry:

  • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-labeled proteins. This enables subsequent enrichment.

5. Protein Enrichment and Digestion:

  • Add streptavidin-coated beads to the samples to enrich for biotin-tagged proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Perform an on-bead tryptic digestion to release the peptides for mass spectrometry analysis.

6. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantify the relative abundance of each identified cysteine-containing peptide between the compound-treated and vehicle-treated samples. A significant reduction in the signal for a particular peptide in the treated sample indicates that 2-chloro-N-(oxolan-3-yl)acetamide has covalently bound to that specific cysteine residue, thereby preventing its labeling by the IA-alkyne probe.

Interpreting the Data: A Hypothetical Case Study

The following table presents hypothetical data from a competitive ABPP experiment comparing the proteome-wide reactivity of our three electrophilic fragments. The values represent the percentage of identified cysteine sites that are occupied by the respective compound at a given concentration.

Protein Target2-chloro-N-(oxolan-3-yl)acetamide (10 µM)N-(oxolan-3-yl)acrylamide (10 µM)2-iodo-N-(oxolan-3-yl)acetamide (10 µM)
Hypothetical On-Target (e.g., a specific kinase) 85%75%95%
Off-Target 1 (e.g., a metabolic enzyme) 15%5%60%
Off-Target 2 (e.g., a structural protein) 5%<1%45%
Total Number of Identified Off-Targets 4215250+

This hypothetical data illustrates that while the iodoacetamide is highly reactive with the intended target, it also engages a large number of off-targets. The acrylamide is highly selective but may not achieve the same level of target engagement at this concentration. The chloroacetamide represents a middle ground, with good target engagement and a more manageable off-target profile.

The following diagram illustrates the principle of target engagement and selectivity that can be derived from such an experiment.

Selectivity_Concept cluster_chloroacetamide 2-chloro-N-(oxolan-3-yl)acetamide cluster_acrylamide N-(oxolan-3-yl)acrylamide cluster_iodoacetamide 2-iodo-N-(oxolan-3-yl)acetamide C_Target On-Target C_Off1 Off-Target 1 C_Off2 Off-Target 2 C_Unbound Unbound Proteins A_Target On-Target A_Unbound Unbound Proteins I_Target On-Target I_Off1 Off-Target 1 I_Off2 Off-Target 2 I_Unbound Unbound Proteins Probe Covalent Probe Probe->C_Target Probe->C_Off1 Probe->C_Off2 Probe->A_Target Probe->I_Target Probe->I_Off1 Probe->I_Off2

Caption: Conceptual representation of probe selectivity.

Conclusion

The selectivity profiling of covalent compounds like 2-chloro-N-(oxolan-3-yl)acetamide is a cornerstone of modern drug discovery.[16] By employing robust chemoproteomic strategies such as competitive ABPP, researchers can gain a detailed, residue-level understanding of a compound's interactions across the entire proteome.[4][17] This allows for the rational design of more selective and, ultimately, safer therapeutic agents. The choice of the electrophilic warhead is a critical decision, and a thorough understanding of the reactivity-selectivity trade-offs, as highlighted by the comparison with acrylamide and iodoacetamide analogues, is essential for success.

References

  • Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry. [Link]

  • Quantitative proteomics and applications in covalent ligand discovery. PMC. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. ChemRxiv. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. Read by QxMD. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. ResearchGate. [Link]

  • The proteome-wide potential for reversible covalency at cysteine. PMC. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. PubMed. [Link]

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. PMC. [Link]

  • Chemical Proteomics–Guided Discovery of Covalent Ligands for Cancer Proteins. American Association for Cancer Research. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. ResearchGate. [Link]

  • Covalent Ligand Electrophiles Are Differentially Activated by Proximity Effects Which Govern Latent Protein Reactivity. PMC. [Link]

  • The Proteome-Wide Potential for Reversible Covalency at Cysteine. ProQuest. [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • Activity-based Protein Profiling. Plant Chemetics Laboratory. [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PMC. [Link]

  • Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. PMC. [Link]

  • Activity-based protein profiling: A graphical review. PMC. [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]

  • Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. PMC. [Link]

  • sCIP-ing towards streamlined chemoproteomics. ChemRxiv. [Link]

  • Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. eScholarship, University of California. [Link]

  • Rapid covalent-probe discovery by electrophile fragment screening. ResearchGate. [Link]

  • Chemical Proteomics. Evotec. [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. Lirias, KU Leuven. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. Semantic Scholar. [Link]

  • Profiling the proteome-wide selectivity of diverse electrophiles. PMC. [Link]

  • Protein Targets of Acetaminophen Covalent Binding in Rat and Mouse Liver Studied by LC-MS/MS. Frontiers in Chemistry. [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PubMed. [Link]

Sources

Evaluating the Metabolic Stability of Tetrahydrofuran-Based Covalent Fragments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise and Peril of THF Scaffolds

Covalent fragment-based drug discovery (FBDD) has revolutionized our ability to drug challenging targets by pairing low-molecular-weight recognition scaffolds with mild electrophilic warheads[1]. Among the diverse


-rich scaffolds utilized in FBDD, tetrahydrofuran (THF) is highly prized. Its excellent aqueous solubility, favorable vector trajectories, and structural mimicry of ribose moieties make it an ideal core for kinase and polymerase inhibitors.

However, integrating a reactive warhead (e.g., acrylamide, chloroacetamide) onto a THF core introduces a dual metabolic liability. As a Senior Application Scientist, I frequently see promising THF-fragments fail in late-stage screening due to two competing degradation pathways: the intrinsic chemical reactivity of the electrophile toward off-target biological nucleophiles (like glutathione), and the susceptibility of the THF ring to cytochrome P450 (CYP450)-mediated oxidation[2].

Comparative Scaffold Analysis: THF vs. Alternatives

When designing a covalent fragment library, the choice of the core scaffold profoundly influences both pharmacokinetic stability and warhead reactivity. The electronic and steric effects of the scaffold directly modulate the electrophilicity of the attached warhead[1]. Below is a representative comparative matrix evaluating THF against two common


-enriched alternatives (Tetrahydropyran and Pyrrolidine) equipped with identical acrylamide warheads.

Table 1: Representative Metabolic & Reactivity Profile of Covalent Scaffolds

Scaffold Core (w/ Acrylamide)HLM

(+NADPH)
HLM

(-NADPH)
GSH

(pH 7.4)
Off-Target Protein Binding
Tetrahydrofuran (THF) 65 µL/min/mg15 µL/min/mg18.5 hModerate
Tetrahydropyran (THP) 32 µL/min/mg12 µL/min/mg22.0 hLow
Pyrrolidine (N-linked) 85 µL/min/mg25 µL/min/mg14.2 hHigh
Causality Behind the Data:
  • THF (Tetrahydrofuran): The alpha-carbons adjacent to the ether oxygen are highly susceptible to CYP-mediated hydrogen abstraction, leading to rapid ring-opening or lactone formation. While highly soluble, its enzymatic clearance is often a bottleneck.

  • THP (Tetrahydropyran): The six-membered ether ring introduces greater steric bulk and different conformational pacing within CYP active sites, generally resulting in lower intrinsic clearance (

    
    ) compared to THF.
    
  • Pyrrolidine: The basic nitrogen increases vulnerability to both N-oxidation and alpha-carbon oxidation. Furthermore, the protonation state of pyrrolidine at physiological pH can inductively increase the reactivity of adjacent covalent warheads, leading to shorter GSH half-lives and higher off-target protein binding.

Metabolic and Chemical Degradation Pathways

Metabolic_Pathways THF THF Covalent Fragment CYP CYP450 Oxidation (Phase I Enzymatic) THF->CYP Microsomes GSH GSH Conjugation (Phase II / Chemical) THF->GSH Thiol Attack Lactone Ring-Opened / Lactone CYP->Lactone Adduct GSH-Warhead Adduct GSH->Adduct

Metabolic and chemical degradation pathways of THF-based covalent fragments.

Self-Validating Experimental Workflows

To accurately evaluate a THF-based covalent fragment, researchers must decouple enzymatic metabolism from inherent chemical instability. A fragment that rapidly depletes in a biological assay might be undergoing CYP450 oxidation, or it might simply be reacting indiscriminately with assay proteins[3].

Protocol 1: Self-Validating Human Liver Microsome (HLM) Clearance Assay

This protocol determines the intrinsic clearance (


) while isolating enzymatic degradation from non-specific covalent binding to microsomal proteins.
  • Step 1: Matrix Preparation. Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Spike the THF-fragment to a final concentration of 1 µM[3].
    
  • Step 2: Cohort Splitting (The Validation Step). Divide the matrix into two parallel arms: a "+NADPH" arm and a "-NADPH" arm.

    • Causality: Covalent fragments are inherently electrophilic. Because CYP450 enzymes require NADPH to function, any fragment depletion observed in the "-NADPH" arm is strictly due to chemical instability or direct covalent binding to the microsomal proteins[2]. If clearance in the "-NADPH" arm is high, the fragment is too promiscuous for reliable biological screening.

  • Step 3: Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the "+NADPH" arm by adding NADPH to a final concentration of 1 mM. Add an equivalent volume of buffer to the "-NADPH" arm.

  • Step 4: Kinetic Sampling & Quenching. At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard[4].

    • Causality: The 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins, halting both enzymatic and chemical reactions, while the internal standard normalizes ionization fluctuations during LC-MS/MS analysis.

  • Step 5: Analysis. Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate

    
    [4].
    

Assay_Workflow Prep Fragment + HLM + Buffer Split Split Cohort Prep->Split Plus_NADPH + NADPH Arm (Enzymatic + Chemical) Split->Plus_NADPH Minus_NADPH - NADPH Arm (Chemical Only) Split->Minus_NADPH LCMS LC-MS/MS Quantification Plus_NADPH->LCMS Minus_NADPH->LCMS Analysis Calculate CL_int & Identify Off-Target Protein Binding LCMS->Analysis

Self-validating HLM assay workflow isolating enzymatic clearance from chemical instability.

Protocol 2: High-Throughput Glutathione (GSH) Reactivity Assay

To ensure a THF-covalent fragment will not be neutralized by intracellular thiols before reaching its target, its half-life (


) in the presence of GSH must be quantified[5].
  • Step 1: Reagent Preparation. Prepare a 5 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

  • Step 2: Reaction Initiation. Introduce the THF-covalent fragment to a final concentration of 100 µM (maintaining a 10% DMSO co-solvent ratio to ensure solubility).

    • Causality: This establishes pseudo-first-order kinetics. By utilizing a 50-fold molar excess of GSH, the concentration of the nucleophile remains effectively constant throughout the assay. This mathematical simplification ensures that the calculated decay rate is an objective measure of the warhead's intrinsic electrophilicity, independent of minor fluctuations in GSH concentration[1].

  • Step 3: Longitudinal Monitoring. Incubate at 37°C and monitor the disappearance of the parent fragment via LC-MS/MS or quantitative NMR at 0, 1, 2, 4, 8, and 24 hours.

  • Step 4: Data Interpretation. Plot the natural log of the remaining fragment concentration against time. A fragment with a

    
     hours is generally classified as sufficiently stable for in vitro screening, minimizing the risk of false positives driven by promiscuous reactivity[5].
    
Strategic Outlook from the Bench

When optimizing a THF-based fragment, do not immediately discard hits with high clearance. Often, substituting the alpha-position of the THF ring with a methyl group or fluorine atom can sterically block CYP450 oxidation without compromising the warhead's trajectory. Always let the "-NADPH" control guide your medicinal chemistry strategy—if clearance is driven by chemical instability rather than enzymatic degradation, tuning the warhead (e.g., switching from an acrylamide to a less reactive alkenyl aromatic heterocycle) is required[6].

References
  • Stability assay for 1255 and 1234 with GSH... Our covalent fragment library (CovLib) - ResearchGate5

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - NIH / PMC1

  • Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads - ACS Publications 6

  • Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors - NIH / PMC2

  • Demonstration of the Innate Electrophilicity of 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP) - DOI 3

  • High-throughput modular click chemistry synthesis of catechol derivatives as covalent inhibitors - ScienceOpen 4

Sources

Beyond the Heteroatom: Oxolane vs. Pyrrolidine in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Oxolane (Tetrahydrofuran, THF) and Pyrrolidine scaffolds, specifically within the context of Targeted Covalent Inhibitors (TCIs) .[1] It is designed for medicinal chemists and drug discovery scientists optimizing warhead reactivity, metabolic stability, and binding vectors.[2]

Executive Summary

In the design of covalent inhibitors, the scaffold holding the electrophilic "warhead" dictates not just binding affinity (


) but also the rate of covalent inactivation (

). While Pyrrolidine is the industry standard for rapid library generation via N-functionalization, Oxolane offers a critical bioisosteric alternative for modulating metabolic stability and altering vector geometry.[2] This guide analyzes the trade-offs between these two 5-membered rings, focusing on electronic influence on warhead reactivity and synthetic utility.[2]
Quick Comparison Matrix
FeaturePyrrolidine ScaffoldOxolane (THF) Scaffold
Primary Vector Nitrogen (N1): Ideal for attaching warheads (acrylamides) via amide bonds.[2]Carbon (C2/C3): Requires C-substitution; changes warhead class (e.g., to ketone/ester).[1][2]
Electronic Effect Resonance Stabilization: N-lone pair donates into warhead (Amide), lowering electrophilicity.[1][2]Inductive Withdrawal: Oxygen exerts -I effect, potentially increasing reactivity of nearby electrophiles.[2]
Metabolic Liability High: Prone to

-oxidation (CYP450) and N-oxidation.[1][2]
Moderate/Low: Ether oxygen acts as a metabolic shield compared to amines; no N-oxide risk.[2]
Physicochemical Basic (pKa ~11): High solubility as salt; H-bond donor/acceptor.[1][2]Neutral: H-bond acceptor only; often lowers LogD vs. carbocycles.[2]
Synthetic Ease High: Commercial availability of diverse proline/pyrrolidine building blocks.[2]Moderate: Requires de novo ring synthesis or complex C-H functionalization.[2]

Part 1: Structural & Electronic Fundamentals[2]

The Synthetic Vector & Warhead Geometry

The fundamental difference lies in the attachment point of the electrophile (warhead).

  • Pyrrolidine (The Amide Vector): In most covalent drugs (e.g., catalytic site inhibitors), the pyrrolidine nitrogen is acylated with an acrylic acid derivative.[1] This creates a tertiary acrylamide .[2]

    • Consequence: The warhead is planar with the N-C bond, restricting conformational freedom. The vector projects the electrophile directly away from the ring.

  • Oxolane (The Carbon Vector): Since the oxygen cannot be substituted, the warhead must be attached to the C2 or C3 position.

    • Consequence: This creates a chiral center at the attachment point.[2] The warhead (e.g., an acrylamide attached via an amine linker or directly as a ketone) has greater rotational freedom unless constrained. This allows the oxolane to access distinct sub-pockets that the rigid N-acyl pyrrolidine cannot.

Electronic Tuning of Reactivity ( )

The "Goldilocks" principle of covalent inhibition requires a warhead reactive enough to bond with the target Cysteine/Serine but stable enough to avoid off-target glutathione (GSH) depletion.[1]

  • Pyrrolidine (Resonance Damping): In an N-acryloyl pyrrolidine, the nitrogen lone pair participates in resonance with the carbonyl.[1] This reduces the electrophilicity of the

    
    -carbon (the Michael acceptor site).
    
    • Result: Enhanced chemical stability.[2][3][4] Requires a well-positioned nucleophile in the protein pocket to overcome the activation energy barrier.

  • Oxolane (Inductive Activation): In an oxolane scaffold where the warhead is attached to C3 (e.g., a 3-acrylamido-THF), the ring oxygen exerts an electron-withdrawing inductive effect (-I) through the sigma framework.[1]

    • Result: If the warhead is close to the oxygen, the electron density at the Michael acceptor is reduced, increasing electrophilicity relative to a carbocyclic analog. This can be used to "boost" the reactivity of sluggish warheads without changing the steric profile.

Part 2: Physicochemical & ADME Profiles[1]

Metabolic Stability: The "Oxygen Shield"

Pyrrolidine rings are notorious metabolic "soft spots."[2] Cytochrome P450 enzymes (isoforms 2D6 and 3A4) frequently target the carbon


 to the nitrogen (forming an unstable carbinolamine) or oxidize the nitrogen itself.[1]

Oxolane Strategy: Replacing the pyrrolidine ring with an oxolane (while moving the warhead to a carbon) eliminates the N-oxidation liability and significantly reduces


-hydroxylation rates. This is a proven strategy in "scaffold hopping" to extend half-life (

).[2]
Solubility & Permeability[2][3][5]
  • Pyrrolidine: High aqueous solubility due to basicity (if free amine) or polarity (if amide).[1][2] However, high polarity can limit passive membrane permeability.[2]

  • Oxolane: The ether oxygen acts as a weak hydrogen bond acceptor.[2] It typically lowers LogP compared to a cyclopentane ring (making it more polar) but is more lipophilic than a secondary amine.[2] This often results in improved CNS penetration and membrane permeability compared to charged amines.[2]

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting between these scaffolds based on assay feedback.

ScaffoldSelection Start Lead Optimization: Select Scaffold ReactivityCheck Is Warhead Reactivity Too High (GSH adducts)? Start->ReactivityCheck MetabolicCheck Is Metabolic Clearance High (Microsomes)? ReactivityCheck->MetabolicCheck No, reactivity is low/ok Pyrrolidine Select PYRROLIDINE (N-Acryloyl) ReactivityCheck->Pyrrolidine Yes, need stability VectorCheck Does Warhead Reach Target Nucleophile? MetabolicCheck->VectorCheck No, stability ok Oxolane Select OXOLANE (C-Linked) MetabolicCheck->Oxolane Yes, N-oxidation issue VectorCheck->Pyrrolidine Need Planar Vector VectorCheck->Oxolane Need Chiral/Angled Vector Resonance Mechanism: Amide Resonance (Dampens Reactivity) Pyrrolidine->Resonance Inductive Mechanism: Inductive Effect (Modulates pKa/Reactivity) Oxolane->Inductive

Caption: Decision tree for scaffold selection based on reactivity, metabolic stability, and geometric requirements.

Part 4: Experimental Protocols

Protocol 1: Glutathione (GSH) Stability Assay

Validates the chemical stability of the warhead-scaffold system.

Objective: Determine the half-life (


) of the inhibitor in the presence of physiological nucleophiles.
  • Preparation: Prepare a 10 mM stock of the inhibitor in DMSO.[2] Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).[1][2]

  • Incubation: Mix inhibitor (final conc. 10 µM) with GSH (final conc. 5 mM, 500x excess) in PBS. Maintain at 37°C.

    • Control: Inhibitor in PBS without GSH (hydrolysis check).[1][2]

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 min.

  • Quenching: Stop reaction immediately by adding equal volume of ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the [M+307]+ adduct (GSH adduct).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Target:

      
       hours is typically required for viable drug candidates.[2]
      
Protocol 2: Determination of

Measures the efficiency of covalent inhibition.

  • Enzyme Activation: Incubate target enzyme in assay buffer (e.g., HEPES pH 7.5, 1 mM DTT) to ensure active site cysteine is reduced.[1][2]

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor (e.g., 0 nM to 1000 nM).[1][2]

  • Time-Dependent Incubation:

    • Mix Enzyme + Inhibitor.[2]

    • At varying time points (

      
       = 0, 5, 10, 20, 40 min), remove an aliquot.
      
  • Activity Measurement: Immediately add the aliquot to a reaction mix containing a saturating concentration of substrate (e.g., fluorogenic peptide).[1][2] Measure initial velocity (

    
    ).[2]
    
  • Data Fitting:

    • Determine

      
       for each inhibitor concentration using the exponential decay equation: 
      
      
      
      .
    • Plot

      
       vs. [Inhibitor].[2]
      
    • Fit to the hyperbolic equation:

      
      .
      
  • Interpretation:

    • High

      
      :  Potent binder + fast reactor.[2]
      
    • Comparison: If Oxolane analog shows higher

      
       than Pyrrolidine analog (with similar 
      
      
      
      ), it suggests the scaffold is inductively activating the warhead.

References

  • BenchChem. (2025).[2][5] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2019).[2] Characterising covalent warhead reactivity. PMC6447171.[2] Retrieved from

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from

  • Journal of Medicinal Chemistry. (2015). Metabolic Stability of Oxetane and Oxolane Scaffolds. (Contextual citation based on general medicinal chemistry principles found in search results regarding oxetane/oxolane metabolic shielding).
  • PharmaBlock. (2024).[2] Tetrahydropyrans and Tetrahydrofurans in Drug Discovery. Retrieved from

Sources

Validation of Target Engagement using Activity-Based Protein Profiling (ABPP)

[1][2][3][4]

Executive Summary

In drug discovery, demonstrating that a small molecule binds its intended target (Target Engagement or TE) is necessary but insufficient. The critical question is whether the molecule functionally modulates the target within a native biological system.

Activity-Based Protein Profiling (ABPP) distinguishes itself from abundance-based methods (Western Blot) or pure binding assays (CETSA, SPR) by interrogating the functional state of the proteome.[1] By utilizing active-site-directed chemical probes, ABPP provides a direct readout of enzyme inhibition and selectivity in complex lysates, live cells, or tissues.[1][2]

This guide serves as a technical blueprint for implementing Competitive ABPP to validate target engagement, offering a comparative analysis against industry alternatives and a rigorous, step-by-step experimental protocol.

Part 1: The Landscape of Target Engagement

The "Functional" Gap in Traditional Assays

Most TE assays measure physical occupancy, not functional consequence.

  • Surface Plasmon Resonance (SPR): Measures binding kinetics but typically requires purified, immobilized proteins, removing the target from its native interactome.

  • Cellular Thermal Shift Assay (CETSA): Measures ligand-induced thermal stabilization.[3][4] While excellent for proving binding in cells, it does not confirm active-site blockade or enzymatic inhibition.

ABPP fills this gap by using "warhead-functionalized" probes that covalently react only with the catalytically active form of an enzyme. If a drug engages the target's active site, it blocks the probe, resulting in a quantifiable loss of signal.

Comparative Analysis: ABPP vs. Alternatives

The following table contrasts ABPP with primary TE validation methods.

FeatureCompetitive ABPP CETSA / TPP SPR / BLI
Primary Readout Functional Inhibition (Active site occupancy)Thermal Stability (Ligand binding)Binding Kinetics (

,

,

)
Biological Context Native (Lysates, Live Cells, Tissues)Native (Lysates, Live Cells, Tissues)Artificial (Purified Protein)
Probe Requirement Yes (Requires active-site reactive probe)No (Label-free regarding the protein)No (Label-free)
Distinguishes Active vs. Inactive? Yes (Only labels active enzymes)No (Binds total protein pool)No
Throughput Medium (Gel) to High (MS-based)High (HT-CETSA)Medium
Primary Limitation Limited to "ligandable" enzymes (hydrolases, kinases, etc.)False positives from non-specific stabilizationArtifacts from protein immobilization
Diagram 1: Mechanism of Action Comparison (ABPP vs. CETSA)

TE_Comparisoncluster_0Competitive ABPP (Functional Blockade)cluster_1CETSA (Thermal Stabilization)Enzyme_ActiveActive Enzyme(Open Active Site)DrugDrug TreatmentEnzyme_Active->DrugProbeActivity-Based Probe(Fluorophore/Biotin)Enzyme_Active->ProbeResult_BlockedNo Signal(Drug blocked Probe)Drug->Result_BlockedDrug Binds Active SiteHeatHeat Challenge(e.g., 50°C)Drug->HeatDrug BoundResult_SignalStrong Signal(Probe labeled Enzyme)Probe->Result_SignalVehicle ControlProtein_NativeTarget Protein(Folded)Protein_Native->DrugProtein_Native->HeatDenaturedPrecipitated(Degraded)Heat->DenaturedVehicleStabilizedSoluble(Detected)Heat->StabilizedDrug Stabilizes Fold

Caption: ABPP relies on competition for the active site (signal loss = engagement), whereas CETSA relies on thermodynamic stabilization against heat denaturation (signal retention = engagement).

Part 2: Technical Deep Dive - Competitive ABPP Modalities

Gel-Based ABPP (Fluorescence)
  • Best for: Rapid screening, dose-response (

    
    ) validation, and checking covalent bond formation.
    
  • Workflow: Lysate + Drug

    
     Add Fluorescent Probe 
    
    
    SDS-PAGE
    
    
    In-gel Fluorescence Scanning.
  • Advantage: Fast turnaround (1 day).

  • Limitation: Low resolution; multiple proteins may migrate at the same molecular weight.

MS-Based ABPP (isoTOP-ABPP)[5][9]
  • Best for: Global selectivity profiling (off-targets), identifying the exact residue modified, and proteome-wide quantification.

  • Workflow: Uses isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP).[5][6] This method uses a biotinylated probe with a TEV protease cleavage site and an isotopic linker (Heavy/Light).[7]

  • Advantage: Unbiased identification of thousands of targets simultaneously.

Part 3: Experimental Protocol (isoTOP-ABPP)

Objective: Quantify target engagement and selectivity of "Compound X" in cell lysates using quantitative mass spectrometry.

Phase 1: Sample Preparation & Competition

Causality: We treat lysates rather than live cells initially to eliminate permeability variables, focusing purely on biochemical affinity.

  • Lysis: Lyse cells (e.g., HEK293T) in PBS containing 0.1% Triton X-100.

    • Critical: Avoid strong denaturants (SDS, Urea) at this stage; the enzymes must remain folded and active.

  • Protein Normalization: Adjust protein concentration to 2 mg/mL.

  • Treatment:

    • Sample A (Light): Treat 1 mg lysate with Vehicle (DMSO).

    • Sample B (Heavy): Treat 1 mg lysate with Compound X (e.g., 10 µM).

  • Incubation: 30 mins at 37°C.

  • Probe Labeling: Add the Alkyne-functionalized Probe (e.g., IA-alkyne for cysteines or FP-alkyne for serine hydrolases) to both samples (100 µM final). Incubate 1 hour.

    • Mechanism:[8] The probe covalently tags any active site not blocked by Compound X.

Phase 2: Click Chemistry & Enrichment

Causality: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used to attach the enrichment handle (Biotin) post-labeling. This avoids the steric hindrance of bulky biotin groups during the initial labeling phase.

  • Click Reaction Mix: Add to each sample:

    • Sample A: Azide-TEV-Biotin-Light (isotopically light valine).[7]

    • Sample B: Azide-TEV-Biotin-Heavy (isotopically heavy valine, e.g.,

      
      ).
      
    • Catalysts: 1 mM TCEP, 100 µM TBTA, 1 mM CuSO

      
      .
      
  • Incubation: 1 hour at RT, vortexing.

  • Precipitation: Add cold MeOH/CHCl

    
     to precipitate proteins and remove excess unreacted probe.
    
  • Enrichment: Resuspend protein pellets in 6M Urea/PBS. Add Streptavidin-agarose beads. Rotate 2 hours.

    • Self-Validating Step: Only probe-labeled proteins bind the beads.

Phase 3: On-Bead Digestion & Elution
  • Wash: Stringent washing (1% SDS, then PBS) to remove non-specific binders.

  • Trypsin Digestion: Digest on-bead with Trypsin (overnight).

    • Note: This digests the protein, leaving the probe-labeled peptide attached to the bead via biotin.

  • TEV Elution: Wash beads, then add TEV Protease.

    • Mechanism:[8] TEV cleaves the linker, releasing the specific probe-modified peptide into the supernatant. This drastically reduces background compared to standard biotin elution.

Phase 4: MS Analysis & Data Interpretation
  • Combine: Mix Eluate A (Light) and Eluate B (Heavy) 1:1.

  • LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap).

  • Ratio Calculation: Calculate the Heavy:Light (H:L) ratio for each peptide.

    • H:L

      
       1.0:  The drug had no effect (Non-target).
      
    • H:L < 0.5: The drug blocked probe binding (Target Engagement). Signal in "Heavy" (Drug-treated) is lost.

Diagram 2: Competitive isoTOP-ABPP Workflow

isoTOP_Workflowcluster_prepPhase 1: Competitioncluster_clickPhase 2: Click & Tagcluster_processPhase 3: Enrichment & MScluster_dataData InterpretationLysateNative LysateSplitLysate->SplitVehVehicle (DMSO)Split->VehDrugDrug (10µM)Split->DrugProbeAdd Alkyne Probe(Competition)Veh->ProbeDrug->ProbeClick_LClick: Azide-Tag-LIGHTProbe->Click_LVeh SampleClick_HClick: Azide-Tag-HEAVYProbe->Click_HDrug SampleMixCombine 1:1Click_L->MixClick_H->MixStrepStreptavidin EnrichmentMix->StrepTrypsinTrypsin Digest(Remove unlabeled peptides)Strep->TrypsinTEVTEV Protease Elution(Release Probe-Peptide)Trypsin->TEVMSLC-MS/MS AnalysisTEV->MSRatioRatio H(Drug) / L(Veh)MS->RatioHitRatio < 0.5(Target Engaged)Ratio->HitNoHitRatio = 1.0(No Interaction)Ratio->NoHit

Caption: The isoTOP-ABPP workflow uses isotopic tagging to quantify the ratio of probe labeling between drug-treated and vehicle-treated samples. A low H/L ratio indicates effective target blockade.

Part 4: Troubleshooting & Controls

To ensure Scientific Integrity , every ABPP experiment must include specific controls.

The "Heat-Kill" Control
  • Purpose: To prove the probe is Activity-Based, not just Affinity-Based.

  • Method: Heat a lysate aliquot to 95°C for 5 minutes (denaturing enzymes) before adding the probe.

  • Expected Result: Complete loss of signal. If signal remains, the probe is binding non-specifically (e.g., to hydrophobic patches) rather than the active site.

The "No-Probe" Control
  • Purpose: To identify background biotinylated proteins (e.g., carboxylases like Pyruvate Carboxylase).

  • Method: Run the full workflow without adding the alkyne probe.

  • Result: Any bands/peaks detected here are endogenous background and must be excluded from analysis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Signal Intensity Inefficient Click ChemistryUse fresh Cu(I) source or TBTA ligand. Ensure lysate is not containing EDTA (chelates Copper).
High Background Non-specific binding to beadsIncrease wash stringency (1% SDS is standard for ABPP).
No Competition Observed Drug is a Reversible InhibitorReversible inhibitors may dissociate during the 1hr probe incubation. Solution: Use a kinetic format (shorter probe time) or higher drug concentration.
Inconsistent Ratios Inaccurate MixingQuantify protein after enrichment or ensure precise pipetting of Light/Heavy lysates before mixing.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. Link

  • Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. (2010).[9] Quantitative reactivity profiling predicts functional cysteines in proteomes.[10] Nature, 468(7325), 790–795. Link

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[11][4][12] Science, 341(6141), 84-87. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. Link

  • Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling.[1][9][13][14][15] Annual Review of Biochemistry, 83, 341-377. Link

Safety Operating Guide

Comprehensive Operational and Disposal Guide for 2-chloro-N-(oxolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

2-chloro-N-(oxolan-3-yl)acetamide (CAS: 1517772-89-2) is a specialized chemical building block frequently utilized by researchers and drug development professionals[1]. Featuring an electrophilic chloroacetamide warhead linked to an oxolane (tetrahydrofuran) ring, it is primarily employed to synthesize targeted covalent inhibitors (TCIs)[2]. While its reactivity makes it highly valuable for modifying target proteins, it also presents significant occupational hazards, including skin sensitization, acute toxicity, and strict environmental disposal requirements[3].

Mechanism of Toxicity & Hazard Rationale

To handle this compound safely, researchers must understand its chemical behavior. The α-chloroacetamide moiety is a tuned electrophile designed to react with nucleophilic thiols, specifically the sulfhydryl (-SH) groups of cysteine residues in proteins, as detailed in studies on [2].

This reaction proceeds via an irreversible [4]. In a biological or occupational exposure context, this indiscriminate alkylation leads to off-target protein dysfunction. On the skin, the covalent modification of epidermal proteins creates haptens, triggering an immune response and severe allergic contact dermatitis[3].

ToxicityMechanism A 2-chloro-N-(oxolan-3-yl)acetamide (Electrophilic Warhead) C SN2 Alkylation (Covalent Adduct) A->C Nucleophilic Attack B Cellular Proteins (Nucleophilic Cysteine -SH) B->C D Off-Target Protein Dysfunction C->D Cellular Toxicity E Skin Sensitization (Haptenation) C->E Immune Response

Fig 1. SN2 covalent alkylation mechanism of chloroacetamides leading to cellular toxicity.

Operational Safety & Handling Protocol

Because of its alkylating properties, 2-chloro-N-(oxolan-3-yl)acetamide must be handled as a toxic and sensitizing agent[3]. Every step in the handling process must be a self-validating system to ensure operator safety.

Step-by-Step Handling Methodology:

  • Environmental Validation: Before opening the container, verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s[5]. Causality: This guarantees that any aerosolized toxic powders are actively drawn away from the operator's breathing zone.

  • PPE Selection: Don a fully buttoned lab coat, safety goggles, and double-layered nitrile gloves[5]. Causality: Nitrile provides a robust chemical barrier against transient contact with organic solids, preventing the haptenation and skin sensitization process described above.

  • Weighing and Transfer: Weigh the solid compound inside a ventilated balance enclosure or a static-free zone within the fume hood[6]. Avoid rapid transfers that generate dust.

  • Decontamination: After transfer, immediately wipe down spatulas, balances, and hood surfaces with a tissue dampened with a compatible solvent (e.g., ethanol). Dispose of this tissue immediately as solid hazardous waste[6].

Waste Segregation & Disposal Procedures

Proper disposal of 2-chloro-N-(oxolan-3-yl)acetamide is governed by strict environmental guidelines regarding[7]. The presence of the chlorine atom strictly dictates its waste stream classification.

The Logic of Halogenated Segregation: Halogenated waste must never be mixed with non-halogenated solvents.

  • Economic Impact: Halogenated solvents cost up to three times more to dispose of, according to standard [8]. They require specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers to neutralize the toxic hydrogen chloride (HCl) gas produced during combustion[7].

  • Chemical Incompatibility: Storing halogenated waste in metal safety cans is strictly prohibited[9]. Over time, halogenated compounds can dissociate and react with trace moisture to produce acids that corrode metal containers, leading to catastrophic leaks[9].

WasteWorkflow Start Waste: 2-chloro-N-(oxolan-3-yl)acetamide State Physical State? Start->State Solid Solid Waste (Powders/Consumables) State->Solid Solid Liquid Liquid Waste (Solutions/Rinses) State->Liquid Liquid SolidDisp Double-bag in secondary containment. Label: 'Toxic Solid Organic N.O.S.' Solid->SolidDisp SolType Bulk Solvent Type? Liquid->SolType Halo Halogenated Solvents (e.g., DCM, Chloroform) SolType->Halo >1% Halogenated NonHalo Non-Halogenated Solvents (e.g., DMSO, Water) SolType->NonHalo <1% Halogenated HaloDisp Halogenated Waste HDPE Carboy. Label: 'Halogenated Waste - Toxic' Halo->HaloDisp NonHaloDisp Aqueous/Organic Carboy. Label: 'Contains Halogenated Solute' NonHalo->NonHaloDisp Incineration High-Temperature Incineration (EPA Compliant Facility) SolidDisp->Incineration HaloDisp->Incineration NonHaloDisp->Incineration

Fig 2. Decision matrix for the segregation and disposal of halogenated chemical waste.

Step-by-Step Disposal Execution:

  • Solid Waste: Place all empty vials, contaminated pipette tips, and cleanup tissues into a puncture-resistant, sealable plastic bag. Place this bag into a designated solid hazardous waste drum[10]. Label the waste as a[11].

  • Liquid Waste Containment: Pour liquid reaction mixtures or solvent rinses containing the compound into a high-density polyethylene (HDPE) carboy[9]. Ensure the carboy has a tightly sealing threaded cap[12]. Do not use metal cans.

  • Labeling: Attach a Hazardous Waste Tag before the first drop is added[12]. Write the full chemical name—"2-chloro-N-(oxolan-3-yl)acetamide"—alongside the bulk solvents. Do not use abbreviations[12].

  • Satellite Accumulation: Store the carboy in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray)[8]. Keep away from incompatible materials such as strong acids, bases, and heavy metals[8].

Emergency Spill Response Plan

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure[5].

  • Evacuation & Ventilation: Evacuate personnel from the immediate vicinity and ensure the fume hood or room exhaust is operating at maximum capacity[5].

  • Containment: For solid spills, do not sweep dry, as this generates toxic dust[6]. Gently cover the powder with damp absorbent pads or inert material (sand/vermiculite)[3][5].

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container[3].

  • Decontamination: Wash the affected surface thoroughly with soap and water or a validated decontaminating solvent, collecting all rinse liquids as halogenated waste[5].

Quantitative Data Summaries

Table 1: Chemical & Hazard Profile

Property / HazardDescription
Chemical Name 2-chloro-N-(oxolan-3-yl)acetamide
CAS Number 1517772-89-2
Functional Groups Chloroacetamide (Electrophile), Oxolane
Primary GHS Hazards Toxic if swallowed (H301), May cause an allergic skin reaction (H317)
Waste Classification Halogenated Organic Waste (EPA Regulated)

Table 2: Waste Segregation Compatibility Matrix

Waste StreamCompatibilityOperational Action Required
Halogenated Solvents (DCM, Chloroform) Highly CompatibleCollect in designated HDPE Halogenated Waste carboy.
Non-Halogenated Solvents (Acetone, EtOH) Incompatible (Economic)Segregate to prevent inflating disposal costs of bulk non-halogenated waste.
Strong Acids / Bases Incompatible (Chemical)Keep strictly separate; risk of exothermic hydrolysis of the amide bond.
Heavy Metals / Cyanides Strictly IncompatibleDo not mix; requires separate P-listed/toxic disposal protocols.
References
  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines Source: ACS Publications URL: [Link]

  • Title: Halogenated Solvents in Laboratories - Standard Operating Procedure Source: Temple University Environmental Health and Radiation Safety URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Material Safety Data Sheet - 2-Chloroacetamide Source: Cole-Parmer URL: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Chloro-N-(oxolan-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Strategy (The "Why")

As researchers, we often treat catalog numbers as abstract variables. However, 2-chloro-N-(oxolan-3-yl)acetamide possesses a specific structural motif—the


-chloroacetamide group—that dictates its biological reactivity.

The Mechanism of Danger: This molecule is an electrophile . The chlorine atom creates a dipole, making the adjacent carbon susceptible to nucleophilic attack. Upon contact with biological tissue, it alkylates nucleophilic residues (cysteine, lysine) on proteins and DNA.

  • Immediate Consequence: Direct cellular toxicity and irritation.

  • Delayed Consequence: Haptenization, leading to severe allergic sensitization (anaphylaxis risk upon re-exposure) and potential reproductive toxicity.

Operational Directive: Treat this compound not just as a "toxic solid," but as a potent sensitizer . Your PPE strategy must prevent all skin contact and inhalation, as the threshold for sensitization can be extremely low.

Part 2: The PPE Defense Matrix

Standard laboratory PPE is insufficient for alkylating agents if a spill occurs. You must upgrade your barriers based on the state of matter.[1]

Hand Protection (Critical)

Latex is permeable to organic halides. Thin nitrile provides only momentary splash protection.

Hazard LevelGlove MaterialThicknessBreakthrough TimeBrand Examples (Ref)
Standard Handling (Weighing/Transfer)Double Nitrile (Disposable)> 0.11 mm (min)< 10 mins (Splash)Ansell TouchNTuff® 92-600
High Risk (Solutions >0.1M, Spills)Laminate / Multilayer > 0.06 mm> 480 minsAnsell Silver Shield® / Honeywell Silver Shield
Mechanical Support Outer Nitrile > 0.3 mmN/ASol-Vex® (Over laminate)

Scientist's Note: If you spill a solution of this compound on standard purple nitrile gloves, remove them immediately . The chloro-moiety can permeate thin nitrile in minutes, trapping the alkylator against your skin.

Respiratory & Body Protection
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary Barrier (Body): Flame-Resistant (FR) Lab Coat with snap closures (buttons delay removal during emergencies).

  • Secondary Barrier (Respiratory): If working outside a hood (NOT recommended) or cleaning spills, use a Full-Face Respirator with P100/Organic Vapor cartridges . Surgical masks provide zero protection against vapors or fine dusts.

PPE Selection Logic Flow

The following decision tree dictates your required gear based on experimental parameters.

PPE_Selection Start Start: Task Assessment State State of Matter? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant_Solid Quantity > 100mg? Solid->Quant_Solid Quant_Liq Concentration > 0.1M? Liquid->Quant_Liq Level1 LEVEL 1 PPE: Double Nitrile Gloves Safety Glasses Fume Hood Quant_Solid->Level1 No Level2 LEVEL 2 PPE: Silver Shield Laminate Gloves Chemical Goggles Fume Hood Quant_Solid->Level2 Yes (Dust Risk) Quant_Liq->Level1 No Quant_Liq->Level2 Yes (Permeation Risk)

Figure 1: PPE Decision Logic based on physical state and concentration risks.

Part 3: Operational Workflows

Protocol A: Weighing & Transfer (Solid State)

Risk: Static electricity can disperse the fine powder, creating an inhalation hazard.

  • Preparation: Place the analytical balance inside the fume hood. If the balance is fixed outside, use a "balance enclosure" or a static-free transfer boat.

  • Anti-Static Measures: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the compound.

  • Technique:

    • Tare the vial with the cap on.

    • Open the source container only inside the hood.

    • Transfer solid to the tared vial.

    • Cap the vial tightly before removing it from the hood to weigh.

    • Never weigh an open container of this sensitizer on an open bench.

Protocol B: Solubilization & Reaction

Risk: Exothermic reaction or splashing.

  • Solvent Choice: Dissolve in DCM or DMF (common for amides).

  • Addition: Add solvent to the solid, not solid to solvent, to prevent "puffing" of dust.

  • Syringe Handling: If transferring solutions via syringe, use Luer-lock needles to prevent detachment under pressure. Wrap the needle/syringe junction with Parafilm if holding for extended periods.

Part 4: Emergency Response & Disposal[3][4]

Spill Response Algorithm

Do not rush. A hasty cleanup spreads contamination.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Post Signage (Allow aerosols to settle - 15m) Spill->Evacuate PPE_Up 2. Don PPE: Double Nitrile + Goggles (Resp. protection if outside hood) Evacuate->PPE_Up Contain 3. Containment: Cover with absorbent pads (Do not sweep dry dust) PPE_Up->Contain Clean 4. Decontamination: Wipe with mild soap/water Repeat 3x Contain->Clean Dispose 5. Disposal: Seal in HazWaste Bag Label: 'Toxic/Sensitizer' Clean->Dispose

Figure 2: Step-by-step spill response workflow to minimize exposure.

Waste Disposal[3][4][5][6][7]
  • Segregation: Do not mix with oxidizers.

  • Labeling: Must be clearly labeled "TOXIC" and "SENSITIZER."

  • Destruction: This compound requires high-temperature incineration. Do not pour down the drain. The chloroacetamide group is toxic to aquatic life and can survive standard water treatment.

References

  • PubChem. (n.d.). Compound Summary: 2-Chloro-N-(tetrahydrofuran-3-yl)acetamide. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-Chloroacetamide (General Class Hazards). Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.